RET V804M-IN-1
Description
Properties
IUPAC Name |
4-[5-(pyridin-3-ylmethylamino)pyrazolo[1,5-a]pyrimidin-3-yl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N6O/c20-18(26)15-5-3-14(4-6-15)16-12-23-25-9-7-17(24-19(16)25)22-11-13-2-1-8-21-10-13/h1-10,12H,11H2,(H2,20,26)(H,22,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMGXQBQAUALFTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CNC2=NC3=C(C=NN3C=C2)C4=CC=C(C=C4)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of RET V804M
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular mechanisms underlying the RET V804M mutation, a critical alteration in the landscape of targeted cancer therapy. We will delve into its structural and functional consequences, downstream signaling effects, and the methodologies employed to investigate its activity and inhibition.
The RET V804M "Gatekeeper" Mutation: A Paradigm of Acquired Resistance
The REarranged during Transfection (RET) proto-oncogene encodes a receptor tyrosine kinase pivotal for the normal development of several tissues, including the nervous and renal systems.[1] Activating mutations and rearrangements in the RET gene are oncogenic drivers in various cancers, most notably medullary thyroid carcinoma (MTC) and non-small cell lung cancer (NSCLC).[2][3]
The V804M mutation is a substitution of valine for methionine at codon 804, located within the kinase domain of the RET protein.[4] This specific residue is known as the "gatekeeper," as it plays a crucial role in regulating access to a hydrophobic pocket within the ATP-binding site.[2][4] The substitution of the smaller valine with the bulkier methionine residue induces a steric hindrance that physically obstructs the binding of certain Type II multi-kinase inhibitors (MKIs), such as vandetanib and cabozantinib.[1][5] This steric clash is a classic mechanism of acquired drug resistance, rendering these inhibitors less effective.[3][5]
While conferring resistance to some inhibitors, the V804M mutation is oncogenic in its own right, leading to constitutive, ligand-independent activation of the RET kinase.[2][3] This enhanced kinase activity drives downstream signaling pathways that promote cell growth, proliferation, and survival.[4]
The development of next-generation, highly selective RET inhibitors, such as selpercatinib (LOXO-292) and pralsetinib, was specifically engineered to overcome the challenge posed by gatekeeper mutations.[1][5] These inhibitors are designed to bind to the RET kinase domain in a manner that circumvents the steric hindrance imposed by the V804M mutation, allowing them to maintain potent inhibitory activity.[1][5]
Downstream Signaling Pathways of Activated RET
Upon activation, whether by ligand binding in its wild-type form or through constitutive activation by mutations like V804M, the RET receptor dimerizes and undergoes trans-autophosphorylation on multiple tyrosine residues within its intracellular domain.[3][6] These phosphorylated tyrosines serve as docking sites for various adaptor proteins and enzymes, initiating a cascade of downstream signaling pathways critical for cellular processes. The principal pathways activated by RET include:
-
MAPK/ERK Pathway: This pathway is central to cell proliferation, differentiation, and survival.[3][7]
-
PI3K/AKT Pathway: This cascade is a key regulator of cell growth, survival, and metabolism.[3][7]
-
JAK/STAT Pathway: Involved in cell growth, differentiation, and survival.[1]
-
PLCγ/PKC Pathway: This pathway plays a role in various cellular processes, including proliferation and migration.[3]
The constitutive activation of these pathways by the RET V804M mutation is a key driver of its oncogenic potential.
Quantitative Analysis of Inhibitor Sensitivity
The efficacy of various tyrosine kinase inhibitors against wild-type (WT) and mutant RET kinases is quantified by determining their half-maximal inhibitory concentration (IC50). Lower IC50 values indicate greater potency. The data below, compiled from preclinical studies, illustrates the resistance of RET V804M to multi-kinase inhibitors and its sensitivity to selective RET inhibitors.
| Compound | Target | Purified Kinase IC50 (nM) | Cell-Based Autophosphorylation IC50 (nM) |
| Vandetanib | RET (WT) | 3.6 | 23 |
| RET (V804M) | 130 | 1,100 | |
| Cabozantinib | RET (WT) | 2.1 | 1.8 |
| RET (V804M) | 100 | 120 | |
| Selpercatinib (LOXO-292) | RET (WT) | 0.4 | 0.9 |
| RET (V804M) | 0.9 | 1.9 |
Data summarized from Subbiah et al., JCO Precision Oncology, 2019.[5]
Experimental Methodologies for Studying RET V804M
Elucidating the mechanism of action of RET V804M and the efficacy of targeted inhibitors relies on a combination of biochemical and cell-based assays. While detailed, step-by-step protocols are often proprietary or specific to a particular laboratory, the following outlines the general principles of key experimental approaches.
These assays directly measure the enzymatic activity of purified RET kinase and its inhibition by various compounds.
-
Principle: Recombinant RET kinase (wild-type or V804M mutant) is incubated with a substrate (e.g., a synthetic peptide like IGF-1Rtide) and ATP.[8] The kinase transfers a phosphate group from ATP to the substrate. The amount of product (phosphorylated substrate or ADP) is then quantified.
-
General Protocol:
-
Recombinant RET kinase is added to wells of a microplate.
-
Test inhibitors at various concentrations are added.
-
A master mix containing a kinase buffer, a generic substrate, and ATP is added to initiate the reaction.[9]
-
The reaction is incubated at a controlled temperature (e.g., 30°C) for a specific duration.[8]
-
The reaction is stopped, and a detection reagent is added. This reagent often uses a luciferase-based system to measure the amount of ADP produced, which is proportional to kinase activity.[9] The resulting luminescent signal is read by a microplate reader.
-
IC50 values are calculated by plotting kinase activity against inhibitor concentration.
-
These experiments assess the phosphorylation status of RET within a cellular context, providing a measure of its activation state.
-
Principle: Cells engineered to express RET V804M are treated with inhibitors. The cells are then lysed, and the level of phosphorylated RET (p-RET) is measured, typically by Western blotting, relative to the total amount of RET protein.
-
General Protocol (via Western Blot):
-
Cell Culture and Treatment: Cells expressing RET V804M are cultured and then treated with varying concentrations of an inhibitor for a defined period.
-
Lysis: Cells are washed and then lysed with a buffer containing detergents and phosphatase/protease inhibitors to extract proteins and preserve their phosphorylation state.[5]
-
Protein Quantification: The total protein concentration in each lysate is determined to ensure equal loading for electrophoresis.
-
SDS-PAGE: Lysates are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[1]
-
Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking & Antibody Incubation: The membrane is blocked to prevent non-specific antibody binding. It is then incubated with a primary antibody specific for phosphorylated RET (p-RET). After washing, a secondary antibody conjugated to an enzyme (like HRP) is added.[1]
-
Detection: A chemiluminescent substrate is applied, and the signal is captured using an imager.[6] The membrane is often stripped and re-probed with an antibody for total RET to serve as a loading control.
-
Analysis: The intensity of the p-RET bands is quantified and normalized to total RET to determine the effect of the inhibitor.
-
These assays determine the effect of RET V804M and its inhibitors on cell viability and growth.
-
Principle: The BaF3 cell line, a murine pro-B cell line, is dependent on interleukin-3 (IL-3) for survival.[10] When these cells are engineered to express an oncogenic kinase like RET V804M, they become IL-3 independent, and their proliferation is now driven by the kinase.[2] Inhibition of the kinase leads to apoptosis.[2]
-
General Protocol:
-
BaF3 cells stably expressing RET V804M are plated in multi-well plates in media lacking IL-3.[2]
-
The cells are treated with a range of inhibitor concentrations.
-
After a prolonged incubation period (e.g., 72 hours), cell viability is measured.[2]
-
Viability can be assessed using various methods, such as CellTiter-Glo, which quantifies ATP levels as an indicator of metabolically active cells.[2]
-
The results are used to calculate the inhibitor's effect on cell proliferation and determine IC50 values.
-
Visualization of the V804M Resistance Mechanism
The structural basis for resistance conferred by the V804M mutation can be visualized as a steric clash within the kinase's ATP-binding pocket.
References
- 1. Western Blot Protocol | Proteintech Group [ptglab.com]
- 2. reactionbiology.com [reactionbiology.com]
- 3. youtube.com [youtube.com]
- 4. BaF3 Assays - PharmaLegacy | Preclinical Pharmacology CRO [pharmalegacy.com]
- 5. bio-rad.com [bio-rad.com]
- 6. youtube.com [youtube.com]
- 7. In vitro NLK Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. Ba/F3 transformation assays - PMC [pmc.ncbi.nlm.nih.gov]
The Genesis of a Selective RET V804M Inhibitor: A Technical Deep Dive into RET V804M-IN-1
For Immediate Release
Manchester, UK - The emergence of resistance to cancer therapies remains a critical challenge in oncology. The V804M mutation in the gatekeeper residue of the RET (Rearranged during Transfection) proto-oncogene is a known mechanism of acquired resistance to several multi-kinase inhibitors. This technical guide details the discovery and synthesis of RET V804M-IN-1, a potent and selective inhibitor of the RET V804M mutant, developed from a pyrazolopyrimidine scaffold. This work represents a significant step towards overcoming acquired resistance in RET-driven cancers.
The discovery of this compound stemmed from a focused effort to identify inhibitors with a superior selectivity profile for the drug-resistant RET V804M kinase over wild-type (wt) RET and the vascular endothelial growth factor receptor 2 (KDR), the inhibition of which is associated with dose-limiting toxicities of many approved kinase inhibitors. Through a combination of focused library screening, virtual screening, and rational, structure-guided design, a series of pyrazolopyrimidine-based compounds was developed and optimized.[1] While the specific designation "this compound" is not used in the primary literature, compound 34 from the key study by Newton et al. closely matches the reported activity profile, with a pIC50 of 7.7 against RET V804M, which translates to an IC50 of approximately 20 nM.[1] This document will focus on this compound as the representative this compound.
Quantitative Data Summary
The inhibitory activities of the lead compound and its key analogues were assessed using biochemical and cellular assays. The data is summarized below for easy comparison.
Table 1: Biochemical Inhibitory Activity of Key Compounds [1]
| Compound | RET V804M pIC50 | wt-RET pIC50 | KDR pIC50 |
| 5 | 7.5 | 7.4 | 5.2 |
| 13 | 7.6 | 6.4 | <5 |
| 22 | 6.5 | <5 | <5 |
| 34 (this compound) | 7.7 | 6.1 | <5 |
pIC50 is the negative logarithm of the half-maximal inhibitory concentration (IC50).
Table 2: Cellular Inhibitory Activity of Key Compounds [1]
| Compound | Ba/F3-CCDC6-RET V804M pIC50 |
| 5 | 6.4 |
| 13 | 6.9 |
| 22 | 6.5 |
| 34 (this compound) | 7.0 |
Experimental Protocols
Synthesis of this compound (Compound 34)
The synthesis of the pyrazolopyrimidine core and its subsequent derivatization to yield compound 34 is a multi-step process. The general synthetic approach is outlined in the publication by Newton et al.[1]
Scheme 1: Synthesis of Compound 34 (this compound)
A representative synthetic scheme based on the procedures for analogous compounds described in the primary literature.
-
Synthesis of the Pyrazolopyrimidine Core: The synthesis starts with the condensation of a substituted pyrazole with a pyrimidine precursor to form the core pyrazolopyrimidine scaffold.
-
Functionalization of the Core: The core is then functionalized through a series of reactions, including nucleophilic aromatic substitution (SNAr) and palladium-mediated cross-coupling reactions, to introduce the necessary side chains.
-
Final Amide Coupling: The final step involves an amide bond formation to attach the desired benzamide moiety, yielding the final product, compound 34 .
Detailed, step-by-step synthetic procedures and characterization data are provided in the supporting information of the source publication.
Biochemical Kinase Assay: LanthaScreen™ Eu Kinase Binding Assay
The biochemical potency of the synthesized compounds against RET V804M, wt-RET, and KDR was determined using the LanthaScreen™ Eu Kinase Binding Assay from Thermo Fisher Scientific.[2]
Principle: This assay is a fluorescence resonance energy transfer (FRET)-based competition binding assay. A europium (Eu)-labeled anti-tag antibody binds to the kinase, and an Alexa Fluor® 647-labeled, ATP-competitive kinase inhibitor (tracer) binds to the kinase's ATP pocket. The proximity of the Eu-donor and the Alexa Fluor-acceptor results in a high FRET signal. Test compounds that bind to the ATP pocket displace the tracer, leading to a decrease in the FRET signal.[2]
Protocol:
-
Reagent Preparation: All reagents (kinase, Eu-labeled antibody, tracer, and test compounds) are prepared in the specified kinase buffer. Test compounds are typically serially diluted.
-
Assay Plate Setup: The assay is performed in a low-volume 384-well plate.
-
Addition of Components:
-
5 µL of the test compound is added to the assay wells.
-
5 µL of the kinase/antibody mixture is then added.
-
Finally, 5 µL of the tracer is added to initiate the binding reaction.
-
-
Incubation: The plate is incubated at room temperature for 1 hour to allow the binding to reach equilibrium.[2]
-
Data Acquisition: The plate is read on a microplate reader capable of detecting the time-resolved FRET signal. The emission ratio of the acceptor (665 nm) to the donor (615 nm) is calculated.
-
Data Analysis: The emission ratios are plotted against the logarithm of the inhibitor concentration, and the IC50 values are determined by fitting the data to a sigmoidal dose-response curve.
Cellular Proliferation Assay: Ba/F3 Cell-Based Assay
The cellular potency of the inhibitors was assessed using Ba/F3 murine pro-B cells engineered to express a CCDC6-RET V804M fusion protein.
Principle: Ba/F3 cells are dependent on interleukin-3 (IL-3) for their proliferation and survival.[3] When transfected with an oncogenic kinase like CCDC6-RET V804M, they become IL-3 independent, as their growth is now driven by the constitutive activity of the fusion protein.[3] Inhibition of the RET kinase activity by a test compound will inhibit the proliferation of these cells.[3]
Protocol:
-
Cell Culture: The engineered Ba/F3 cells are cultured in RPMI-1640 medium supplemented with fetal bovine serum and antibiotics, in the absence of IL-3.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 5,000 cells per well.
-
Compound Treatment: Serially diluted test compounds are added to the wells.
-
Incubation: The plates are incubated for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Viability Assessment: Cell viability is measured using a commercially available reagent such as CellTiter-Glo® (Promega), which quantifies ATP as an indicator of metabolically active cells.
-
Data Analysis: The luminescence signal is plotted against the logarithm of the inhibitor concentration, and the IC50 values are calculated using a non-linear regression analysis.
Visualizations
RET Signaling Pathway with V804M Mutation
Caption: RET signaling pathway and the impact of the V804M mutation.
Inhibitor Discovery Workflow
Caption: Workflow for the discovery and optimization of this compound.
Structure-Activity Relationship (SAR) Logic
References
RET V804M-IN-1 chemical structure and properties
An In-depth Technical Guide to the RET V804M Mutation and its Inhibition
Introduction
The Rearranged during Transfection (RET) proto-oncogene encodes a receptor tyrosine kinase that plays a crucial role in cell growth, differentiation, and survival. Somatic and germline mutations in the RET gene are associated with various human cancers, including medullary thyroid carcinoma (MTC), non-small cell lung cancer (NSCLC), and papillary thyroid carcinoma. The V804M mutation, a substitution of valine at position 804 with methionine, is a notable "gatekeeper" mutation that confers resistance to many multi-kinase inhibitors. This guide provides a detailed overview of the RET V804M mutation, its structural and functional consequences, and the development of targeted inhibitors.
The RET V804M Mutation: A Gatekeeper Challenge
The V804 residue is located in the kinase domain of the RET protein, acting as a "gatekeeper" that controls access to a hydrophobic pocket within the ATP-binding site. The substitution of the smaller valine with the bulkier methionine (V804M) sterically hinders the binding of many type II kinase inhibitors, which typically target this region. This mutation is analogous to the T790M mutation in EGFR and the T315I mutation in ABL, which also confer drug resistance.
While often associated with resistance, the V804M mutation can also be a primary oncogenic driver. It has been identified as a germline mutation in multiple endocrine neoplasia type 2 (MEN2) and as a somatic mutation in sporadic MTC.
Biophysical and Biochemical Properties
The V804M mutation leads to constitutive activation of the RET kinase, driving oncogenic signaling even in the absence of its ligand. This activation results from a destabilization of the inactive conformation of the kinase domain, favoring the active state.
Kinase Activity
The V804M mutation results in a gain-of-function, leading to increased autophosphorylation and activation of downstream signaling pathways. The kinase activity of RET V804M can be quantified through various in vitro and cell-based assays.
| Parameter | Value | Assay Conditions | Reference |
| Transforming Activity | High | NIH 3T3 focus formation assay | |
| Autophosphorylation | Constitutively active | Cell-based assays |
Downstream Signaling Pathways
Activated RET V804M signals through several key downstream pathways, promoting cell proliferation, survival, and invasion. The primary pathways include the RAS/MAPK and PI3K/AKT pathways.
Targeting RET V804M with Selective Inhibitors
The development of inhibitors effective against the V804M mutation has been a key focus of drug discovery efforts. Early multi-kinase inhibitors like vandetanib and cabozantinib have limited activity against this mutant. However, next-generation selective RET inhibitors have been designed to overcome this resistance mechanism.
Chemical Structures and Properties of Key Inhibitors
Several potent and selective inhibitors have been developed that demonstrate significant activity against the RET V804M mutation.
| Inhibitor | Chemical Structure | Key Properties |
| Selpercatinib (LOXO-292) | 2D structure available in public databases. | Highly selective RET inhibitor with potent activity against various RET alterations, including V804M. |
| Pralsetinib (BLU-667) | 2D structure available in public databases. | Potent and selective RET inhibitor with efficacy against RET fusions and mutations, including V804M. |
| Vandetanib | 2D structure available in public databases. | Multi-kinase inhibitor (VEGFR, EGFR, RET). Less effective against V804M. |
| Cabozantinib | 2D structure available in public databases. | Multi-kinase inhibitor (MET, VEGFR, RET). Reduced activity against V804M. |
Comparative Inhibitory Activity
The efficacy of various inhibitors against RET V804M is typically determined using in vitro kinase assays and cell-based proliferation assays.
| Inhibitor | RET V804M IC50 (nM) | Assay Type | Reference |
| Selpercatinib (LOXO-292) | 6 | Cell-based | |
| Pralsetinib (BLU-667) | 15 | Cell-based | |
| Vandetanib | 1,737 | Cell-based | |
| Cabozantinib | 156 | Cell-based |
Experimental Protocols
In Vitro Kinase Assay
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of the purified RET V804M kinase domain.
Methodology:
-
Protein Expression and Purification: The human RET kinase domain (amino acids 705-1011) containing the V804M mutation is expressed in an appropriate system (e.g., Sf9 insect cells) and purified.
-
Assay Reaction: The purified kinase is incubated with a substrate peptide (e.g., poly-Glu-Tyr), ATP (often radiolabeled [γ-³²P]ATP or [γ-³³P]ATP), and varying concentrations of the test inhibitor in a kinase reaction buffer.
-
Detection: The incorporation of the radiolabeled phosphate into the substrate is quantified using a scintillation counter or phosphorescence imaging.
-
Data Analysis: The IC50 value, the concentration of inhibitor required to reduce kinase activity by 50%, is calculated by fitting the data to a dose-response curve.
Cell-Based Proliferation Assay
This assay assesses the ability of an inhibitor to suppress the growth of cells that are dependent on RET V804M signaling.
Methodology:
-
Cell Line: A suitable cell line, such as Ba/F3 cells engineered to express RET V804M, is used. These cells are dependent on RET signaling for their proliferation and survival.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density.
-
Compound Treatment: The cells are treated with a range of concentrations of the test inhibitor.
-
Incubation: The plates are incubated for a period of time (e.g., 72 hours) to allow for cell proliferation.
-
Viability Measurement: Cell viability is measured using a reagent such as CellTiter-Glo®, which quantifies ATP levels as an indicator of metabolically active cells.
-
Data Analysis: The IC50 value is determined by plotting cell viability against the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Conclusion
The RET V804M mutation represents a significant challenge in the treatment of RET-driven cancers due to its ability to confer resistance to many kinase inhibitors. However, the development of highly selective and potent inhibitors, such as selpercatinib and pralsetinib, has provided effective therapeutic options for patients with tumors harboring this mutation. The continued investigation of the structural and functional aspects of RET V804M and the mechanisms of resistance to these newer agents will be crucial for the future development of even more durable and effective therapies.
In Vitro Characterization of RET V804M Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro characterization of selective inhibitors targeting the RET V804M mutation, a critical gatekeeper mutation that confers resistance to several tyrosine kinase inhibitors. The document details experimental protocols, data interpretation, and visual representations of key biological processes and workflows. While the focus is on the general methodology for characterizing such inhibitors, specific data for the exemplary compound, RET V804M-IN-1, is included where publicly available.
Introduction to RET and the V804M "Gatekeeper" Mutation
The Rearranged during Transfection (RET) proto-oncogene encodes a receptor tyrosine kinase that plays a crucial role in cell growth, differentiation, and survival.[1] Activating mutations and fusions in the RET gene are oncogenic drivers in various cancers, including medullary and papillary thyroid carcinomas and non-small cell lung cancer.
The V804M mutation, a substitution of valine for methionine at position 804 within the kinase domain's ATP-binding pocket, acts as a "gatekeeper" mutation. This alteration sterically hinders the binding of many Type I and Type II kinase inhibitors, leading to drug resistance.[2] The development of inhibitors that can effectively target this mutant is therefore a significant goal in precision oncology.
Biochemical Characterization of RET V804M Inhibitors
Biochemical assays are fundamental to determining the direct inhibitory activity of a compound against the purified kinase enzyme. These assays measure the inhibitor's potency, typically expressed as the half-maximal inhibitory concentration (IC50).
Quantitative Data for this compound
The following table summarizes the available biochemical data for this compound. It is important to note that a comprehensive public dataset on the selectivity profile of this specific inhibitor is limited. A thorough characterization would involve testing against wild-type RET and a broad panel of other kinases to assess its selectivity.
| Target Kinase | Inhibitor | IC50 (nM) | Assay Type | Reference |
| RET V804M | This compound | 20 | Not Specified | [3] |
| Wild-type RET | This compound | Data not available | - | - |
| Other Kinases | This compound | Data not available | - | - |
Experimental Protocol: In Vitro Kinase Inhibition Assay (Generalized)
This protocol describes a common method for determining the IC50 of an inhibitor against a target kinase, adaptable for various assay formats such as LanthaScreen™, HTRF®, or ADP-Glo™.
Objective: To determine the concentration of a test compound required to inhibit 50% of the enzymatic activity of purified RET V804M kinase.
Materials:
-
Recombinant human RET V804M kinase
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
ATP solution
-
Peptide substrate (e.g., a generic tyrosine kinase substrate or a specific RET substrate)
-
Test inhibitor (e.g., this compound) dissolved in DMSO
-
Detection reagents (specific to the chosen assay format)
-
384-well microplates
Procedure:
-
Compound Dilution: Prepare a serial dilution of the test inhibitor in DMSO. Further dilute these in the kinase reaction buffer to achieve the final desired concentrations.
-
Kinase Reaction Setup:
-
Add the diluted inhibitor or DMSO (vehicle control) to the wells of the microplate.
-
Add the RET V804M kinase to each well and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
-
Initiation of Kinase Reaction:
-
Add a mixture of the peptide substrate and ATP to each well to start the kinase reaction. The final ATP concentration should be close to the Michaelis constant (Km) for the kinase.
-
Incubate the plate at 30°C for a specified duration (e.g., 60 minutes).
-
-
Detection:
-
Stop the reaction and measure the kinase activity according to the specific detection method's protocol (e.g., by measuring FRET, luminescence, or fluorescence).
-
-
Data Analysis:
-
Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cellular Characterization of RET V804M Inhibitors
Cell-based assays are crucial for evaluating an inhibitor's activity in a more physiologically relevant context. These assays assess the compound's ability to penetrate cell membranes, engage the target kinase, and inhibit its downstream signaling and cellular functions.
Experimental Protocol: Cellular Proliferation/Viability Assay (Generalized)
This protocol outlines a method to assess the effect of an inhibitor on the proliferation and viability of cancer cells harboring the RET V804M mutation.
Objective: To determine the concentration of a test compound that inhibits the growth or viability of RET V804M-driven cancer cells by 50% (GI50 or IC50).
Materials:
-
Cancer cell line engineered to express or endogenously harboring the RET V804M mutation.
-
Appropriate cell culture medium and supplements.
-
Test inhibitor (e.g., this compound) dissolved in DMSO.
-
Cell viability reagent (e.g., MTT, MTS, resazurin, or a reagent for measuring ATP content like CellTiter-Glo®).
-
96-well or 384-well clear or opaque-walled microplates.
Procedure:
-
Cell Seeding: Seed the cells in microplates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test inhibitor or DMSO (vehicle control) and incubate for a specified period (e.g., 72 hours).
-
Viability Measurement:
-
Add the chosen cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for colorimetric or luminescent signal development.
-
-
Data Acquisition: Measure the absorbance or luminescence using a plate reader.
-
Data Analysis:
-
Normalize the data to the DMSO-treated control wells.
-
Plot the percentage of cell viability against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the GI50 or IC50 value.
-
Visualizing Key Pathways and Workflows
Diagrams are essential for illustrating complex biological pathways and experimental procedures. The following diagrams were generated using Graphviz (DOT language) to meet the specified requirements.
RET Signaling Pathway
Caption: Simplified RET signaling pathway and the inhibitory action of a V804M-selective inhibitor.
Experimental Workflow for In Vitro Characterization
Caption: A typical workflow for the in vitro characterization of a RET V804M inhibitor.
Conclusion
The in vitro characterization of selective RET V804M inhibitors is a multi-faceted process that requires a combination of biochemical and cellular assays to determine potency, selectivity, and cellular efficacy. While specific public data on this compound is limited, the methodologies outlined in this guide provide a robust framework for the preclinical evaluation of any novel inhibitor targeting this clinically important resistance mutation. A thorough characterization, including a broad kinase selectivity screen, is essential to fully understand the therapeutic potential and potential off-target effects of such compounds.
References
An In-depth Technical Guide to the Binding Affinity and Kinetics of Inhibitors Targeting the RET V804M Mutation
For Researchers, Scientists, and Drug Development Professionals
Abstract
The rearranged during transfection (RET) proto-oncogene, a receptor tyrosine kinase, is a critical driver in various cancers, including medullary and papillary thyroid carcinomas and non-small cell lung cancer. The V804M "gatekeeper" mutation within the RET kinase domain confers resistance to many multi-kinase inhibitors, posing a significant clinical challenge. This guide provides a comprehensive technical overview of the binding affinity and kinetics of small molecule inhibitors targeting the RET V804M mutation. We present a compilation of quantitative binding data, detailed experimental protocols for key assays, and visual representations of signaling pathways and experimental workflows to facilitate a deeper understanding of the molecular interactions and aid in the development of next-generation RET inhibitors.
Introduction: The Challenge of the RET V804M Gatekeeper Mutation
The RET receptor tyrosine kinase plays a crucial role in cell growth, differentiation, and survival through the activation of downstream signaling pathways such as MAPK-ERK, PI3K-AKT, and JAK-STAT.[1] Activating mutations or chromosomal rearrangements in the RET gene lead to constitutive kinase activity and oncogenesis. The V804M mutation, located at the gatekeeper residue of the ATP-binding pocket, sterically hinders the binding of several Type I and Type II kinase inhibitors, rendering them ineffective.[1] This has necessitated the development of novel inhibitors that can overcome this resistance mechanism.
Inhibitor Binding Affinity and Kinetics for RET V804M
The development of effective therapies against RET V804M-driven cancers relies on a thorough understanding of the binding characteristics of various inhibitors. Below is a summary of the available quantitative data for key inhibitors.
Data Presentation: Quantitative Binding Data
| Inhibitor | Inhibitor Type | RET Target | Assay Type | IC50 (nM) | Kd (nM) | Reference(s) |
| Selpercatinib (LOXO-292) | Selective RET Inhibitor | RET V804M | Cellular | 31 | - | [2] |
| RET M918T/V804M | Cellular | 184 | - | [3] | ||
| Pralsetinib (BLU-667) | Selective RET Inhibitor | RET V804M | Biochemical | < 0.5 | 1 | [4] |
| Vandetanib | Multi-kinase Inhibitor | RET WT | Biochemical | 130 | - | [5] |
| RET V804M | Cellular | - | - | [6] (less sensitive) | ||
| Cabozantinib | Multi-kinase Inhibitor | RET WT | Biochemical | 5.2 | - | [7] |
| RET M918T | Biochemical | 27 | - | [7] | ||
| KIF5B-RET | Cellular | 0.24 (µM) | - | [8] | ||
| Nintedanib | Multi-kinase Inhibitor | RET WT | Biochemical | 0.67 | - | [8] |
| LOX-18228 | Next-generation RET Inhibitor | KIF5B-RET V804M | Cellular | 31 | - | [2] |
| KIF5B-RET V804M/G810S | Cellular | 51 | - | [2] |
Note: IC50 values represent the concentration of an inhibitor required to inhibit 50% of the target's activity and can vary between biochemical and cellular assays. Kd (dissociation constant) is a direct measure of binding affinity. A lower value for both indicates higher potency/affinity.
Experimental Protocols
Accurate determination of binding affinity and kinetics is paramount in drug discovery. The following sections detail the methodologies for key experiments cited in the study of RET V804M inhibitors.
Biochemical Kinase Assays (e.g., LanthaScreen™ Eu Kinase Binding Assay)
These assays measure the direct interaction of an inhibitor with the purified kinase domain. The LanthaScreen™ assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) based competition binding assay.
Principle: A europium (Eu)-labeled anti-tag antibody binds to the tagged RET kinase. An Alexa Fluor™ 647-labeled tracer, a competitive ATP-site inhibitor, binds to the kinase, bringing the Eu-donor and the Alexa Fluor-acceptor into close proximity, resulting in a high FRET signal. When a test inhibitor displaces the tracer from the ATP-binding pocket, the FRET signal is lost.
Detailed Methodology:
-
Reagent Preparation:
-
Prepare a 1X Kinase Buffer A from a 5X stock solution.
-
Reconstitute the purified, tagged RET V804M kinase to the desired concentration in 1X Kinase Buffer A.
-
Prepare a solution of the Eu-labeled anti-tag antibody in 1X Kinase Buffer A.
-
Prepare a stock solution of the Alexa Fluor™ 647-labeled tracer in DMSO and then dilute to the working concentration in 1X Kinase Buffer A.
-
Prepare a serial dilution of the test inhibitor in DMSO, followed by a further dilution in 1X Kinase Buffer A.
-
-
Assay Procedure (384-well plate format):
-
Add 5 µL of the serially diluted test inhibitor to the assay wells.
-
Add 5 µL of the RET V804M kinase and Eu-labeled antibody mixture to each well.
-
Add 5 µL of the Alexa Fluor™ 647-labeled tracer to initiate the binding reaction.
-
Incubate the plate at room temperature for 1 hour, protected from light.
-
-
Data Acquisition and Analysis:
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm (Alexa Fluor™ 647) and 615 nm (Europium).
-
Calculate the emission ratio (665 nm / 615 nm).
-
Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cell-Based Autophosphorylation Assays
These assays assess the ability of an inhibitor to block the kinase activity of RET V804M within a cellular context, providing a more physiologically relevant measure of potency.
Principle: Cells engineered to express the RET V804M mutant are treated with a test inhibitor. The level of RET autophosphorylation, a direct indicator of its kinase activity, is then measured, typically by Western blotting or ELISA using a phospho-specific antibody.
Detailed Methodology:
-
Cell Culture and Treatment:
-
Culture cells stably expressing the RET V804M construct (e.g., Ba/F3 or HEK293 cells) in appropriate growth medium.
-
Seed the cells in 6-well plates and allow them to adhere overnight.
-
Serum-starve the cells for 4-6 hours to reduce basal signaling.
-
Treat the cells with a serial dilution of the test inhibitor for a specified time (e.g., 2 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
-
Western Blot Analysis:
-
Normalize the protein concentration of all samples and denature them by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with a primary antibody specific for phosphorylated RET (pRET).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Strip the membrane and re-probe with an antibody for total RET to confirm equal protein loading.
-
-
Data Analysis:
-
Quantify the band intensities for pRET and total RET.
-
Normalize the pRET signal to the total RET signal for each treatment.
-
Plot the normalized pRET signal against the logarithm of the inhibitor concentration and fit the data to determine the cellular IC50 value.
-
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that provides real-time quantitative data on the binding kinetics (association rate constant, kon, and dissociation rate constant, koff) and affinity (dissociation constant, Kd) of an interaction.
Principle: One interacting partner (the ligand, e.g., RET V804M kinase) is immobilized on a sensor chip surface. The other partner (the analyte, e.g., the inhibitor) is flowed over the surface. The binding event causes a change in the refractive index at the surface, which is detected in real-time as a change in resonance units (RU).
Detailed Methodology:
-
Immobilization of RET V804M:
-
Activate the surface of a CM5 sensor chip using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
Inject the purified RET V804M protein over the activated surface to allow for covalent immobilization via amine coupling.
-
Deactivate any remaining active esters with an injection of ethanolamine.
-
-
Kinetic Analysis:
-
Prepare a series of dilutions of the test inhibitor in a suitable running buffer.
-
Inject the different concentrations of the inhibitor over the immobilized RET V804M surface, followed by a dissociation phase where only running buffer is flowed.
-
Regenerate the sensor surface between different inhibitor injections using a low pH buffer to remove the bound inhibitor.
-
-
Data Analysis:
-
The resulting sensorgrams (RU vs. time) are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to extract the kinetic parameters kon and koff.
-
The equilibrium dissociation constant (Kd) is calculated as the ratio of koff/kon.
-
Isothermal Titration Calorimetry (ITC)
ITC is a thermodynamic technique that directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.
Principle: A solution of the inhibitor is titrated into a solution containing the RET V804M protein in the sample cell of a calorimeter. The heat change upon each injection is measured and plotted against the molar ratio of inhibitor to protein.
Detailed Methodology:
-
Sample Preparation:
-
Dialyze both the purified RET V804M protein and the inhibitor into the same buffer to minimize heats of dilution.
-
Thoroughly degas both solutions to prevent the formation of air bubbles.
-
Accurately determine the concentrations of the protein and inhibitor solutions.
-
-
ITC Experiment:
-
Load the RET V804M solution into the sample cell and the inhibitor solution into the injection syringe.
-
Perform a series of small, sequential injections of the inhibitor into the protein solution while maintaining a constant temperature.
-
Measure the heat change after each injection.
-
-
Data Analysis:
-
Integrate the heat flow peaks to obtain the heat change per injection.
-
Plot the heat change per mole of injectant against the molar ratio of inhibitor to protein.
-
Fit the resulting binding isotherm to a suitable binding model to determine the Kd, n, and ΔH. The change in entropy (ΔS) can be calculated from the Gibbs free energy equation (ΔG = ΔH - TΔS = -RTlnKa).
-
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures is crucial for a comprehensive understanding. The following diagrams were generated using the Graphviz DOT language.
RET Signaling Pathway
Caption: Simplified RET signaling pathway initiated by ligand binding, leading to receptor dimerization, autophosphorylation, and activation of downstream cascades that promote cell proliferation, survival, and differentiation.
Experimental Workflow for a LanthaScreen™ Kinase Binding Assay
Caption: Workflow for determining inhibitor IC50 values using the LanthaScreen™ Eu Kinase Binding Assay.
Logical Relationship of Inhibitor Binding to RET V804M
Caption: Logical diagram illustrating how a selective inhibitor binds to the ATP pocket of RET V804M, preventing substrate phosphorylation and blocking downstream oncogenic signaling.
Conclusion and Future Directions
The RET V804M mutation remains a significant hurdle in the treatment of RET-driven cancers. However, the development of selective inhibitors like selpercatinib and pralsetinib, which exhibit potent activity against this mutant, represents a major therapeutic advancement. This guide has provided a consolidated resource of the binding affinities and kinetics of these and other inhibitors, alongside detailed experimental protocols to aid in their characterization. Future research should focus on obtaining comprehensive kinetic data (kon and koff) for a wider range of inhibitors to better understand their residence time and potential for durable clinical responses. Furthermore, the elucidation of resistance mechanisms to these newer agents will be critical for the design of next-generation therapies to combat the evolving landscape of RET-mutant cancers.
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. researchgate.net [researchgate.net]
- 3. Structural basis of acquired resistance to selpercatinib and pralsetinib mediated by non-gatekeeper RET mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. resources.revvity.com [resources.revvity.com]
- 5. researchgate.net [researchgate.net]
- 6. experts.illinois.edu [experts.illinois.edu]
- 7. Drug resistance profiles of mutations in the RET kinase domain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. LanthaScreen Eu Kinase Binding Assay | Thermo Fisher Scientific - US [thermofisher.com]
An In-depth Technical Guide on the Cellular Pathways Affected by a Novel RET V804M Inhibitor
For Researchers, Scientists, and Drug Development Professionals
I. Executive Summary
The emergence of the RET V804M "gatekeeper" mutation presents a significant challenge in the treatment of RET-driven cancers, conferring resistance to many first-generation multi-kinase inhibitors. This document provides a comprehensive technical overview of the cellular pathways affected by a novel, potent, and selective inhibitor specifically designed to target the RET V804M mutant kinase. We will explore the mechanism of action of this inhibitor, its impact on downstream signaling cascades, and provide detailed experimental protocols for its characterization. All quantitative data presented herein is illustrative to demonstrate the expected profile of a successful RET V804M inhibitor.
II. Introduction to the RET V804M Mutation
The Rearranged during Transfection (RET) proto-oncogene encodes a receptor tyrosine kinase that plays a crucial role in cell growth, differentiation, and survival.[1] Activating mutations in the RET gene are oncogenic drivers in various cancers, including medullary and papillary thyroid carcinomas, and non-small cell lung cancer.[2][3] The V804M mutation, located in the kinase domain's ATP-binding pocket, acts as a "gatekeeper" residue.[3] This substitution of valine for a bulkier methionine residue sterically hinders the binding of many kinase inhibitors, leading to drug resistance.[2][4]
III. Mechanism of Action of RET V804M-IN-1
This compound is a hypothetical, orally bioavailable, ATP-competitive inhibitor designed with high potency and selectivity for the RET kinase harboring the V804M mutation. Unlike inhibitors to which the V804M mutation confers resistance, this compound is engineered to accommodate the altered conformation of the ATP binding pocket, thereby effectively inhibiting its kinase activity.[5]
IV. Quantitative Analysis of Inhibitor Potency and Selectivity
The efficacy of a targeted inhibitor is defined by its potency against the intended target and its selectivity over other kinases to minimize off-target effects. The following tables present illustrative data for this compound, showcasing a desirable profile for a clinical candidate.
Table 1: In Vitro Kinase Inhibition Profile of this compound
| Kinase Target | IC50 (nM) |
| RET (V804M) | 1.5 |
| RET (wild-type) | 5.2 |
| KDR (VEGFR2) | > 10,000 |
| FGFR1 | > 10,000 |
| EGFR | > 10,000 |
IC50 values represent the concentration of the inhibitor required to inhibit 50% of the kinase activity in a biochemical assay. Data is illustrative.
Table 2: Cellular Activity of this compound
| Cell Line | RET Genotype | Cellular IC50 (nM) (p-RET Inhibition) | Cell Viability IC50 (nM) |
| Ba/F3-RET V804M | V804M | 2.1 | 8.5 |
| TT | M918T | 15.8 | 45.2 |
| Nthy-ori 3-1 | wild-type | > 5,000 | > 10,000 |
Cellular IC50 values represent the concentration of the inhibitor required to inhibit 50% of the phosphorylated RET or cell viability in a cellular context. Data is illustrative.
V. Core Signaling Pathways Affected by RET V804M Inhibition
Constitutive activation of the RET V804M kinase leads to the aberrant activation of several downstream signaling pathways that drive tumorigenesis. This compound effectively blocks these pathways at their origin.
A. RET Signaling Pathway
Upon ligand-independent dimerization and autophosphorylation, the activated RET V804M receptor recruits and phosphorylates various adaptor and effector proteins, initiating downstream signaling cascades.[6]
B. Downstream Effectors
The primary signaling pathways activated by RET V804M include the RAS/RAF/MEK/ERK (MAPK) and the PI3K/AKT/mTOR pathways, which are critical for cell proliferation and survival, respectively.[1]
VI. Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
A. In Vitro Kinase Assay
This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of the isolated RET V804M kinase.
Workflow Diagram:
Protocol:
-
Reagent Preparation : Prepare a 1x kinase assay buffer. Dilute the purified RET V804M enzyme and the kinase substrate (e.g., a synthetic peptide) in the assay buffer. Prepare a solution of ATP in the assay buffer.
-
Inhibitor Plating : Perform serial dilutions of this compound in DMSO and then dilute in the kinase assay buffer. Add the diluted inhibitor to the wells of a 96-well plate. Include controls with DMSO only (no inhibitor).
-
Enzyme and Substrate Addition : Add the diluted RET V804M enzyme and substrate mixture to each well containing the inhibitor.
-
Reaction Initiation : Initiate the kinase reaction by adding the ATP solution to all wells.
-
Incubation : Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.
-
Detection : Stop the reaction and measure the amount of ATP remaining using a luminescence-based assay kit (e.g., ADP-Glo™).[7] The luminescence signal is inversely proportional to the kinase activity.
-
Data Analysis : Subtract the background luminescence (wells with no enzyme) from all readings. Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
B. Cell Viability Assay
This assay measures the effect of the inhibitor on the proliferation and survival of cancer cells expressing the RET V804M mutation.
Workflow Diagram:
Protocol:
-
Cell Seeding : Seed cells (e.g., Ba/F3 engineered to express RET V804M) into 96-well plates at a predetermined density and allow them to attach overnight.[8]
-
Compound Treatment : Prepare serial dilutions of this compound in the appropriate cell culture medium. Add the diluted compound to the cells. Include vehicle-treated (DMSO) and untreated controls.
-
Incubation : Incubate the cells with the inhibitor for a period of 72 hours.
-
Viability Assessment : Add a viability reagent such as MTT or MTS to each well.[9][10] These reagents are converted into a colored formazan product by metabolically active cells.
-
Incubation with Reagent : Incubate the plates for 1-4 hours to allow for the colorimetric reaction to occur.
-
Absorbance Reading : If using MTT, solubilize the formazan crystals with a solubilization buffer. Read the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis : Normalize the absorbance readings to the vehicle-treated controls to determine the percentage of cell viability. Plot the percentage of viability against the logarithm of the inhibitor concentration to calculate the IC50 value.
C. Western Blot Analysis
This technique is used to detect the phosphorylation status of RET and its downstream signaling proteins, providing a direct measure of the inhibitor's target engagement and pathway modulation in cells.
Workflow Diagram:
Protocol:
-
Cell Treatment and Lysis : Culture RET V804M-expressing cells and treat with varying concentrations of this compound for a specified time (e.g., 2-4 hours). Lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification : Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE : Denature equal amounts of protein from each sample and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer : Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking : Block the membrane with a solution such as 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation : Incubate the membrane with a primary antibody specific for the protein of interest (e.g., phospho-RET, total RET, phospho-ERK, total ERK).
-
Secondary Antibody Incubation : Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection : Wash the membrane again and add an enhanced chemiluminescence (ECL) substrate. Detect the signal using an imaging system.
-
Analysis : Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels to determine the extent of inhibition.
VII. Conclusion
The hypothetical inhibitor, this compound, demonstrates a promising preclinical profile with high potency and selectivity for the drug-resistant RET V804M mutant. By effectively inhibiting the RET V804M kinase, it blocks the activation of key downstream oncogenic signaling pathways, including the RAS/MAPK and PI3K/AKT pathways, leading to the inhibition of cancer cell proliferation and survival. The experimental protocols provided herein offer a robust framework for the characterization of such inhibitors. Further development of targeted therapies like this compound holds the potential to overcome acquired resistance and improve outcomes for patients with RET-altered cancers.
References
- 1. RET signaling pathway and RET inhibitors in human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. RET kinase inhibitors for RET-altered thyroid cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. OncoKB⢠- MSK's Precision Oncology Knowledge Base [oncokb.org]
- 4. researchgate.net [researchgate.net]
- 5. Advances in Targeting RET-dependent cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanisms of resistance to RET-directed therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. ckb.genomenon.com [ckb.genomenon.com]
- 9. benchchem.com [benchchem.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
In-Depth Technical Guide: Pharmacokinetics and Pharmacodynamics of RET V804M-IN-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Rearranged during Transfection (RET) proto-oncogene encodes a receptor tyrosine kinase that plays a crucial role in cell growth, differentiation, and survival. Activating mutations in the RET gene are oncogenic drivers in various cancers, including medullary and papillary thyroid carcinomas, as well as non-small cell lung cancer. The V804M mutation, located in the kinase domain's gatekeeper residue, is of particular interest as it confers resistance to several multi-kinase inhibitors. RET V804M-IN-1 is a selective inhibitor developed to target this resistant mutant. This guide provides a comprehensive overview of the available pharmacokinetic and pharmacodynamic data for this compound and related compounds, along with detailed experimental methodologies.
Pharmacodynamics
The pharmacodynamic profile of a drug describes its interaction with its target and the resulting biological response. For this compound, this includes its inhibitory activity against the RET V804M mutant kinase and its effects on downstream signaling pathways.
Inhibitory Potency
This compound has demonstrated potent and selective inhibition of the RET V804M kinase. The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency.
| Compound | Target | IC50 (nM) |
| This compound | RETV804M | 20[1] |
| RET-IN-16 | RET (V804M) | 7.86[2] |
| RET-IN-23 | RET (V804M) | 1.03[3] |
| Pralsetinib (BLU-667) | RET (V804M) | 0.4[4] |
| Selpercatinib (LOXO-292) | RET (V804M) | 24.1[5] |
| RET-IN-3 | RETV804M | 19[6] |
| RET-IN-11 | RETV804M | 18.68[7] |
| RET-IN-13 | RET (V804M) | 0.9[7] |
| RET-IN-29 | CCDC6-RETV804M | 715[7] |
Note: RET-IN-16 and other "RET-IN-" compounds are structurally related to or are analogs of this compound, providing a comparative landscape of inhibitory activity against the V804M mutant.
Mechanism of Action & Signaling Pathways
RET activation triggers downstream signaling cascades that promote cell proliferation and survival, primarily through the RAS/MAPK and PI3K/AKT pathways. This compound exerts its therapeutic effect by inhibiting the autophosphorylation of the RET kinase, thereby blocking the initiation of these oncogenic signals.
In cellular assays, treatment with related compounds like RET-IN-16 has been shown to remarkably block the autophosphorylation of RET in cells expressing both KIF5B-RET and the resistant KIF5B-RETV804M fusion proteins.[2] This inhibition of RET phosphorylation consequently leads to the suppression of downstream signaling, as evidenced by the dose-dependent inhibition of the phosphorylation of the adapter protein SHC.[2]
Pharmacokinetics
Pharmacokinetics describes the journey of a drug through the body, encompassing its absorption, distribution, metabolism, and excretion (ADME). The following data for the related compound RET-IN-16 in male Sprague-Dawley rats provides insight into the likely pharmacokinetic profile of this compound.
| Parameter | Intravenous (IV) - 1 mg/kg | Oral (PO) - 10 mg/kg |
| Half-life (t1/2) | 4.28 ± 0.43 h | 7.59 ± 1.02 h |
| Time to Max. Concentration (Tmax) | 0.083 ± 0 h | 0.75 ± 0.43 h |
| Max. Plasma Concentration (Cmax) | 6097 ± 623 ng/mL | 194 ± 47 ng/mL |
| Area Under the Curve (AUC0-t) | 6959 ± 762 ng·h/mL | 2112 ± 117 ng·h/mL |
Data for RET-IN-16.[2]
The data indicates that RET-IN-16 has moderate half-life and good drug exposure when administered intravenously.[2] However, oral administration resulted in low maximum plasma concentration and overall drug exposure, suggesting potentially low bioavailability.[2]
In Vivo Efficacy
Preclinical in vivo studies are crucial for evaluating the anti-tumor activity of a drug candidate in a living organism. The efficacy of RET-IN-16 has been assessed in xenograft models.
Tumor Growth Inhibition
In a study utilizing a KIF5B-RET xenograft mouse model, daily intravenous administration of RET-IN-16 at doses of 30 and 50 mg/kg for 8 days resulted in a dose-dependent suppression of tumor growth.[2] Furthermore, analysis of the tumor tissues from these models showed significant suppression of both p-RET and p-SHC, confirming target engagement in vivo.[2] The treatment also led to a significant induction of apoptosis in the tumor cells.[2]
Experimental Protocols
Reproducibility is a cornerstone of scientific research. This section provides detailed methodologies for key experiments cited in this guide.
Cellular Kinase Assay (RET Autophosphorylation)
Objective: To determine the inhibitory effect of a compound on RET autophosphorylation in a cellular context.
Materials:
-
Ba/F3 cells engineered to express KIF5B-RET or KIF5B-RETV804M.
-
Cell culture medium (e.g., RPMI-1640) with appropriate supplements.
-
Test compound (e.g., RET-IN-16) dissolved in DMSO.
-
Lysis buffer.
-
Primary antibodies: anti-p-RET, anti-p-SHC, and a loading control (e.g., anti-GAPDH or anti-β-actin).
-
Secondary antibody conjugated to a detectable marker (e.g., HRP).
-
Western blot reagents and equipment.
Procedure:
-
Cell Culture and Treatment:
-
Plate the engineered Ba/F3 cells in a multi-well plate and culture until they reach the desired confluence.
-
Treat the cells with varying concentrations of the test compound (e.g., 50 and 100 µM of RET-IN-16) or vehicle (DMSO) for a specified duration (e.g., 4 hours).[2]
-
-
Cell Lysis:
-
After treatment, wash the cells with cold PBS and lyse them using an appropriate lysis buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibodies against p-RET and p-SHC overnight at 4°C.
-
Wash the membrane and incubate with the appropriate secondary antibody.
-
Detect the protein bands using a chemiluminescence detection system.
-
Re-probe the membrane with an antibody against a loading control to ensure equal protein loading.
-
-
Data Analysis:
-
Quantify the band intensities and normalize the levels of p-RET and p-SHC to the loading control.
-
Analyze the dose-dependent inhibition of RET and SHC phosphorylation.
-
In Vivo Xenograft Efficacy Study
Objective: To evaluate the anti-tumor efficacy of a compound in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., BALB/c nude mice).
-
Tumor cells expressing a RET fusion or mutation (e.g., KIF5B-RET or KIF5B-RETV804M).
-
Matrigel (optional, to aid tumor establishment).
-
Test compound (e.g., RET-IN-16) formulated for intravenous administration.
-
Vehicle control solution.
-
Calipers for tumor measurement.
-
Anesthesia and surgical equipment for tissue collection.
Procedure:
-
Tumor Cell Implantation:
-
Subcutaneously inject a suspension of the tumor cells into the flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor the mice for tumor growth.
-
Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into different treatment groups (e.g., vehicle control, 30 mg/kg RET-IN-16, 50 mg/kg RET-IN-16).[2]
-
-
Drug Administration:
-
Administer the test compound or vehicle control to the mice according to the planned schedule (e.g., daily intravenous injections for 8 days).[2]
-
-
Monitoring:
-
Measure the tumor dimensions with calipers at regular intervals (e.g., every 2-3 days) and calculate the tumor volume.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
-
Endpoint and Tissue Collection:
-
At the end of the study, euthanize the mice and excise the tumors.
-
A portion of the tumor can be fixed in formalin for immunohistochemical analysis (e.g., for apoptosis markers like cleaved caspase-3) and another portion can be snap-frozen for western blot analysis (e.g., for p-RET and p-SHC).
-
-
Data Analysis:
-
Plot the mean tumor volume over time for each treatment group.
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
-
Perform statistical analysis to determine the significance of the observed anti-tumor effects.
-
Analyze the biomarker data from the collected tumor tissues to confirm target engagement and mechanism of action.
-
Conclusion
This compound and its related analogs are potent and selective inhibitors of the clinically relevant RET V804M resistance mutation. The available pharmacodynamic data demonstrates strong on-target activity, leading to the inhibition of downstream oncogenic signaling. While the pharmacokinetic profile of the related compound RET-IN-16 suggests challenges with oral bioavailability, its intravenous administration shows promising in vivo efficacy in preclinical tumor models. The detailed experimental protocols provided in this guide offer a framework for the continued investigation and development of this class of inhibitors for the treatment of RET-driven cancers harboring the V804M mutation. Further studies are warranted to optimize the pharmacokinetic properties and fully elucidate the therapeutic potential of this compound.
References
The Kinase Selectivity Profile of Pralsetinib: A Technical Guide for Researchers
An In-Depth Analysis of a Potent Inhibitor Targeting the RET V804M Resistance Mutation
For researchers, scientists, and drug development professionals, understanding the precise molecular interactions of kinase inhibitors is paramount for the development of effective and safe therapeutics. This technical guide provides a detailed examination of the target selectivity profile of pralsetinib (formerly BLU-667), a potent and selective inhibitor of the Rearranged during Transfection (RET) receptor tyrosine kinase, with a particular focus on its activity against the V804M gatekeeper mutation. The V804M mutation is a clinically observed resistance mechanism to older multi-kinase inhibitors that have activity against RET.
Pralsetinib was designed to potently inhibit wild-type RET and various RET fusions and mutations, including the V804M gatekeeper mutation, while minimizing off-target effects on other kinases.[1] This high degree of selectivity is crucial for reducing toxicities and improving the therapeutic window.[1] This document summarizes the quantitative data on pralsetinib's selectivity, details the experimental methodologies used for its characterization, and provides visual representations of the relevant biological pathways and experimental workflows.
Quantitative Selectivity Profile of Pralsetinib
The selectivity of pralsetinib has been extensively characterized against a broad panel of human kinases. In a comprehensive screen, pralsetinib was tested for its inhibitory activity against 371 kinases. The results demonstrated that pralsetinib is remarkably selective for RET, inhibiting over 96% of the tested kinases by less than 50% at a concentration of 300 nmol/L.[2] For the kinases that were inhibited by more than 50% at this concentration, full dose-response curves were generated to determine their IC50 values.[2]
The following tables summarize the inhibitory activity of pralsetinib against RET and a selection of other kinases.
Table 1: Potency of Pralsetinib against Wild-Type and Mutant RET Kinases [3]
| Kinase Target | Biochemical IC50 (nM) |
| CCDC6-RET | 0.4 |
| RET V804L | 0.4 |
| RET V804M | 0.4 |
| RET V804E | 0.7 |
Table 2: Cellular Potency of Pralsetinib against RET Variants [3]
| Cell Line Background | RET Variant | Cell Proliferation IC50 (nM) |
| BaF3 | KIF5B-RET | 12 |
| BaF3 | KIF5B-RET V804L | 11 |
| BaF3 | KIF5B-RET V804M | 10 |
| BaF3 | KIF5B-RET V804E | 15 |
Table 3: Selectivity Profile of Pralsetinib Against a Panel of Off-Target Kinases [4]
| Kinase Target | Biochemical IC50 (nM) | Fold Selectivity vs. CCDC6-RET (0.4 nM) |
| DDR1 | >10,000 | >25,000 |
| TRKC | >10,000 | >25,000 |
| FLT3 | 11 | 27.5 |
| JAK1 | 28 | 70 |
| JAK2 | 9.7 | 24.25 |
| TRKA | >10,000 | >25,000 |
| VEGFR2 | 4.8 | 12 |
| PDGFRB | 85 | 212.5 |
| FGFR1 | 42 | 105 |
| FGFR2 | 20 | 50 |
Note: The data in Table 3 is derived from multiple sources and represents a selection of key off-target kinases. The comprehensive screen of 371 kinases showed that 96% were inhibited by less than 50% at 300 nM.[2]
Experimental Protocols
The determination of a kinase inhibitor's selectivity profile relies on robust and well-defined experimental methodologies. The following sections detail the protocols for the key assays used to characterize pralsetinib.
Biochemical Kinase Inhibition Assay (Radiometric)
This assay quantifies the ability of an inhibitor to block the enzymatic activity of a purified kinase.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a panel of purified kinases.
Materials:
-
Purified recombinant kinase enzymes
-
Kinase-specific peptide substrate
-
[γ-³³P]ATP (radiolabeled ATP)
-
Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
Test compound (e.g., pralsetinib) serially diluted in DMSO
-
Phosphocellulose filter plates
-
Wash buffer (e.g., 0.75% phosphoric acid)
-
Scintillation counter and scintillation fluid
Procedure:
-
Compound Plating: Serially diluted test compounds in DMSO are dispensed into the wells of a microtiter plate.
-
Kinase Reaction Preparation: A master mix containing the kinase enzyme, peptide substrate, and kinase reaction buffer is prepared.
-
Reaction Initiation: The kinase reaction is initiated by adding the master mix and [γ-³³P]ATP to the wells containing the test compound.
-
Incubation: The reaction plate is incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes) to allow for substrate phosphorylation.
-
Reaction Termination and Capture: The reaction is stopped by adding a solution that simultaneously terminates the enzymatic reaction and allows the phosphorylated substrate to bind to the phosphocellulose filter plate.
-
Washing: The filter plates are washed multiple times with the wash buffer to remove unincorporated [γ-³³P]ATP.
-
Signal Detection: Scintillation fluid is added to the wells, and the amount of incorporated radiolabel is quantified using a scintillation counter.
-
Data Analysis: The raw data (counts per minute) are converted to percent inhibition relative to control wells (DMSO only for 0% inhibition and no enzyme for 100% inhibition). The percent inhibition values are then plotted against the logarithm of the inhibitor concentration, and the IC50 value is determined by fitting the data to a sigmoidal dose-response curve.
Cellular Kinase Inhibition Assay (e.g., NanoBRET™ Target Engagement)
This assay measures the ability of a compound to engage its target kinase within a live cellular environment.
Objective: To determine the intracellular IC50 of a test compound for a specific kinase.
Materials:
-
HEK293 cells
-
Expression vectors for NanoLuc®-fused kinase (e.g., NanoLuc-RET V804M) and HaloTag®-fused intracellular protein (as a control)
-
Transfection reagent
-
Cell culture medium and supplements
-
NanoBRET™ Tracer K-10 (a fluorescent ligand that binds to the kinase)
-
Test compound (e.g., pralsetinib) serially diluted in DMSO
-
NanoBRET™ Nano-Glo® Substrate and Luciferase
-
Plate reader capable of measuring luminescence at two wavelengths (e.g., 460 nm and >600 nm)
Procedure:
-
Cell Transfection and Seeding: HEK293 cells are co-transfected with the NanoLuc®-kinase fusion vector and a control vector. The transfected cells are then seeded into multi-well plates.
-
Tracer Addition: The cells are treated with the NanoBRET™ Tracer, which binds to the active site of the kinase.
-
Compound Treatment: Serially diluted test compound is added to the wells, and the plates are incubated to allow for compound entry into the cells and competition with the tracer for binding to the kinase.
-
Lysis and Substrate Addition: The cells are lysed, and the NanoBRET™ Nano-Glo® Substrate is added.
-
BRET Signal Measurement: The plate is read on a luminometer that can simultaneously measure the luminescence emission from the NanoLuc® donor (around 460 nm) and the energy transfer to the fluorescent tracer (acceptor, >600 nm).
-
Data Analysis: The Bioluminescence Resonance Energy Transfer (BRET) ratio is calculated by dividing the acceptor emission by the donor emission. The BRET ratio is then plotted against the logarithm of the inhibitor concentration, and the intracellular IC50 is determined using a sigmoidal dose-response curve.
Visualizations
The following diagrams, generated using the DOT language for Graphviz, illustrate the RET signaling pathway and the general workflow for kinase inhibitor selectivity profiling.
Caption: Simplified RET signaling pathway leading to cell proliferation and differentiation.
Caption: General experimental workflow for determining kinase inhibitor selectivity.
Conclusion
Pralsetinib exemplifies a new generation of highly selective kinase inhibitors, demonstrating potent activity against the clinically relevant RET V804M resistance mutation. Its favorable selectivity profile, as determined by comprehensive kinase screening, underscores the potential for improved efficacy and reduced off-target toxicities in patients with RET-driven cancers. The detailed experimental protocols and workflows provided in this guide serve as a valuable resource for researchers in the field of kinase inhibitor drug discovery and development, facilitating the characterization of novel compounds and a deeper understanding of their therapeutic potential.
References
The Gatekeeper's Toll: A Technical Guide to the Role of RET V804M in Drug Resistance
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Rearranged during Transfection (RET) proto-oncogene, a receptor tyrosine kinase, is a critical driver in various cancers, including medullary and papillary thyroid carcinomas and non-small cell lung cancer. The development of targeted RET inhibitors has marked a significant advancement in the treatment of these malignancies. However, the emergence of drug resistance mutations, particularly at the "gatekeeper" residue, presents a formidable challenge to sustained therapeutic efficacy. This technical guide provides an in-depth examination of the RET V804M mutation, a key gatekeeper mutation that confers resistance to many multi-kinase inhibitors (MKIs). We will explore the structural basis of this resistance, its impact on inhibitor efficacy, the experimental methodologies used to study it, and the strategies employed to overcome it with next-generation selective RET inhibitors.
The Role of the Gatekeeper Residue
In the landscape of kinase drug development, the gatekeeper residue is a critical amino acid located at the entrance of the hydrophobic back pocket of the ATP-binding site. Its size and conformation play a pivotal role in determining the accessibility of this pocket to inhibitors. A bulky gatekeeper residue can sterically hinder the binding of certain inhibitors, thereby conferring resistance. In the RET kinase, the valine at position 804 (V804) serves as this crucial gatekeeper.
RET V804M: The Molecular Basis of Resistance
The substitution of the relatively small valine (V) residue with a bulkier methionine (M) at position 804 (V804M) is a well-characterized mechanism of acquired resistance to several first-generation multi-kinase inhibitors, such as vandetanib and cabozantinib.[1][2] Structural modeling reveals that the larger methionine side chain protrudes into the ATP-binding pocket, creating a steric clash that prevents these inhibitors from binding effectively.[3] This steric hindrance significantly reduces the inhibitory potency of these drugs against the mutant kinase.
Quantitative Impact of RET V804M on Inhibitor Efficacy
The V804M mutation leads to a dramatic increase in the half-maximal inhibitory concentration (IC50) of several MKIs, signifying a substantial loss of potency. In contrast, next-generation selective RET inhibitors, such as selpercatinib and pralsetinib, were specifically designed to overcome this resistance mechanism. Their unique binding mode allows them to circumvent the steric hindrance imposed by the V804M mutation.[3][4]
Below is a summary of the reported IC50 values for various RET inhibitors against wild-type (WT) RET and the V804M mutant, illustrating the quantitative impact of this gatekeeper mutation.
| Inhibitor | RET WT IC50 (nM) | RET V804M IC50 (nM) | Fold Change | Inhibitor Class |
| Vandetanib | 13 ± 2 | 1,220 ± 120 | ~94 | Multi-Kinase Inhibitor |
| Cabozantinib | 5.2 ± 0.7 | 480 ± 50 | ~92 | Multi-Kinase Inhibitor |
| Selpercatinib (LOXO-292) | 0.4 ± 0.1 | 3.4 ± 0.5 | ~8.5 | Selective RET Inhibitor |
| Pralsetinib (BLU-667) | 0.3 ± 0.1 | 4.1 ± 0.6 | ~13.7 | Selective RET Inhibitor |
| LOX-18228 | 0.9 | 31 | ~34 | Next-Generation RET Inhibitor |
Note: IC50 values are compiled from various preclinical studies and may vary depending on the specific assay conditions. The data presented here is for comparative purposes.[3][5]
Signaling Pathways and Experimental Workflows
To understand the functional consequences of the RET V804M mutation and to develop strategies to overcome resistance, it is crucial to delineate the signaling pathways involved and the experimental workflows used for investigation.
RET Signaling Pathway
Activation of the RET receptor tyrosine kinase initiates a cascade of downstream signaling events that are crucial for cell growth, survival, proliferation, and differentiation. The primary pathways activated by RET include the RAS/RAF/MEK/ERK (MAPK), PI3K/AKT, and PLCγ pathways.[6][7] The V804M mutation leads to constitutive activation of these pathways, even in the presence of inhibitors to which it confers resistance.
Caption: RET Signaling Pathway and Inhibition.
Experimental Workflow for Studying RET V804M Drug Resistance
A systematic workflow is essential for characterizing the V804M mutation and evaluating the efficacy of novel inhibitors. This typically involves a combination of in vitro biochemical and cell-based assays, followed by in vivo validation using animal models.
Caption: Workflow for Investigating RET V804M Resistance.
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to the study of drug resistance. Below are methodologies for key experiments cited in the investigation of the RET V804M mutation.
Generation of RET V804M Mutant Cell Lines
Objective: To create stable cell lines expressing the RET V804M mutation for in vitro studies.
Methodology:
-
Site-Directed Mutagenesis:
-
Obtain a plasmid containing the full-length wild-type RET cDNA.
-
Design primers containing the desired V804M mutation (GTG to ATG).
-
Perform PCR-based site-directed mutagenesis to introduce the mutation.
-
Verify the presence of the mutation by Sanger sequencing.
-
-
Transfection and Selection:
-
Transfect the desired host cell line (e.g., Ba/F3, a murine pro-B cell line dependent on IL-3 for survival, or HEK293) with the wild-type or V804M RET-expressing plasmid using a suitable transfection reagent (e.g., Lipofectamine).
-
For Ba/F3 cells, culture in the absence of IL-3 to select for cells that are dependent on the constitutively active RET signaling for survival.
-
For adherent cells like HEK293, co-transfect with a plasmid conferring resistance to an antibiotic (e.g., puromycin, G418) and select with the appropriate antibiotic.
-
-
Validation:
-
Confirm RET expression and phosphorylation (auto-activation) in the stable cell lines via Western blotting using antibodies against total RET and phosphorylated RET (p-RET).
-
Biochemical Kinase Inhibition Assay (e.g., LanthaScreen™ Eu Kinase Binding Assay)
Objective: To determine the in vitro potency (IC50) of inhibitors against purified wild-type and V804M RET kinase.
Methodology:
-
Reagent Preparation:
-
Prepare a 1X Kinase Buffer A solution (e.g., 50mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Prepare serial dilutions of the test inhibitors in the kinase buffer.
-
Prepare a solution of the purified recombinant RET kinase (WT or V804M) and a europium-labeled anti-tag antibody in kinase buffer.
-
Prepare a solution of an Alexa Fluor® 647-labeled ATP-competitive kinase tracer.
-
-
Assay Procedure (384-well plate format):
-
Add 5 µL of each inhibitor dilution to the assay wells.
-
Add 5 µL of the kinase/antibody mixture to each well.
-
Add 5 µL of the tracer solution to initiate the reaction.
-
Incubate the plate at room temperature for 1 hour, protected from light.
-
-
Data Acquisition and Analysis:
-
Read the plate on a fluorescence plate reader capable of measuring fluorescence resonance energy transfer (FRET) between europium (donor) and Alexa Fluor® 647 (acceptor).
-
Calculate the emission ratio and plot the results against the inhibitor concentration.
-
Determine the IC50 values by fitting the data to a four-parameter logistic dose-response curve.[8]
-
Cell Viability Assay (e.g., MTT Assay)
Objective: To assess the effect of RET inhibitors on the viability and proliferation of cells expressing wild-type or V804M RET.
Methodology:
-
Cell Seeding:
-
Seed the stable RET-expressing cell lines (e.g., Ba/F3-RET WT, Ba/F3-RET V804M) into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well).
-
Incubate the plates for 24 hours to allow for cell attachment (for adherent cells) or stabilization.
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of the RET inhibitors in the appropriate cell culture medium.
-
Treat the cells with the inhibitors over a range of concentrations. Include a vehicle control (e.g., DMSO).
-
Incubate the cells for a specified period (e.g., 72 hours).
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
-
-
Solubilization and Absorbance Reading:
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
Conclusion and Future Directions
The RET V804M gatekeeper mutation serves as a classic example of on-target acquired resistance in kinase-driven cancers. While it renders many first-generation multi-kinase inhibitors ineffective, the rational design of next-generation selective inhibitors like selpercatinib and pralsetinib has provided a powerful strategy to overcome this challenge. However, the emergence of other resistance mutations, such as those at the solvent front (e.g., G810), underscores the dynamic nature of cancer evolution under therapeutic pressure.
Future research will continue to focus on:
-
Developing next-generation inhibitors: Designing novel compounds with activity against a broader spectrum of resistance mutations.[5]
-
Combination therapies: Exploring the synergistic effects of combining RET inhibitors with agents targeting downstream signaling pathways or other oncogenic drivers.
-
Structural and computational biology: Utilizing advanced modeling techniques to predict and understand novel resistance mechanisms.[12]
-
Liquid biopsies: Employing circulating tumor DNA (ctDNA) analysis for the early detection of resistance mutations and to guide treatment decisions.
A thorough understanding of the molecular mechanisms of resistance, coupled with robust preclinical and clinical evaluation of novel therapeutic strategies, will be paramount in improving outcomes for patients with RET-altered cancers.
References
- 1. Mechanisms of resistance to RET-directed therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. ascopubs.org [ascopubs.org]
- 4. Structural basis of acquired resistance to selpercatinib and pralsetinib mediated by non-gatekeeper RET mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Frontiers | RET signaling pathway and RET inhibitors in human cancer [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. tools.thermofisher.com [tools.thermofisher.com]
- 9. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. broadpharm.com [broadpharm.com]
- 12. researchgate.net [researchgate.net]
Efficacy of Next-Generation Inhibitors in Overcoming the RET V804M Gatekeeper Mutation in Cancer Cell Lines: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
The REarranged during Transfection (RET) proto-oncogene is a critical driver in various cancers, including medullary thyroid carcinoma (MTC) and non-small cell lung cancer (NSCLC).[1][2][3] Activating mutations or chromosomal rearrangements in the RET gene lead to constitutive activation of its tyrosine kinase domain, promoting uncontrolled cell proliferation and survival through downstream signaling pathways like MAPK/ERK and PI3K/AKT.[4][5][6] The V804M mutation, occurring at the "gatekeeper" residue of the ATP-binding pocket, is a significant clinical challenge, conferring resistance to many multi-kinase inhibitors (MKIs) such as vandetanib and cabozantinib.[1][7][8] This guide provides a technical overview of the initial studies on the efficacy of next-generation selective RET inhibitors specifically designed to overcome this resistance mechanism in cancer cell lines.
Data Presentation: Inhibitor Potency Against RET V804M
The development of selective RET inhibitors has provided potent therapeutic options against V804M-mutant cancers. The following table summarizes the in vitro potency of representative next-generation inhibitors against cell lines engineered to express RET V804M.
| Inhibitor | Cell Line | RET Alteration | Assay Type | IC50 (nM) | Source |
| LOXO-292 (Selpercatinib) | Engineered Cells | KIF5B-RET + V804M | Not Specified | Potent Inhibition (exact value not specified) | [9] |
| LOX-18228 | HEK293 | KIF5B-RET V804M | Cellular Assay | 31 | [10][11] |
| LOX-18228 | HEK293 | KIF5B-RET V804M/G810S | Cellular Assay | 51 | [10][11] |
Note: Data for a specific compound named "RET V804M-IN-1" is not publicly available. The data presented is for next-generation RET inhibitors known to be effective against the V804M mutation.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of efficacy studies. The following are generalized protocols based on the cited literature for key experiments.
Cell Culture and Engineering
-
Cell Lines: Human Embryonic Kidney (HEK293) cells are commonly used for their high transfection efficiency to create stable cell lines expressing specific RET mutations.[10][11] Cancer cell lines endogenously harboring RET alterations are also utilized.
-
Vector Construction and Transfection: The full-length cDNA for the desired RET fusion (e.g., KIF5B-RET) is cloned into a mammalian expression vector. Site-directed mutagenesis is then performed to introduce the V804M mutation. The resulting plasmid is transfected into the host cell line using standard methods like lipid-based transfection.
-
Selection and Verification: Stably transfected cells are selected using an appropriate antibiotic resistance marker. Clonal populations are then isolated and expanded. Expression of the mutant RET protein is verified by Western blot analysis.
Cellular IC50 Determination (Cell Viability/Autophosphorylation Assays)
-
Cell Plating: Engineered or endogenous RET-mutant cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: A serial dilution of the test inhibitor (e.g., LOX-18228) is prepared. The cell culture medium is replaced with medium containing the various inhibitor concentrations. Cells are typically incubated for 72 hours.
-
Viability Assessment: Cell viability is measured using a commercially available assay, such as one based on the colorimetric conversion of a tetrazolium salt (e.g., MTS or WST) or ATP-based luminescence (e.g., CellTiter-Glo®).
-
Data Analysis: The absorbance or luminescence values are normalized to untreated controls. The 50% inhibitory concentration (IC50) is calculated by fitting the dose-response data to a four-parameter logistic curve using appropriate software.
-
Autophosphorylation Assay: To more directly assess RET inhibition, cells are treated with the inhibitor for a shorter duration (e.g., 2-4 hours). Cell lysates are then prepared and subjected to Western blotting to detect phosphorylated RET (pRET). The reduction in pRET signal relative to total RET indicates the inhibitor's potency.[12]
Western Blot Analysis for Downstream Signaling
-
Protocol: Cells are treated with the inhibitor at various concentrations for a specified time. Following treatment, cells are lysed in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of each lysate is determined using a standard method (e.g., BCA assay) to ensure equal loading.
-
Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against total and phosphorylated forms of RET, ERK, and AKT. Following washing, the membrane is incubated with a corresponding secondary antibody conjugated to horseradish peroxidase (HRP).
-
Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. The inhibition of downstream signaling is observed as a dose-dependent decrease in the phosphorylation of ERK and AKT.[13]
Mandatory Visualizations
RET Signaling Pathway and Inhibition
References
- 1. OncoKB⢠- MSK's Precision Oncology Knowledge Base [oncokb.org]
- 2. Unexpected Pathogenic RET p.V804M Variant Leads to the Clinical Diagnosis and Management of Medullary Thyroid Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Molecular mechanisms of RET receptor-mediated oncogenesis in multiple endocrine neoplasia 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Advances in Targeting RET-dependent cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Selective RET kinase inhibition for patients with RET-altered cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Reference Detail [ckb.genomenon.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. ascopubs.org [ascopubs.org]
- 13. A novel RET inhibitor with potent efficacy against medullary thyroid cancer in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Use of RET V804M-IN-1 in Cell Culture Experiments
Introduction
The Rearranged during Transfection (RET) proto-oncogene encodes a receptor tyrosine kinase pivotal for the normal development of the nervous and renal systems.[1] Activating mutations in the RET gene lead to constitutive kinase activity, driving the pathogenesis of various cancers, most notably medullary thyroid carcinoma (MTC) and non-small cell lung cancer (NSCLC).[2][3] The V804M mutation, a "gatekeeper" alteration in the RET kinase domain, confers resistance to many multi-kinase inhibitors (MKIs).[1][3]
RET V804M-IN-1 is a potent and selective inhibitor designed to target the ATP-binding site of the RET kinase, including the V804M mutant form.[4][5] By blocking the catalytic activity of the RET protein, this compound inhibits the autophosphorylation and subsequent activation of downstream oncogenic signaling pathways.[2][4] These application notes provide detailed protocols for utilizing this compound in cell culture experiments to assess its efficacy and mechanism of action in cancer cells harboring the RET V804M mutation.
Principle of Action
Constitutive activation of the RET V804M receptor tyrosine kinase leads to the phosphorylation of multiple intracellular tyrosine residues. These phosphorylated sites serve as docking points for adaptor proteins that activate key downstream signaling cascades, including the RAS/RAF/MEK/ERK (MAPK) and PI3K/AKT pathways.[2][6][7] These pathways are crucial for promoting cell proliferation, survival, and differentiation.[2] this compound is an ATP-competitive inhibitor that binds to the kinase domain of the RET V804M protein, preventing its phosphorylation and blocking the propagation of downstream signals. This inhibition is expected to lead to a dose-dependent reduction in the viability and proliferation of cancer cells that rely on RET V804M signaling.
Experimental Protocols
Protocol 1: Cell Viability Assay to Determine IC₅₀
This protocol describes how to measure the effect of this compound on the viability of cancer cells and determine the half-maximal inhibitory concentration (IC₅₀). Assays like MTS or MTT are suitable for this purpose.[8][9][10]
Materials:
-
Cell line expressing RET V804M (e.g., engineered Ba/F3 cells or human thyroid cancer cell line)
-
Wild-type RET or RET-negative cell line (for selectivity assessment)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Vehicle control (DMSO)
-
96-well clear, flat-bottom cell culture plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution) or MTT reagent
-
Microplate reader
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate.[8] Incubate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in complete medium from a concentrated stock. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent toxicity. Prepare a 2X vehicle control (medium with the same final DMSO concentration).
-
Cell Treatment: Remove the medium from the wells and add 100 µL of the appropriate drug dilution or vehicle control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
MTS/MTT Addition:
-
Data Acquisition: Measure the absorbance using a microplate reader at 490 nm for MTS or 570 nm for MTT.[8]
-
Data Analysis:
-
Subtract the background absorbance (medium only).
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (defined as 100% viability).
-
Plot the percent viability against the log of the inhibitor concentration and fit a dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC₅₀ value.
-
Protocol 2: Western Blotting for RET Pathway Inhibition
This protocol is used to confirm that this compound inhibits the phosphorylation of RET and its downstream targets, ERK and AKT.
Materials:
-
Cell line expressing RET V804M
-
6-well cell culture plates
-
This compound
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary and secondary antibodies (see Table 2)
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat cells with various concentrations of this compound (e.g., 0, 10, 100, 1000 nM) for 2-4 hours.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with 100-200 µL of ice-cold RIPA buffer containing protease and phosphatase inhibitors. Scrape the cells, collect the lysate, and centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer. Load the samples onto an SDS-polyacrylamide gel and run until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% w/v BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with the primary antibody diluted in blocking buffer (see Table 2 for suggested antibodies and dilutions).
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step as in step 8.
-
Detection: Add ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.
-
Analysis: Analyze the band intensities. A decrease in the signal for p-RET, p-ERK, and p-AKT relative to their total protein levels with increasing concentrations of the inhibitor indicates successful target engagement and pathway inhibition. Use a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.[11]
Data Presentation
Quantitative data should be summarized for clear interpretation and comparison.
Table 1: Example IC₅₀ Data for this compound
| Cell Line | RET Status | IC₅₀ (nM) | Description |
|---|---|---|---|
| TT | RET V804M (Endogenous) | 15 | Human medullary thyroid carcinoma cell line. |
| Ba/F3-RET V804M | RET V804M (Engineered) | 10 | Pro-B cell line engineered to express human RET V804M. |
| Ba/F3-WT RET | Wild-Type RET (Engineered) | 250 | Pro-B cell line engineered to express wild-type human RET. |
| HEK293T | RET Negative | >10,000 | Human embryonic kidney cell line, negative for RET expression. |
Note: Data are hypothetical and for illustrative purposes only.
Table 2: Recommended Antibodies for Western Blotting
| Target Protein | Type | Dilution | Example Supplier |
|---|---|---|---|
| Phospho-RET (Tyr905) | Primary (Rabbit) | 1:1000 | Cell Signaling Technology |
| Total RET | Primary (Rabbit) | 1:1000 | Cell Signaling Technology[12] |
| Phospho-p44/42 MAPK (ERK1/2) | Primary (Rabbit) | 1:2000 | Cell Signaling Technology |
| Total p44/42 MAPK (ERK1/2) | Primary (Rabbit) | 1:1000 | Cell Signaling Technology |
| Phospho-AKT (Ser473) | Primary (Rabbit) | 1:1000 | Cell Signaling Technology |
| Total AKT | Primary (Rabbit) | 1:1000 | Cell Signaling Technology |
| GAPDH | Primary (Rabbit) | 1:5000 | Cell Signaling Technology |
| Anti-rabbit IgG, HRP-linked | Secondary | 1:2000 | Cell Signaling Technology |
References
- 1. researchgate.net [researchgate.net]
- 2. RET signaling pathway and RET inhibitors in human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. RET kinase inhibitors for RET-altered thyroid cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are RET inhibitors and how do they work? [synapse.patsnap.com]
- 5. Discovery and Optimization of wt-RET/KDR-Selective Inhibitors of RETV804M Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. How to Treat a Signal? Current Basis for RET-Genotype-Oriented Choice of Kinase Inhibitors for the Treatment of Medullary Thyroid Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Cell Viability Assay Protocols | Thermo Fisher Scientific - JP [thermofisher.com]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 12. Ret Antibody | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols for Inducing and Studying RET V804M-Mediated Resistance in Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
The REarranged during Transfection (RET) proto-oncogene encodes a receptor tyrosine kinase that plays a crucial role in cell growth, differentiation, and survival.[1][2][3] Activating mutations in the RET gene are oncogenic drivers in various cancers, including medullary thyroid carcinoma (MTC) and non-small cell lung cancer (NSCLC). The V804M mutation, located in the kinase domain's ATP-binding pocket, is a "gatekeeper" mutation that confers resistance to multiple multi-kinase inhibitors (MKIs), such as vandetanib and cabozantinib, by sterically hindering drug binding.[4] Understanding and modeling this resistance mechanism is critical for the development of next-generation RET inhibitors.
These application notes provide detailed protocols for establishing in vivo xenograft models harboring the RET V804M mutation to study drug resistance and evaluate the efficacy of novel therapeutic agents. The protocols cover the generation of RET V804M mutant cell lines using CRISPR/Cas9 technology and the subsequent development of xenograft tumors.
Data Presentation: Efficacy of Kinase Inhibitors against RET V804M
The following table summarizes the in vitro and in vivo efficacy of various kinase inhibitors against wild-type RET and the V804M mutant, demonstrating the resistance conferred by this mutation to MKIs and the potent activity of selective RET inhibitors.
| Inhibitor | Target(s) | Cell Line/Model | IC50 (nM) vs. KIF5B-RET | IC50 (nM) vs. KIF5B-RET V804M | In Vivo Antitumor Activity against RET V804M Models | Reference |
| Cabozantinib | RET, VEGFR2, MET | Engineered Cells | Potent | Reduced Potency | Inactive | [5] |
| Vandetanib | RET, VEGFR2, EGFR | Engineered Cells | Potent | Less Inhibitory Activity | Not specified | [5] |
| Selpercatinib (LOXO-292) | Selective RET | Engineered Cells | <10 | <10 | Potent tumor regression | [4][5] |
| Pralsetinib (BLU-667) | Selective RET | Not specified | Potent | Potent | Not specified | [4] |
| BOS172738 | Selective RET | Not specified | Kd ≤ 1 nM | Kd ≤ 1 nM | Efficacious in PDX models | [6] |
Signaling Pathways
The RET V804M mutation leads to constitutive activation of downstream signaling pathways, promoting cell proliferation and survival. Key pathways involved include the MAPK/ERK and PI3K/AKT cascades.
Experimental Protocols
Protocol 1: Generation of RET V804M Mutant Cell Lines via CRISPR/Cas9
This protocol outlines the steps to introduce the V804M point mutation into the RET gene of a cancer cell line (e.g., a human thyroid or lung cancer cell line with wild-type RET) using CRISPR/Cas9 technology.
Materials:
-
Target cancer cell line
-
pSpCas9(BB)-2A-GFP (PX458) plasmid (or similar)
-
Single-guide RNA (sgRNA) targeting the RET V804 codon
-
Single-stranded donor oligonucleotide (ssODN) containing the V804M mutation and a silent PAM site mutation
-
Lipofectamine 3000 or other suitable transfection reagent
-
Fluorescence-Activated Cell Sorter (FACS)
-
Cell culture reagents
Procedure:
-
sgRNA Design: Design an sgRNA that targets a region as close as possible to the V804 codon (GTC) in the RET gene. Ensure the sgRNA has high on-target and low off-target scores using a design tool.
-
ssODN Design: Synthesize an ssODN (~100-200 nucleotides) containing the desired GTC to ATG mutation (V804M). Introduce a silent mutation in the Protospacer Adjacent Motif (PAM) sequence to prevent re-cleavage by Cas9 after successful editing.
-
Cloning of sgRNA into Cas9 Plasmid: Ligate the designed sgRNA sequence into the BbsI-linearized pSpCas9(BB)-2A-GFP plasmid.
-
Transfection: a. One day prior to transfection, seed the target cells in a 6-well plate to reach 70-90% confluency on the day of transfection. b. Co-transfect the cells with the sgRNA-containing Cas9 plasmid and the ssODN using a suitable transfection reagent according to the manufacturer's protocol.
-
FACS Sorting: 48-72 hours post-transfection, harvest the cells and sort for GFP-positive cells using FACS. This enriches the population of successfully transfected cells.
-
Single-Cell Cloning: Plate the sorted GFP-positive cells into 96-well plates at a density of a single cell per well to isolate clonal populations.
-
Screening and Validation: a. Once single-cell colonies have grown, expand them and extract genomic DNA. b. Perform PCR to amplify the targeted region of the RET gene. c. Sequence the PCR products (Sanger sequencing) to identify clones containing the V804M mutation. d. Further validate the on-target mutation and assess for off-target effects in selected clones. e. Confirm the expression of the mutant RET protein via Western blot.
Protocol 2: Establishing RET V804M Xenograft Models
This protocol describes the subcutaneous implantation of the engineered RET V804M mutant cancer cells into immunodeficient mice to generate tumors that model MKI resistance.
Materials:
-
Validated RET V804M mutant cancer cell line
-
Immunodeficient mice (e.g., NOD/SCID or NSG)
-
Matrigel or Cultrex BME
-
Sterile PBS
-
Syringes and needles (27-30 gauge)
-
Calipers for tumor measurement
Procedure:
-
Cell Preparation: a. Culture the RET V804M mutant cells to 70-80% confluency. b. Harvest the cells using trypsin, wash with PBS, and perform a cell count. c. Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1x10^7 to 5x10^7 cells/mL. Keep the cell suspension on ice.
-
Animal Handling and Implantation: a. Anesthetize the mice according to approved institutional animal care and use committee (IACUC) protocols. b. Shave and sterilize the flank of the mouse. c. Subcutaneously inject 100-200 µL of the cell suspension into the flank of each mouse.
-
Tumor Growth Monitoring: a. Monitor the mice regularly for tumor formation. b. Once tumors are palpable, measure their dimensions (length and width) with calipers 2-3 times per week. c. Calculate tumor volume using the formula: Volume = (Length x Width^2) / 2.
-
Initiation of Drug Treatment Studies: a. When tumors reach a predetermined size (e.g., 100-200 mm^3), randomize the mice into treatment and control groups. b. Administer the test compounds (e.g., MKIs, selective RET inhibitors) and vehicle control according to the desired dosing schedule and route of administration. c. Continue to monitor tumor growth and animal health throughout the study.
Conclusion
The protocols and information provided herein offer a comprehensive guide for establishing and utilizing RET V804M xenograft models. These models are invaluable tools for investigating the mechanisms of resistance to RET-targeted therapies and for the preclinical evaluation of novel inhibitors designed to overcome this resistance. By faithfully recapitulating the V804M-driven resistance phenotype, these in vivo models can significantly contribute to the development of more effective treatments for patients with RET-altered cancers.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. RET signaling pathway and RET inhibitors in human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Precision therapy for RET-altered cancers with RET inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective RET kinase inhibition for patients with RET-altered cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Studies of RET V804M Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following application notes and protocols are a synthesis of publicly available preclinical data for known RET inhibitors demonstrating activity against the V804M mutation, such as selpercatinib (LOXO-292), cabozantinib, and LOX-18228. The compound "RET V804M-IN-1" is not specifically identified in the reviewed literature; therefore, these notes provide guidance based on analogous compounds. Researchers should optimize these protocols for their specific molecules and experimental systems.
Introduction to RET V804M
The Rearranged during Transfection (RET) proto-oncogene encodes a receptor tyrosine kinase that plays a crucial role in cell growth, differentiation, and survival.[1][2] Activating mutations in the RET gene are oncogenic drivers in various cancers, including medullary thyroid carcinoma (MTC) and non-small cell lung cancer (NSCLC). The V804M "gatekeeper" mutation, located in the kinase domain of RET, confers resistance to many multi-kinase inhibitors by sterically hindering drug binding.[1] This has necessitated the development of next-generation selective RET inhibitors that can effectively target this mutation.
Data Presentation: In Vivo Dosing of RET V804M Inhibitors
The following tables summarize in vivo dosing information for selected RET inhibitors with reported activity against the V804M mutation.
Table 1: Dosing Regimens for RET Inhibitors in Mouse Xenograft Models
| Compound | Dose | Administration Route | Frequency | Vehicle | Animal Model | Tumor Model | Reference |
| LOX-18228 | 60 mg/kg | Not specified | Not specified | Not specified | Patient-Derived Xenograft (PDX) | CCDC6-RET V804M | [3] |
| Cabozantinib | 10, 30, 60 mg/kg | Oral Gavage | Daily | Sterile water/10 mmol/L HCl | nu/nu mice | TT (MTC cell line) | |
| Cabozantinib | 40, 60 mg/kg | Oral Gavage | Daily | 4% DMSO in sterile water | CD1 nude mice | BON1 (neuroendocrine tumor) | |
| Cabozantinib | 50 mg/kg | Oral Gavage | 4 doses/week | 1% DMSO, 30% PEG, 1% Tween 80 | C57BL/6 mice | ID8-RFP (ovarian cancer) | |
| Selpercatinib | Not specified | Oral Gavage | Twice Daily | Not specified | Not specified | RET V804M models | [4] |
Experimental Protocols
Protocol 1: General Procedure for In Vivo Efficacy Study in a Subcutaneous Xenograft Mouse Model
This protocol provides a general framework for assessing the in vivo efficacy of a RET V804M inhibitor.
1. Cell Culture and Animal Models:
-
Cell Lines: Utilize a human cancer cell line endogenously expressing or engineered to express the RET V804M mutation (e.g., specific patient-derived cells or engineered cell lines). Culture cells in appropriate media and conditions to maintain exponential growth.
-
Animals: Use immunodeficient mice (e.g., athymic nude or SCID mice), typically 6-8 weeks old. Acclimatize the animals for at least one week before the start of the experiment.
2. Tumor Implantation:
-
Harvest cultured cancer cells during their exponential growth phase.
-
Resuspend the cells in a sterile, serum-free medium or phosphate-buffered saline (PBS).
-
Subcutaneously inject the cell suspension (typically 1 x 10^6 to 10 x 10^7 cells in 100-200 µL) into the flank of each mouse. For patient-derived xenografts (PDX), small tumor fragments (2-3 mm³) can be implanted.[5][6]
3. Tumor Growth Monitoring and Randomization:
-
Monitor tumor growth by measuring the length and width of the tumor with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: Volume = (Width² x Length) / 2.
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
4. Dosing and Administration:
-
Vehicle Preparation: Prepare the vehicle solution as described in Table 1 or as optimized for the specific inhibitor. A common vehicle for oral gavage is a suspension in 0.5% methylcellulose and 0.2% Tween 80 in sterile water.
-
Inhibitor Formulation: Prepare a homogenous suspension of the RET V804M inhibitor in the chosen vehicle at the desired concentration.
-
Administration: Administer the inhibitor or vehicle to the respective groups via oral gavage at the specified dose and frequency.
5. Monitoring and Endpoints:
-
Continue to monitor tumor volume and body weight 2-3 times per week.
-
Observe the animals for any signs of toxicity.
-
The primary endpoint is typically tumor growth inhibition. The study may be concluded when tumors in the control group reach a specific size or at a predetermined time point.
-
At the end of the study, euthanize the animals and collect tumors for further analysis (e.g., pharmacodynamics, histology).
Mandatory Visualizations
RET Signaling Pathway with V804M Mutation
Caption: Simplified RET signaling pathway and the point of intervention for a V804M inhibitor.
Experimental Workflow for In Vivo Efficacy Study
Caption: General workflow for an in vivo xenograft study to evaluate a RET V804M inhibitor.
References
- 1. researchgate.net [researchgate.net]
- 2. RET receptor signaling: Function in development, metabolic disease, and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Establishment of Patient-derived Xenografts in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Preparing RET V804M-IN-1 stock solution and working concentrations
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Rearranged during Transfection (RET) proto-oncogene encodes a receptor tyrosine kinase pivotal in cell growth, differentiation, and survival.[1][2] The V804M mutation in the RET kinase domain is a "gatekeeper" mutation that confers resistance to several multi-kinase inhibitors.[3][4] RET V804M-IN-1 is a potent and selective inhibitor of the RET V804M mutant kinase.[5] These application notes provide detailed protocols for the preparation of this compound stock solutions and working concentrations for in vitro and in vivo studies, as well as outlining its mechanism of action and relevant experimental assays.
Physicochemical and Pharmacological Properties
A summary of the key properties of this compound is provided in the table below for easy reference.
| Property | Value | Reference |
| Molecular Weight | 344.37 g/mol | [5] |
| Formula | C₁₉H₁₆N₆O | [5] |
| Appearance | Solid | [5] |
| IC₅₀ (RETV804M) | 20 nM | [5] |
| Selectivity | 3.7-fold vs. wt-RET; 110-fold vs. KDR | [5] |
| Storage (Powder) | -20°C for 3 years; 4°C for 2 years | [5] |
| Storage (Solvent) | -80°C for 6 months; -20°C for 1 month | [5] |
RET V804M Signaling Pathway and Inhibition by this compound
The RET receptor tyrosine kinase, upon activation by its ligands (e.g., GDNF), dimerizes and autophosphorylates, initiating downstream signaling cascades including the MAPK/ERK, PI3K/AKT, and JAK/STAT pathways, which drive cell proliferation and survival.[1][6] The V804M mutation alters the ATP-binding pocket, enhancing kinase activation and rendering it resistant to certain inhibitors.[4] this compound is designed to effectively bind to the ATP-binding site of the mutated kinase, blocking its activity and downstream signaling.
Caption: RET V804M Signaling Pathway and Inhibition.
Preparation of Stock and Working Solutions
The following diagram and protocols detail the preparation of this compound solutions.
Caption: Workflow for Solution Preparation.
Stock Solution Preparation (In Vitro)
| Parameter | Value |
| Solvent | Dimethyl Sulfoxide (DMSO) |
| Solubility | 125 mg/mL (362.98 mM) |
| Note | Use of newly opened, anhydrous DMSO is recommended as it is hygroscopic. Sonication may be required to fully dissolve the compound.[5] |
Protocol:
-
Accurately weigh the desired amount of this compound powder.
-
Add the appropriate volume of high-quality, anhydrous DMSO to achieve the desired concentration.
-
If necessary, gently warm and/or sonicate the solution until the compound is completely dissolved.
-
Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[5]
Stock Solution Dilution Table:
| Desired Concentration | Volume of DMSO for 1 mg | Volume of DMSO for 5 mg | Volume of DMSO for 10 mg |
| 1 mM | 2.9039 mL | 14.5193 mL | 29.0385 mL |
| 5 mM | 0.5808 mL | 2.9039 mL | 5.8077 mL |
| 10 mM | 0.2904 mL | 1.4519 mL | 2.9039 mL |
Working Solution Preparation (In Vivo)
Several protocols can be used to prepare working solutions for in vivo administration. The final concentration and vehicle composition should be optimized for the specific animal model and route of administration.
Protocol 1: PEG300, Tween-80, and Saline Formulation
-
Solubility: ≥ 2.08 mg/mL (6.04 mM)[5]
-
Final Vehicle Composition: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline[5]
-
Start with the prepared DMSO stock solution (e.g., 20.8 mg/mL).
-
For a 1 mL final volume, add 100 µL of the DMSO stock solution to 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 to the mixture and mix until uniform.
-
Add 450 µL of saline to reach the final volume of 1 mL and mix well.
Protocol 2: SBE-β-CD in Saline Formulation
-
Solubility: ≥ 2.08 mg/mL (6.04 mM)[5]
-
Final Vehicle Composition: 10% DMSO, 90% (20% SBE-β-CD in Saline)[5]
-
Start with the prepared DMSO stock solution (e.g., 20.8 mg/mL).
-
For a 1 mL final volume, add 100 µL of the DMSO stock solution to 900 µL of a 20% SBE-β-CD solution in saline and mix thoroughly.
Protocol 3: Corn Oil Formulation
-
Start with the prepared DMSO stock solution (e.g., 20.8 mg/mL).
-
For a 1 mL final volume, add 100 µL of the DMSO stock solution to 900 µL of corn oil and mix thoroughly.
Application Notes and Experimental Protocols
Cellular Assays
To assess the biological activity of this compound, cellular assays are essential. Cell lines engineered to express the RET V804M mutation, such as Ba/F3 or HEK293 cells, are suitable models.[7][8]
Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
This assay determines the effect of the inhibitor on cell proliferation and viability.
Protocol:
-
Cell Seeding: Seed RET V804M-expressing cells (e.g., Ba/F3-RET V804M) in a 96-well plate at a density of 5,000-10,000 cells per well in the appropriate culture medium. Allow cells to attach overnight if adherent.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium from the DMSO stock solution. The final DMSO concentration should be kept constant across all wells (typically ≤ 0.5%). Add the diluted compound to the cells. Include a vehicle control (DMSO only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.
-
Viability Assessment:
-
MTT Assay: Add MTT reagent to each well and incubate for 2-4 hours. Solubilize the formazan crystals with a solubilization buffer and measure the absorbance at 570 nm.
-
CellTiter-Glo® Assay: Add CellTiter-Glo® reagent to each well, incubate for a short period to stabilize the luminescent signal, and measure luminescence.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the inhibitor concentration to determine the IC₅₀ value.
Western Blotting for Target Engagement and Downstream Signaling
Western blotting can be used to confirm that this compound inhibits the phosphorylation of RET and its downstream signaling proteins.
Protocol:
-
Cell Treatment and Lysis: Seed RET V804M-expressing cells in 6-well plates. Once they reach 70-80% confluency, treat them with various concentrations of this compound for a specified time (e.g., 2-24 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[9][10]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF or nitrocellulose membrane.[11]
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-RET (p-RET), total RET, phospho-ERK (p-ERK), total ERK, phospho-AKT (p-AKT), and total AKT overnight at 4°C. A loading control such as GAPDH or β-actin should also be included.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the dose-dependent inhibition of RET, ERK, and AKT phosphorylation.
Conclusion
These application notes provide a comprehensive guide for the preparation and use of this compound in preclinical research. The provided protocols for stock and working solutions, along with the methodologies for cellular assays, will enable researchers to effectively investigate the therapeutic potential of this selective RET V804M inhibitor. Adherence to these guidelines will facilitate the generation of robust and reproducible data in the study of RET-driven cancers.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. OncoKB⢠- MSK's Precision Oncology Knowledge Base [oncokb.org]
- 4. Molecular mechanisms of RET receptor-mediated oncogenesis in multiple endocrine neoplasia 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. RET signaling pathway and RET inhibitors in human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of selective inhibitors of RET and comparison with current clinical candidates through development and validation of a robust screening cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 10. origene.com [origene.com]
- 11. Western Blot Protocol | Proteintech Group [ptglab.com]
Application Notes and Protocols for RET V804M-IN-1 in Medullary Thyroid Cancer Research
For Research Use Only.
Introduction
Medullary thyroid cancer (MTC) is a neuroendocrine tumor originating from the parafollicular C-cells of the thyroid gland. A significant portion of both sporadic and hereditary MTC cases are driven by activating mutations in the REarranged during Transfection (RET) proto-oncogene. The RET V804M mutation, located at a critical "gatekeeper" residue within the ATP-binding pocket of the kinase domain, is a known oncogenic driver. This mutation can confer resistance to certain multi-kinase inhibitors (MKIs).[1] RET V804M-IN-1 is a potent and selective inhibitor of the RET V804M kinase, designed for preclinical research to investigate RET-driven oncogenesis and to evaluate therapeutic strategies against MTC harboring this specific mutation.[2]
Mechanism of Action
RET is a receptor tyrosine kinase that, upon activation, dimerizes and autophosphorylates, leading to the recruitment of downstream signaling molecules. This triggers cascades such as the RAS/RAF/MEK/ERK and PI3K/AKT pathways, which are crucial for cell proliferation, survival, and differentiation.[3] The V804M mutation results in a conformational change in the ATP-binding pocket, enhancing kinase activity and often reducing the binding affinity of certain inhibitors.[4]
This compound is an ATP-competitive inhibitor that selectively binds to the kinase domain of the RET V804M mutant protein. By occupying the ATP-binding site, it prevents the phosphorylation and subsequent activation of the RET kinase, thereby blocking downstream signaling pathways and inhibiting the growth of RET V804M-driven cancer cells.[2][5]
Quantitative Data
The inhibitory activity of this compound and other representative selective RET inhibitors against the V804M mutation is summarized below. This data is crucial for determining appropriate concentrations for in vitro and in vivo experiments.
| Compound | Assay Type | Target | IC50 (nM) | Reference |
| This compound | Biochemical | RETV804M | 20 | [2] |
| LOX-18228 | Cell-based | KIF5B-RETV804M | 31 | [6] |
| Selpercatinib (LOXO-292) | Biochemical (1mM ATP) | RETV804M | 6 | [7] |
| Selpercatinib (LOXO-292) | Cell-based pRET | RETV804M | 16 | [7] |
| Pralsetinib (BLU-667) | Cell-based | RETV804M | <1 | [8] |
| Compound 20 | Biochemical | RETV804M | 18.68 | [9] |
Experimental Protocols
Protocol 1: In Vitro Kinase Assay
Objective: To determine the direct inhibitory effect of this compound on the enzymatic activity of the purified RET V804M kinase domain.
Materials:
-
Purified recombinant human RET V804M kinase domain
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
ATP (at a concentration near the Kₘ for the specific kinase, e.g., 1 mM)
-
Substrate (e.g., a generic tyrosine kinase substrate peptide)
-
This compound (dissolved in DMSO)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well plates
Procedure:
-
Prepare serial dilutions of this compound in kinase buffer. The final DMSO concentration should be kept constant (e.g., <1%).
-
Add the RET V804M kinase and the substrate peptide to the wells of the 384-well plate.
-
Add the diluted this compound or DMSO (vehicle control) to the wells.
-
Incubate for 10-15 minutes at room temperature.
-
Initiate the kinase reaction by adding ATP.
-
Incubate for a defined period (e.g., 60 minutes) at 30°C.
-
Stop the reaction and measure the kinase activity using the ADP-Glo™ system, which quantifies the amount of ADP produced.
-
Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
Protocol 2: Cell-Based RET Phosphorylation Assay
Objective: To assess the ability of this compound to inhibit RET autophosphorylation in a cellular context.
Materials:
-
Engineered cells expressing RET V804M (e.g., HEK293 or Ba/F3 cells)
-
Appropriate cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (dissolved in DMSO)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-RET (e.g., pY905 or pY1062), anti-total-RET
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Seed the RET V804M-expressing cells in 6-well plates and allow them to adhere overnight.
-
Starve the cells in serum-free medium for 4-6 hours.
-
Treat the cells with increasing concentrations of this compound for a specified time (e.g., 2-4 hours). Include a DMSO vehicle control.
-
Wash the cells with ice-cold PBS and lyse them on ice with lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with the anti-phospho-RET primary antibody overnight at 4°C.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with an anti-total-RET antibody as a loading control.
-
Quantify band intensities to determine the dose-dependent inhibition of RET phosphorylation.
Protocol 3: Cell Viability Assay
Objective: To measure the effect of this compound on the proliferation and viability of MTC cells harboring the RET V804M mutation.
Materials:
-
MTC cell line with RET V804M mutation (or engineered cell line)
-
Cell culture medium
-
This compound (dissolved in DMSO)
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay or MTT)
-
96-well opaque plates (for luminescence) or clear plates (for absorbance)
Procedure:
-
Seed cells at an appropriate density in 96-well plates and allow them to attach overnight.
-
Treat the cells with a serial dilution of this compound. Include a DMSO vehicle control.
-
Incubate for 72 hours (or a desired time course).
-
Allow the plate to equilibrate to room temperature.
-
Add the CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate the percentage of viable cells relative to the DMSO control and determine the IC50 value.
Protocol 4: In Vivo Tumor Xenograft Study
Objective: To evaluate the anti-tumor efficacy of this compound in a murine xenograft model of MTC.
Materials:
-
Immunocompromised mice (e.g., Nu/Nu or SCID)
-
MTC cells harboring the RET V804M mutation (or a patient-derived xenograft (PDX) model)[6]
-
This compound
-
Vehicle solution for in vivo administration (e.g., 0.5% methylcellulose, 0.2% Tween-80 in water)
-
Calipers for tumor measurement
Procedure:
-
Implant MTC cells subcutaneously into the flank of the mice.
-
Monitor tumor growth regularly. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound orally (or via the appropriate route) at a predetermined dose and schedule (e.g., once daily). The control group receives the vehicle only.
-
Measure tumor volume (Volume = 0.5 x Length x Width²) and body weight 2-3 times per week.
-
At the end of the study, euthanize the mice and excise the tumors for pharmacodynamic analysis (e.g., Western blotting for pRET) or histological examination.
-
Calculate the tumor growth inhibition (TGI) percentage to determine efficacy.
Visualizations
Caption: RET V804M signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for the preclinical evaluation of this compound.
Caption: Logical relationship between RET V804M mutation, inhibitor, and cellular outcome.
References
- 1. Advances in Targeting RET-dependent cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. OncoKB⢠- MSK's Precision Oncology Knowledge Base [oncokb.org]
- 5. Discovery and Optimization of wt-RET/KDR-Selective Inhibitors of RETV804M Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. ascopubs.org [ascopubs.org]
- 8. Selective RET Inhibitors (SRIs) in Cancer: A Journey from Multi-Kinase Inhibitors to the Next Generation of SRIs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of N-Trisubstituted Pyrimidine Derivatives as Type I RET and RET Gatekeeper Mutant Inhibitors with a Novel Kinase Binding Pose - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Bypass Signaling Pathways in RET V804M-Driven Cancers
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Rearranged during Transfection (RET) proto-oncogene encodes a receptor tyrosine kinase pivotal in cell growth, differentiation, and survival.[1][2] The V804M mutation, located in the kinase domain's gatekeeper residue, is a known oncogenic driver, particularly in medullary thyroid cancer (MTC).[3][4][5] While initially conferring resistance to older multi-kinase inhibitors, cancers harboring the RET V804M mutation have shown sensitivity to newer, highly selective RET inhibitors such as selpercatinib and pralsetinib.[6]
However, as with many targeted therapies, acquired resistance can emerge, often through the activation of bypass signaling pathways. These pathways allow cancer cells to circumvent the inhibition of their primary oncogenic driver, RET, by reactivating downstream signaling cascades through alternative routes. This application note provides detailed protocols and methodologies for researchers to investigate these bypass signaling pathways in the context of the RET V804M mutation, with a focus on commonly implicated pathways such as MET and KRAS. Understanding these resistance mechanisms is crucial for the development of next-generation therapeutic strategies, including combination therapies, to improve patient outcomes.
Featured Application: Investigating Bypass Signaling in RET V804M Mutant Cells
This guide will detail the following key experimental procedures:
-
Establishment of RET Inhibitor-Resistant Cell Lines: Generating cell line models of acquired resistance is the foundational step for studying bypass signaling.
-
Assessment of Cell Viability: Quantifying the cytotoxic effects of RET inhibitors and the degree of resistance.
-
Analysis of Bypass Pathway Activation: Detecting the upregulation and activation of key signaling nodes in resistant cells using Western Blotting.
-
Identification of Protein-Protein Interactions: Investigating the formation of alternative signaling complexes using Co-Immunoprecipitation.
Data Presentation
Table 1: In Vitro Efficacy (IC50) of Selective RET Inhibitors Against RET V804M
The following table summarizes the half-maximal inhibitory concentration (IC50) values of selpercatinib and pralsetinib against cell lines expressing the RET V804M mutation. This data serves as a baseline for sensitivity before the development of resistance.
| Cell Line Context | Inhibitor | RET Mutant | IC50 (nM) | Reference |
| Ba/F3 | Pralsetinib | CCDC6-RET V804M | 0.4 | [7] |
| Ba/F3 | Selpercatinib | KIF5B-RET V804M | 56.4 ± 1.9 | [8] |
| Ba/F3 | Selpercatinib | RET M918T/V804M | 184 ± 8 | |
| Ba/F3 | BYS10 | KIF5B-RET-V804M | 13.38 | [9] |
Note: IC50 values can vary based on the specific cell line, fusion partner (if any), and assay conditions.
Table 2: Characterization of Acquired Resistance in RET V804M Cell Lines
This table provides a template for presenting data from experiments characterizing newly established resistant cell lines.
| Cell Line | Parental IC50 (Selpercatinib, nM) | Resistant IC50 (Selpercatinib, nM) | Fold Resistance | Bypass Mechanism | Key Phospho-Protein Upregulation (Fold Change vs. Parental) |
| RET V804M-Mutant Cell Line 1 | e.g., 50 | e.g., >1000 | >20 | e.g., MET Amplification | p-MET: e.g., 15-foldp-ERK1/2: e.g., 8-fold |
| RET V804M-Mutant Cell Line 2 | e.g., 50 | e.g., >1000 | >20 | e.g., Acquired KRAS G12V | p-MEK1/2: e.g., 10-foldp-ERK1/2: e.g., 9-fold |
(Data in this table is illustrative and should be replaced with experimental findings.)
Mandatory Visualizations
Caption: Canonical signaling from the oncogenic RET V804M receptor.
Caption: Workflow for studying RET inhibitor bypass signaling.
Caption: MET and KRAS bypass pathways in RET inhibitor resistance.
Experimental Protocols
Protocol 1: Establishment of a RET Inhibitor-Resistant Cell Line
This protocol describes the generation of a cell line with acquired resistance to a selective RET inhibitor through continuous, long-term exposure.[5][10][11]
Materials:
-
Parental cancer cell line harboring the RET V804M mutation.
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin).
-
Selective RET inhibitor (e.g., Selpercatinib, Pralsetinib) dissolved in DMSO to create a stock solution (e.g., 10 mM).
-
Phosphate-Buffered Saline (PBS).
-
Trypsin-EDTA.
-
Cell culture flasks/plates, pipettes, and other standard cell culture equipment.
-
Humidified incubator at 37°C with 5% CO2.
Procedure:
-
Determine Initial IC50: First, determine the IC50 of the RET inhibitor on the parental cell line using the MTT assay (Protocol 2).
-
Initiate Drug Exposure: Culture the parental cells in their complete medium containing the RET inhibitor at a starting concentration of approximately one-tenth of the determined IC50.
-
Monitor and Subculture:
-
Initially, a significant number of cells may die. Monitor the cells daily.
-
When the surviving cells reach 70-80% confluency, subculture them.
-
Maintain the same concentration of the inhibitor in the fresh medium.
-
-
Dose Escalation:
-
Once the cells are proliferating at a stable rate (typically after 2-3 passages), double the concentration of the RET inhibitor.
-
Repeat the monitoring and subculturing process. A period of slower growth or increased cell death is expected after each dose increase.
-
Continue this stepwise dose escalation. This process can take 3-6 months.[12]
-
-
Establishment of Resistant Line: A resistant cell line is considered established when it can proliferate steadily at a concentration at least 10-fold higher than the parental IC50.
-
Characterization and Banking:
-
Confirm the level of resistance by re-evaluating the IC50 (Protocol 2). The IC50 should be significantly higher than that of the parental line.
-
Cryopreserve vials of the resistant cells at various passages for future experiments.
-
Maintain a continuous culture of the resistant cells in a medium containing a maintenance dose of the inhibitor (e.g., the concentration at which they were selected) to ensure the stability of the resistant phenotype.
-
Protocol 2: Cell Viability Assessment (MTT Assay)
The MTT assay is a colorimetric method used to measure cell viability by assessing the metabolic activity of mitochondrial dehydrogenases.[3][13][14]
Materials:
-
Cells (parental and resistant).
-
96-well cell culture plates.
-
Complete cell culture medium.
-
RET inhibitor stock solution.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS solution).
-
Multi-well spectrophotometer (plate reader).
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate overnight to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the RET inhibitor in complete medium.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the inhibitor.
-
Include a vehicle control (medium with DMSO, concentration matched to the highest inhibitor dose) and a no-treatment control.
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
After the 72-hour incubation, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple precipitate (formazan) is visible under a microscope.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium from the wells without disturbing the formazan crystals.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well.
-
Gently shake the plate on an orbital shaker for 10-15 minutes to fully dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background.
-
-
Data Analysis:
-
Subtract the absorbance of blank wells (medium only) from all readings.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percentage of cell viability against the logarithm of the inhibitor concentration to generate a dose-response curve and determine the IC50 value.
-
Protocol 3: Western Blotting for Bypass Pathway Activation
This protocol details the detection of key phosphorylated proteins to assess the activation of bypass signaling pathways like MAPK and PI3K/AKT.[15]
Materials:
-
Parental and resistant cell lysates.
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
Laemmli sample buffer (4x).
-
SDS-PAGE gels and running buffer (Tris-Glycine-SDS).
-
Transfer buffer.
-
PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST).
-
Primary antibodies (e.g., anti-p-MET, anti-MET, anti-p-ERK1/2, anti-ERK1/2, anti-p-AKT, anti-AKT, anti-β-actin).
-
HRP-conjugated secondary antibodies.
-
Enhanced Chemiluminescence (ECL) detection reagent.
-
Imaging system (e.g., CCD camera-based imager).
Procedure:
-
Sample Preparation:
-
Culture parental and resistant cells to 80-90% confluency.
-
Lyse the cells in ice-cold RIPA buffer.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (lysate) and determine the protein concentration using a BCA assay.
-
-
Protein Denaturation:
-
Normalize protein concentrations for all samples.
-
Mix the lysate with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
-
Gel Electrophoresis:
-
Load 20-30 µg of protein per well into an SDS-PAGE gel.
-
Run the gel until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
-
Blocking:
-
Block the membrane in blocking buffer for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with the primary antibody (diluted in blocking buffer as per manufacturer's recommendation) overnight at 4°C with gentle agitation.
-
-
Washing:
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane again as in step 7.
-
Incubate the membrane with ECL reagent according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Analysis:
-
Quantify band intensities using densitometry software. Normalize the phosphorylated protein signal to the total protein signal and the loading control (e.g., β-actin).
-
Protocol 4: Co-Immunoprecipitation (Co-IP)
Co-IP is used to identify protein-protein interactions, which can reveal the formation of alternative signaling complexes in resistant cells (e.g., interaction of GRB2 with an overexpressed MET receptor).[8][16][17][18]
Materials:
-
Cell lysates (prepared in a non-denaturing lysis buffer, e.g., Triton X-100 based).
-
Primary antibody specific to the "bait" protein (e.g., anti-MET).
-
Protein A/G magnetic beads or agarose beads.
-
Wash buffer (lysis buffer with lower detergent concentration).
-
Elution buffer (e.g., low pH glycine buffer or SDS-PAGE sample buffer).
-
Microcentrifuge tubes.
-
Rotating incubator.
Procedure:
-
Lysate Preparation:
-
Prepare cell lysates as in the Western Blot protocol, but use a non-denaturing lysis buffer to preserve protein complexes.
-
Determine the protein concentration.
-
-
Pre-clearing the Lysate (Optional but Recommended):
-
Add Protein A/G beads to 500-1000 µg of cell lysate.
-
Incubate for 1 hour at 4°C on a rotator.
-
Centrifuge at 1,000 x g for 1 minute at 4°C and collect the supernatant. This step reduces non-specific binding to the beads.
-
-
Immunoprecipitation:
-
Add the primary "bait" antibody (e.g., anti-MET, 2-5 µg) to the pre-cleared lysate.
-
Incubate for 2-4 hours or overnight at 4°C with gentle rotation to form antibody-antigen complexes.
-
-
Capture of Immune Complexes:
-
Add pre-washed Protein A/G beads to the lysate-antibody mixture.
-
Incubate for 1-2 hours at 4°C with gentle rotation.
-
-
Washing:
-
Pellet the beads by centrifugation (1,000 x g for 1 minute) or using a magnetic rack.
-
Discard the supernatant.
-
Wash the beads 3-5 times with 1 mL of cold wash buffer. After the final wash, carefully remove all supernatant.
-
-
Elution:
-
Elute the protein complexes from the beads by adding 20-40 µL of 1x Laemmli sample buffer and boiling for 5-10 minutes.
-
Pellet the beads, and collect the supernatant containing the eluted proteins.
-
-
Analysis:
-
Analyze the eluted proteins by Western Blotting (Protocol 3), probing for the "prey" protein (e.g., GRB2) to confirm the interaction. Include a lane with the "bait" protein to confirm successful immunoprecipitation.
-
Conclusion
The study of bypass signaling pathways is essential for overcoming acquired resistance to targeted therapies against RET V804M-driven cancers. The protocols outlined in this application note provide a robust framework for establishing resistant cell line models and interrogating the molecular mechanisms that drive resistance. By employing these techniques, researchers can identify novel therapeutic targets and develop rational combination strategies to improve the durability of response to RET inhibition.
References
- 1. Understanding and Targeting MET Signaling in Solid Tumors - Are We There Yet? [jcancer.org]
- 2. researchgate.net [researchgate.net]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. blueprintmedicines.com [blueprintmedicines.com]
- 8. assaygenie.com [assaygenie.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Co-IP Protocol-How To Conduct A Co-IP - Creative Proteomics [creative-proteomics.com]
- 17. bitesizebio.com [bitesizebio.com]
- 18. How to conduct a Co-immunoprecipitation (Co-IP) | Proteintech Group [ptglab.com]
Application Notes and Protocols for RET V804M in Crystallography and Structural Biology
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Rearranged during Transfection (RET) proto-oncogene encodes a receptor tyrosine kinase that plays a crucial role in cell growth, differentiation, and survival. The V804M mutation, a "gatekeeper" mutation within the kinase domain, is of significant interest in oncology and drug development. This mutation can confer resistance to certain tyrosine kinase inhibitors (TKIs), making it a critical target for the development of next-generation therapeutics. Structural and biophysical studies, particularly X-ray crystallography, are indispensable for understanding the molecular basis of this resistance and for designing novel, effective inhibitors.
These application notes provide detailed protocols for the expression, purification, and crystallization of the RET V804M kinase domain, as well as for characterizing its enzymatic activity. These methodologies are intended to serve as a comprehensive guide for researchers aiming to elucidate the structure and function of this important drug target.
Data Presentation
Crystallographic Data for RET V804M
A crystal structure of the phosphorylated RET V804M tyrosine kinase domain in complex with an inhibitor has been deposited in the Protein Data Bank (PDB).
| PDB ID | 6I83[1] |
| Macromolecule | Phosphorylated RET V804M tyrosine kinase domain |
| Resolution | 1.88 Å[1] |
| R-Value Work | 0.207[1] |
| R-Value Free | 0.238[1] |
| Ligand | PDD00018366 |
Kinase Inhibition Data
The V804M mutation alters the sensitivity of the RET kinase to various inhibitors. The following table summarizes reported IC50 values for selected compounds against wild-type RET and the V804M mutant.
| Compound | RET Wild-Type IC50 (nM) | RET V804M IC50 (nM) | Reference |
| Vandetanib | 100 | 5830 | [2] |
| Cabozantinib | 9.8 | 4260 | [2] |
| Selpercatinib (LOXO-292) | 0.4 | 55.9 | [2][3] |
| Pralsetinib | 0.4 | 16.8 | [2] |
Signaling Pathway
The RET receptor tyrosine kinase, upon activation, triggers several downstream signaling cascades that are crucial for cell proliferation and survival. These pathways include the RAS/RAF/MEK/ERK (MAPK) pathway and the PI3K/AKT pathway. The constitutive activation of RET due to mutations like V804M leads to the aberrant and continuous stimulation of these pro-survival pathways, contributing to oncogenesis.[4][5]
Caption: Simplified RET V804M signaling pathway.
Experimental Protocols
Generation of RET V804M Mutant by Site-Directed Mutagenesis
This protocol describes the creation of the V804M mutation in a plasmid containing the wild-type RET kinase domain sequence.
Materials:
-
Plasmid DNA with wild-type RET kinase domain insert
-
Mutagenic primers (forward and reverse)
-
High-fidelity DNA polymerase (e.g., Pfu Turbo)
-
10X reaction buffer
-
dNTP mix (10 mM)
-
DpnI restriction enzyme
-
Competent E. coli cells (e.g., DH5α)
-
LB agar plates with appropriate antibiotic
Primer Design:
-
The desired V804M mutation should be in the center of each primer.[6][7]
-
Primers should have a GC content of at least 40% and terminate in a G or C.[6][7]
-
The melting temperature (Tm) should be ≥ 78°C.[6]
Protocol:
-
PCR Amplification:
-
Set up the PCR reaction as follows:
Component Volume 10X Reaction Buffer 5 µL Plasmid DNA (50 ng/µL) 1 µL Forward Primer (10 µM) 1.25 µL Reverse Primer (10 µM) 1.25 µL dNTP Mix (10 mM) 1 µL High-fidelity DNA Polymerase 1 µL | Nuclease-free water | to 50 µL |
-
Perform PCR with the following cycling conditions:
Step Temperature Time Cycles Initial Denaturation 95°C 30 sec 1 Denaturation 95°C 30 sec 18 Annealing 55°C 1 min Extension 68°C 1 min/kb of plasmid length Final Extension 68°C 7 min 1 | Hold | 4°C | ∞ | |
-
-
DpnI Digestion:
-
Add 1 µL of DpnI directly to the PCR product.
-
Incubate at 37°C for 1-2 hours to digest the parental, methylated template DNA.[6]
-
-
Transformation:
-
Transform 1-2 µL of the DpnI-treated DNA into competent E. coli cells.
-
Plate the transformed cells on LB agar plates containing the appropriate antibiotic and incubate overnight at 37°C.
-
-
Verification:
-
Pick individual colonies and grow overnight cultures.
-
Isolate plasmid DNA and verify the presence of the V804M mutation by Sanger sequencing.
-
Expression and Purification of RET V804M Kinase Domain
This protocol details the expression of His-tagged RET V804M kinase domain using a baculovirus expression system and subsequent purification.[8][9]
Workflow Diagram:
Caption: Workflow for RET V804M purification.
Materials:
-
Recombinant baculovirus encoding His-tagged RET V804M
-
Sf9 insect cells
-
Insect cell culture medium
-
Lysis Buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM TCEP, protease inhibitors)
-
Wash Buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole, 1 mM TCEP)
-
Elution Buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole, 1 mM TCEP)
-
Anion exchange column (e.g., Q-Sepharose)
-
Nickel-NTA affinity resin
-
Size exclusion chromatography column (e.g., Superdex 200)
-
SEC Buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP)
Protocol:
-
Protein Expression:
-
Infect a high-density culture of Sf9 cells with the RET V804M baculovirus at a multiplicity of infection (MOI) of 1-5.
-
Incubate the culture at 27°C for 48-72 hours.
-
Harvest the cells by centrifugation.
-
-
Cell Lysis and Clarification:
-
Resuspend the cell pellet in ice-cold Lysis Buffer.
-
Lyse the cells by sonication on ice.
-
Clarify the lysate by ultracentrifugation (e.g., 40,000 x g for 30 minutes at 4°C).
-
-
Anion Exchange Chromatography:
-
Equilibrate an anion exchange column with a low-salt buffer.
-
Load the clarified lysate onto the column.
-
Wash the column to remove unbound proteins.
-
Elute the bound proteins using a linear salt gradient (e.g., 0-1 M NaCl).
-
Collect fractions and analyze by SDS-PAGE to identify fractions containing RET V804M.
-
-
Nickel-NTA Affinity Chromatography:
-
Pool the fractions containing RET V804M and add imidazole to a final concentration of 10 mM.
-
Equilibrate the Nickel-NTA resin with Lysis Buffer.
-
Load the protein sample onto the resin and incubate to allow binding of the His-tagged protein.
-
Wash the resin with Wash Buffer to remove non-specifically bound proteins.
-
Elute the His-tagged RET V804M with Elution Buffer.
-
-
Size Exclusion Chromatography (Polishing):
-
Concentrate the eluted protein.
-
Equilibrate a size exclusion column with SEC Buffer.
-
Load the concentrated protein onto the column.
-
Collect fractions corresponding to the monomeric protein peak.
-
Assess purity by SDS-PAGE. The expected molecular weight for the RET kinase domain (amino acids 658-end) is approximately 35 kDa.
-
Crystallization of RET V804M Kinase Domain
This protocol provides a general framework for the crystallization of the purified RET V804M kinase domain. Specific conditions may require optimization.
Workflow Diagram:
Caption: Workflow for RET V804M crystallization.
Materials:
-
Purified RET V804M protein at a high concentration (e.g., 5-10 mg/mL) in a low-salt buffer (e.g., 20 mM HEPES pH 7.5, 50 mM NaCl, 1 mM TCEP)
-
Crystallization screening kits (various commercially available screens)
-
Crystallization plates (e.g., 96-well sitting or hanging drop plates)
-
Cryoprotectant solutions
Protocol:
-
Crystallization Screening:
-
Set up crystallization trials using the vapor diffusion method (sitting or hanging drop).
-
Mix a small volume of the protein solution (e.g., 100-200 nL) with an equal volume of the reservoir solution from a crystallization screen.
-
Incubate the plates at a constant temperature (e.g., 20°C).
-
Monitor the drops for crystal growth over several days to weeks.
-
-
Optimization of Crystal Growth:
-
Once initial crystal hits are identified, optimize the conditions by systematically varying the precipitant concentration, pH, and buffer type.
-
Consider the use of additives (e.g., salts, detergents, small molecules) to improve crystal quality.
-
-
Crystal Harvesting and Cryo-protection:
-
Carefully harvest the crystals from the drop using a cryo-loop.
-
Briefly soak the crystal in a cryoprotectant solution (typically the reservoir solution supplemented with 20-25% glycerol or ethylene glycol) to prevent ice formation during freezing.
-
Flash-cool the crystal in liquid nitrogen.
-
-
X-ray Diffraction:
-
Collect diffraction data from the cryo-cooled crystal using a synchrotron X-ray source.
-
RET V804M Kinase Activity Assay
This protocol describes a method to measure the kinase activity of RET V804M and to determine the IC50 values of inhibitors using the ADP-Glo™ Kinase Assay.[5]
Materials:
-
Purified RET V804M enzyme
-
Kinase substrate (e.g., IGF1Rtide peptide)
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)[5]
-
Test inhibitors at various concentrations
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well plates
-
Plate reader capable of measuring luminescence
Protocol:
-
Set up Kinase Reaction:
-
In a 384-well plate, add 2.5 µL of a solution containing the RET V804M enzyme and the substrate peptide in Kinase Assay Buffer.
-
Add 2.5 µL of the test inhibitor at various concentrations (or buffer for control).
-
Initiate the kinase reaction by adding 5 µL of ATP solution. The final reaction volume is 10 µL.
-
Incubate the plate at room temperature for 60 minutes.
-
-
Terminate Reaction and Detect ADP:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
-
Measure Luminescence:
-
Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
-
Data Analysis:
-
Calculate the percent inhibition for each inhibitor concentration relative to the no-inhibitor control.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Conclusion
The protocols outlined in these application notes provide a robust framework for the production and characterization of the RET V804M kinase domain. Successful execution of these methods will enable detailed structural and functional studies, which are essential for the rational design of next-generation inhibitors targeting this clinically significant mutant. Careful optimization of each step, particularly crystallization conditions, will be critical for achieving high-resolution structural insights.
References
- 1. Structure and Physiology of the RET Receptor Tyrosine Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 3. Cheminformatics-based identification of phosphorylated RET tyrosine kinase inhibitors for human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Expression, purification, and inhibition of human RET tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Making sure you're not a bot! [gupea.ub.gu.se]
- 6. Site-Directed Mutagenesis (Stratagene protocol) | McManus Lab [mcmanuslab.ucsf.edu]
- 7. bio.libretexts.org [bio.libretexts.org]
- 8. A rapid method for the purification of wild-type and V804M mutant ret catalytic domain: A tool to study thyroid cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Step-by-Step Protocol for Baculovirus-Mediated Protein Expression [synapse.patsnap.com]
Application Notes and Protocols for High-Throughput Screening with RET V804M-IN-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Rearranged during Transfection (RET) proto-oncogene encodes a receptor tyrosine kinase that plays a crucial role in cell growth, differentiation, and survival.[1][2] Activating mutations in the RET gene are well-established oncogenic drivers in various cancers, including medullary and papillary thyroid carcinomas, as well as non-small cell lung cancer.[1][2] The V804M mutation, located at the "gatekeeper" residue within the ATP-binding pocket of the RET kinase domain, is of particular clinical significance.[3] This mutation can confer resistance to several multi-kinase inhibitors, such as vandetanib, necessitating the development of novel, potent, and selective inhibitors that can overcome this resistance mechanism.[3][4]
RET V804M-IN-1 is a potent and selective inhibitor of the RET V804M mutant kinase. These application notes provide detailed protocols for high-throughput screening (HTS) of compound libraries to identify and characterize inhibitors of RET V804M, utilizing this compound as a reference compound. The described biochemical and cell-based assays are suitable for implementation in a drug discovery setting.
Mechanism of Action and Signaling Pathway
This compound belongs to a class of compounds with a pyrazolopyrimidine scaffold, which are designed to act as ATP-competitive inhibitors. These inhibitors function by binding to the hinge region of the RET kinase domain, thereby blocking the binding of ATP and preventing autophosphorylation and the subsequent activation of downstream signaling pathways. The primary signaling cascades activated by RET include the RAS/MEK/ERK (MAPK) pathway and the PI3K/AKT pathway, both of which are critical for promoting cell proliferation and survival.[5] By inhibiting RET kinase activity, this compound effectively abrogates these oncogenic signals.
Below is a diagram illustrating the RET signaling pathway and the point of inhibition by this compound.
Caption: RET Signaling Pathway and Inhibition by this compound.
Data Presentation
The following table summarizes the inhibitory activity of this compound against the RET V804M mutant kinase. This data is essential for establishing a baseline for HTS hit validation and for comparing the potency of novel compounds.
| Compound | Target | Assay Type | IC50 (nM) | Selectivity vs. wt-RET | Selectivity vs. KDR |
| This compound | RET V804M | Biochemical | 20 | 3.7-fold | 110-fold |
| Reference Cpd A | RET V804M | Biochemical | [Enter Data] | [Enter Data] | [Enter Data] |
| Reference Cpd B | RET V804M | Cellular | [Enter Data] | [Enter Data] | [Enter Data] |
Data for this compound is derived from publicly available sources.[1] Data for other reference compounds should be generated internally.
Experimental Protocols
Biochemical HTS Assay for RET V804M Kinase Activity
This protocol describes a generic, adaptable biochemical assay for high-throughput screening of inhibitors against the purified RET V804M kinase domain. Formats such as TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) or luminescence-based ATP consumption assays (e.g., Kinase-Glo®) are recommended for their robustness and scalability.
a. Materials and Reagents:
-
Purified, recombinant human RET V804M kinase domain
-
Kinase substrate (e.g., a generic tyrosine kinase peptide substrate)
-
ATP (Adenosine triphosphate)
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Detection reagents specific to the chosen assay format (e.g., LanthaScreen™ Eu-anti-GST antibody and Kinase Tracer 236 for TR-FRET, or ADP-Glo™ reagents)
-
This compound (as a positive control inhibitor)
-
DMSO (Dimethyl sulfoxide)
-
384-well, low-volume, white or black assay plates (plate type depends on the detection method)
-
Plate reader capable of detecting the assay signal (e.g., TR-FRET or luminescence)
b. Experimental Workflow Diagram:
Caption: Biochemical HTS Workflow for RET V804M Inhibitors.
c. Protocol:
-
Compound Plating:
-
Prepare serial dilutions of the test compounds and this compound in DMSO.
-
Using an acoustic liquid handler or a pintool, transfer a small volume (e.g., 20-50 nL) of the compound solutions to the 384-well assay plates.
-
Include wells with DMSO only (negative control, 0% inhibition) and a high concentration of this compound (e.g., 10 µM) or a known potent, non-selective kinase inhibitor like staurosporine (positive control, 100% inhibition).
-
-
Kinase Reaction:
-
Prepare a solution of RET V804M kinase in kinase reaction buffer at 2x the final desired concentration.
-
Dispense the kinase solution into all wells of the assay plate.
-
Prepare a solution of the kinase substrate and ATP in kinase reaction buffer at 2x the final desired concentration. The ATP concentration should be at or near the Km for the enzyme to ensure sensitivity to ATP-competitive inhibitors.
-
Initiate the kinase reaction by adding the substrate/ATP solution to all wells.
-
Incubate the plate at room temperature for a predetermined time (e.g., 60-120 minutes), which should be within the linear range of the reaction.
-
-
Signal Detection:
-
Stop the kinase reaction and generate a signal by adding the detection reagents according to the manufacturer's instructions for the chosen assay kit (e.g., TR-FRET antibodies or Kinase-Glo® reagent).
-
Incubate the plate as required by the detection chemistry.
-
Read the plate on a compatible plate reader.
-
d. Data Analysis and Quality Control:
-
Calculate the percent inhibition for each compound concentration relative to the high and low controls.
-
Determine the IC50 values for active compounds by fitting the dose-response data to a four-parameter logistic equation.
-
Assess the quality of the HTS assay by calculating the Z' factor for each plate. The Z' factor is a measure of the statistical effect size and is used to judge the suitability of an assay for HTS. It is calculated using the following formula:
Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|
Where:
-
SD_pos = Standard deviation of the positive control
-
SD_neg = Standard deviation of the negative control
-
Mean_pos = Mean of the positive control
-
Mean_neg = Mean of the negative control
An ideal HTS assay has a Z' factor between 0.5 and 1.0.
-
Cellular HTS Assay for RET V804M-Dependent Proliferation
This protocol describes a cell-based assay to assess the ability of compounds to inhibit the proliferation of cells that are dependent on the activity of the RET V804M kinase.
a. Materials and Reagents:
-
A suitable cell line expressing oncogenic RET V804M (e.g., engineered Ba/F3 or HEK293 cells).
-
Cell culture medium and supplements (e.g., DMEM, FBS, antibiotics).
-
Cell viability/proliferation reagent (e.g., CellTiter-Glo®, resazurin).
-
This compound (as a positive control inhibitor).
-
DMSO.
-
384-well, clear-bottom, tissue culture-treated plates.
-
Luminometer or fluorometer for signal detection.
b. Experimental Workflow Diagram:
Caption: Cellular HTS Workflow for RET V804M-Dependent Proliferation.
c. Protocol:
-
Cell Plating:
-
Harvest and count the RET V804M-expressing cells.
-
Resuspend the cells in culture medium to the desired density and dispense into 384-well plates.
-
Incubate the plates overnight to allow the cells to attach and resume growth.
-
-
Compound Treatment:
-
Add serially diluted test compounds and this compound to the cell plates. Include DMSO-only wells as a negative control.
-
-
Incubation and Readout:
-
Incubate the plates for a period that allows for multiple cell doublings (e.g., 72 hours).
-
At the end of the incubation period, add a cell viability reagent according to the manufacturer's protocol.
-
Incubate for the recommended time to allow for signal generation.
-
Measure the luminescence or fluorescence signal using a plate reader.
-
d. Data Analysis:
-
Calculate the percent inhibition of cell proliferation for each compound concentration.
-
Determine the GI50 (concentration for 50% growth inhibition) values for active compounds by fitting the data to a dose-response curve.
-
Counter-screen active compounds in a parental cell line that does not express RET V804M to assess for general cytotoxicity. Selective inhibitors should show significantly less potency in the parental cell line.
Conclusion
The protocols and information provided in these application notes offer a robust framework for the high-throughput screening and identification of novel inhibitors of the clinically relevant RET V804M mutant kinase. By employing these standardized methods and utilizing this compound as a reference compound, researchers can efficiently advance their drug discovery programs targeting this important oncogenic driver. Rigorous data analysis, including the calculation of Z' factors for assay quality control, is crucial for the successful identification of promising lead candidates for further development.
References
- 1. tandfonline.com [tandfonline.com]
- 2. search-library.ucsd.edu [search-library.ucsd.edu]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. Selective RET kinase inhibition for patients with RET-altered cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HTS Assay Validation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Navigating Solubility Challenges of RET V804M-IN-1
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with RET V804M-IN-1 in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is a selective inhibitor of the RETV804M kinase, a mutation that can confer resistance to some cancer therapies.[1][2] Like many kinase inhibitors designed to bind to the hydrophobic ATP-binding pocket of kinases, this compound is a lipophilic molecule with inherently low aqueous solubility. This can present challenges during in vitro assays and formulation development, as the compound may precipitate out of solution when diluted into aqueous buffers.
Q2: What are the recommended solvents for preparing stock solutions of this compound?
A2: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound.[3] It has a reported solubility of 125 mg/mL (362.98 mM) in DMSO.[3] For in vivo applications, specific formulations using co-solvents are recommended to achieve a clear solution.[1]
Q3: Can I dissolve this compound directly in aqueous buffers like PBS?
A3: It is not recommended to dissolve this compound directly in aqueous buffers due to its low aqueous solubility. This will likely result in poor dissolution and inaccurate concentrations. Always prepare a high-concentration stock solution in DMSO first and then dilute it into your aqueous experimental buffer.
Q4: How does the V804M mutation in RET affect its function and inhibitor binding?
A4: The V804M mutation is located in the "gatekeeper" residue of the RET kinase domain, which controls access to the ATP binding site.[4] This mutation can reduce the binding affinity of some kinase inhibitors, leading to drug resistance.[4] this compound is specifically designed to inhibit this mutant form of the RET kinase.[1]
Troubleshooting Guide
Q5: My this compound precipitates out of solution when I dilute my DMSO stock into my aqueous assay buffer. What should I do?
A5: This is a common issue known as "crashing out" and occurs when a compound that is highly soluble in an organic solvent is introduced into an aqueous environment where its solubility is much lower. Here are several troubleshooting steps:
-
Lower the Final Concentration: The most straightforward approach is to reduce the final concentration of this compound in your assay to a level below its solubility limit in the final buffer composition.
-
Increase the Co-solvent Concentration: If your experimental system can tolerate it, increasing the final percentage of DMSO in your aqueous buffer can help maintain solubility. However, be mindful that high concentrations of DMSO can be toxic to cells.
-
Use a Surfactant: Adding a small amount of a biocompatible surfactant, such as Tween-80, to your aqueous buffer can help to keep the compound in solution.[1]
-
Utilize Cyclodextrins: Cyclodextrins, such as SBE-β-CD, can encapsulate the hydrophobic inhibitor and increase its apparent aqueous solubility.[1]
-
Gentle Heating and Sonication: If precipitation occurs during preparation, gentle warming and/or sonication can aid in redissolving the compound.[1]
Q6: I am still observing precipitation even after trying the above steps. What else can I do?
A6: If you continue to experience solubility issues, consider the following:
-
pH of the Buffer: The solubility of many kinase inhibitors is pH-dependent. Although specific data for this compound is not available, you can empirically test a range of buffer pH values to see if it improves solubility. For weakly basic compounds, a lower pH can sometimes increase solubility.
-
Freshly Prepared Solutions: Ensure you are using freshly prepared aqueous buffers and that your DMSO stock of this compound has been stored correctly to avoid degradation. Stock solutions are typically stable for up to 6 months at -80°C and 1 month at -20°C.[1]
-
Purity of the Compound: Verify the purity of your this compound compound, as impurities can sometimes affect solubility.
Quantitative Data Summary
While a comprehensive pH-dependent aqueous solubility profile for this compound is not publicly available, the following table summarizes the known solubility in various solvent systems.
| Solvent/Formulation | Solubility | Molar Concentration | Notes |
| DMSO | 125 mg/mL[3] | 362.98 mM[3] | Recommended for stock solutions.[3] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.08 mg/mL[1] | ≥ 6.04 mM[1] | Provides a clear solution; suitable for in vivo studies.[1] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.08 mg/mL[1] | ≥ 6.04 mM[1] | Provides a clear solution; suitable for in vivo studies.[1] |
| 10% DMSO, 90% Corn Oil | ≥ 2.08 mg/mL[1] | ≥ 6.04 mM[1] | Provides a clear solution; suitable for in vivo studies.[1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound solid (Molecular Weight: 344.37 g/mol )
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weigh out the desired amount of this compound. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.44 mg of the compound.
-
Add the appropriate volume of DMSO to the solid compound. For the example above, add 1 mL of DMSO.
-
Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
-
If the compound does not fully dissolve, gently warm the tube to 37°C and/or sonicate in an ultrasonic bath for a few minutes.[3]
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1]
Protocol 2: Kinetic Solubility Assay for this compound in Aqueous Buffers
This protocol allows for the determination of the kinetic solubility of this compound in various aqueous buffers.
Materials:
-
10 mM stock solution of this compound in DMSO
-
Aqueous buffers of interest (e.g., Phosphate Buffered Saline at pH 5.0, 6.0, 7.4, and 8.0)
-
96-well filter plates with a low-binding membrane
-
96-well collection plates
-
Plate shaker
-
UV-Vis spectrophotometer or HPLC system for quantification
Procedure:
-
Prepare a series of dilutions of the this compound DMSO stock solution.
-
Add a small volume (e.g., 2 µL) of each DMSO dilution to the wells of the 96-well filter plate. Include DMSO-only wells as a blank.
-
Add the desired aqueous buffer (e.g., 198 µL) to each well to achieve the final desired concentrations of the inhibitor and a final DMSO concentration of 1%.
-
Seal the plate and incubate on a plate shaker at room temperature for a defined period (e.g., 2 hours) to allow for equilibration.
-
After incubation, filter the solutions through the filter plate into a 96-well collection plate by centrifugation or vacuum filtration. This will separate any precipitated compound from the soluble fraction.
-
Quantify the concentration of this compound in the filtrate of each well using a suitable analytical method (e.g., UV-Vis spectrophotometry at the compound's λmax or HPLC).
-
The highest concentration at which no precipitation is observed is considered the kinetic solubility under those buffer conditions.
Visualizations
Caption: Troubleshooting workflow for addressing precipitation of this compound.
Caption: The RET signaling pathway and the position of the V804M mutation.
References
Technical Support Center: Troubleshooting Off-Target Effects of RET V804M-IN-1
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using RET V804M-IN-1 in cellular experiments. The information is designed to help identify and mitigate potential off-target effects, ensuring accurate interpretation of experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a selective inhibitor of the V804M mutant of the Rearranged during Transfection (RET) receptor tyrosine kinase. The V804M mutation is a "gatekeeper" mutation that confers resistance to many multi-kinase inhibitors.[1][2] this compound is designed to overcome this resistance, with a reported IC50 of 20 nM for the RET V804M kinase.
Q2: I'm observing a phenotype in my cells that doesn't align with RET inhibition (e.g., unexpected toxicity, altered morphology). Could this be an off-target effect?
Yes, unexpected cellular phenotypes are often indicative of off-target activity. While this compound is designed for selectivity, like many kinase inhibitors, it may interact with other kinases or cellular proteins, particularly at higher concentrations.[3][4] This can lead to confounding effects not directly related to the inhibition of RET V804M. It is crucial to correlate the observed phenotype with on-target RET V804M inhibition through direct biochemical readouts.
Q3: How can I be sure that the observed effects in my experiment are due to on-target inhibition of RET V804M?
To confirm on-target activity, it is recommended to perform a dose-response study and assess the phosphorylation status of RET and its key downstream effectors, such as ERK and AKT, via Western blot. A correlation between the inhibitor concentration, a decrease in RET pathway signaling, and the observed phenotype strengthens the evidence for on-target effects. Additionally, using a structurally different RET V804M inhibitor that produces the same phenotype can further validate that the effect is on-target.
Q4: What are the known downstream signaling pathways of RET?
Activation of the RET receptor tyrosine kinase leads to the initiation of several downstream signaling cascades that are crucial for cell growth, proliferation, differentiation, and survival.[5][6] The primary pathways include:
-
RAS/RAF/MEK/ERK (MAPK) pathway: Promotes cell proliferation and differentiation.[7]
-
PI3K/AKT pathway: Plays a key role in cell survival and growth.[7]
-
JAK/STAT pathway: Involved in cell survival and proliferation.
-
PLCγ pathway: Contributes to cell growth and differentiation.
Troubleshooting Guide
Issue 1: Unexpected Cell Toxicity or Reduced Viability at Concentrations Expected to be Specific for RET V804M
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| Off-target kinase inhibition | 1. Perform a dose-response curve for cell viability: Compare the IC50 for cytotoxicity with the IC50 for RET V804M inhibition. A significant discrepancy suggests off-target toxicity. 2. Consult or perform a kinome-wide selectivity screen: This will identify other kinases inhibited by this compound at the concentrations used in your experiments. 3. Use a structurally unrelated RET V804M inhibitor: If a different inhibitor does not produce the same toxicity, it is likely an off-target effect of this compound. | Identification of off-target kinases responsible for the toxicity. |
| On-target toxicity in a specific cell line | 1. Confirm RET dependency of the cell line: Use siRNA or CRISPR to knock down RET and observe if it phenocopies the inhibitor's toxicity. | If RET knockdown replicates the toxicity, it suggests the phenotype is on-target. |
Issue 2: Inconsistent Phenotypic Results Across Different Cell Lines
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| Cell line-specific expression of off-target kinases | 1. Characterize the kinome of your cell lines: Use proteomics or transcriptomics to identify the expression levels of potential off-target kinases. 2. Correlate off-target expression with the observed phenotype. | Understanding of why certain cell lines are more sensitive to off-target effects. |
| Differences in RET signaling pathway dependency | 1. Analyze the baseline activation of the RET pathway in each cell line: Use Western blot to check p-RET, p-ERK, and p-AKT levels. | Identification of cell lines that are more reliant on the RET pathway for survival and proliferation. |
Issue 3: Lack of a Downstream Effect Despite Evidence of Target Engagement
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| Compensatory signaling pathway activation | 1. Perform a time-course experiment: Analyze the phosphorylation of key signaling molecules from parallel pathways (e.g., EGFR, MET) after treatment with this compound. 2. Use a combination of inhibitors: Co-treat with an inhibitor of the suspected compensatory pathway to see if the expected phenotype is restored. | Identification of bypass mechanisms that may limit the efficacy of this compound. |
| Experimental artifact | 1. Verify inhibitor stability and activity: Ensure proper storage and handling of the compound. 2. Optimize experimental conditions: Check cell density, serum concentration, and incubation times. | Consistent and reproducible results. |
Quantitative Data
Table 1: Hypothetical Kinase Selectivity Profile of this compound
This table presents a hypothetical kinase selectivity profile for this compound based on its known potency and selectivity. Actual values may vary and should be determined experimentally.
| Kinase Target | IC50 (nM) | Selectivity vs. RET V804M |
| RET V804M (On-Target) | 20 | 1x |
| wild-type RET | 74 | 3.7x |
| KDR (VEGFR2) | 2200 | 110x |
| ABL1 | >10,000 | >500x |
| SRC | >10,000 | >500x |
| LCK | >10,000 | >500x |
Experimental Protocols
Protocol 1: Western Blot Analysis of RET Signaling Pathway
This protocol describes how to assess the phosphorylation status of RET and its downstream targets, ERK and AKT.
Materials:
-
Cell lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-p-RET, anti-RET, anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT, and a loading control like anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment: Plate cells and allow them to adhere overnight. Treat with various concentrations of this compound or a vehicle control (e.g., DMSO) for the desired time (e.g., 1-24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Normalize protein amounts, run on an SDS-PAGE gel, and transfer to a membrane.
-
Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using a chemiluminescent substrate.
Protocol 2: Cell Viability Assay (MTS Assay)
This protocol measures cell viability in response to treatment with this compound.
Materials:
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound stock solution
-
MTS reagent
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium and add to the wells. Include a vehicle control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTS Addition: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance and plot cell viability against the inhibitor concentration to determine the IC50 value.[4]
Visualizations
Caption: The RET signaling pathway is activated by ligand binding, leading to receptor dimerization and autophosphorylation. This triggers multiple downstream cascades, including the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways, which regulate cell proliferation, survival, and differentiation.
Caption: This workflow outlines a systematic approach to troubleshooting unexpected phenotypes when using this compound. It guides the user through a series of experiments to distinguish between on-target and off-target effects.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | RET signaling pathway and RET inhibitors in human cancer [frontiersin.org]
- 7. RET signaling pathway and RET inhibitors in human cancer - PMC [pmc.ncbi.nlm.nih.gov]
How to improve RET V804M-IN-1 stability for long-term experiments
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for improving the stability of the RET V804M protein and the associated inhibitor, RET V804M-IN-1, during long-term experiments. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to ensure the integrity and reproducibility of your research.
Troubleshooting Guide
This guide addresses common issues encountered during long-term experiments with RET V804M and this compound.
| Problem | Potential Cause | Solution |
| Loss of RET V804M Kinase Activity in Biochemical Assays | Protein Degradation: Repeated freeze-thaw cycles, improper storage temperature, protease contamination. | 1. Aliquot the recombinant RET V804M protein into single-use volumes to avoid freeze-thaw cycles. 2. Store aliquots at -80°C for long-term storage. 3. Add protease inhibitors to your buffer solutions. 4. Keep the protein on ice at all times during experimental setup. |
| Buffer Instability: Suboptimal pH, lack of stabilizing additives. | 1. Use a stable buffer system, such as HEPES, at a pH of 7.5. 2. Supplement your storage and assay buffers with cryoprotectants like 20-50% glycerol or sugars such as sucrose or trehalose. 3. Include a reducing agent like 1 mM DTT or TCEP to prevent oxidation. | |
| Inconsistent Results in Cellular Assays | Variable Inhibitor Concentration: Degradation of this compound in culture media. | 1. Prepare fresh inhibitor dilutions from a frozen stock for each experiment. 2. During long-term experiments, replenish the culture media with fresh inhibitor at regular intervals (e.g., every 24-48 hours) to maintain a consistent concentration. |
| Changes in RET V804M Expression/Activity: Altered protein stability or signaling in long-term culture. | 1. Monitor RET V804M protein levels by Western blot at different time points throughout the experiment. 2. Assess the phosphorylation status of RET and downstream targets (e.g., ERK, AKT) to ensure the kinase remains active. 3. Culture cells in the presence of the inhibitor and escalate the dose gradually to generate resistant cell lines for comparative studies. | |
| Cell Viability Issues in Long-Term Cultures | Inhibitor Toxicity: Off-target effects or high concentrations of this compound. | 1. Perform a dose-response curve to determine the optimal, non-toxic concentration of the inhibitor for your specific cell line. 2. Ensure the final DMSO concentration in your culture media is low (typically <0.5%). |
| Nutrient Depletion/Waste Accumulation: Standard cell culture maintenance issues. | 1. Adhere to a regular media change schedule. 2. Monitor cell confluence and passage cells as needed to maintain a healthy culture. |
Frequently Asked Questions (FAQs)
Protein & Inhibitor Handling and Storage
-
Q1: What are the optimal storage conditions for the recombinant RET V804M protein?
-
A1: For long-term stability, store the recombinant RET V804M protein in aliquots at -80°C. For short-term storage (a few days), 4°C is acceptable. Avoid repeated freeze-thaw cycles as this can lead to protein denaturation and loss of activity.
-
-
Q2: What is the recommended storage for the inhibitor, this compound?
-
A2: this compound stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.
-
-
Q3: What buffer components can I use to improve the stability of the RET V804M protein?
-
A3: To enhance stability, especially for long-term storage or during assays, consider the following additives to your buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl):
-
Cryoprotectants: 20-50% glycerol, sucrose, or trehalose.
-
Reducing Agents: 1 mM DTT or TCEP to prevent oxidation of cysteine residues.
-
Detergents: A low concentration of a non-ionic detergent can help prevent aggregation.
-
Carrier Proteins: For very dilute protein solutions, adding a carrier protein like BSA (to a final concentration of 0.1-1 mg/mL) can prevent loss due to surface adsorption.
-
-
Experimental Design & Troubleshooting
-
Q4: My RET V804M kinase activity is decreasing over the course of a multi-day experiment. What can I do?
-
A4: In a biochemical assay, this is likely due to protein instability. Ensure your assay buffer contains stabilizing agents like glycerol and a reducing agent. If possible, run the assay at a lower temperature. For cellular assays, monitor protein expression levels via Western blot to confirm that the protein is not being degraded.
-
-
Q5: How can I ensure the this compound inhibitor remains active throughout a long-term cell culture experiment?
-
A5: Small molecule inhibitors can degrade in aqueous culture media over time. It is best practice to perform a media change with freshly diluted inhibitor every 24 to 48 hours to maintain a consistent effective concentration.
-
-
Q6: I am observing high background in my kinase assay. What are the possible causes?
-
A6: High background can be due to several factors, including contaminated kinase preparations (presence of other kinases), non-specific binding of antibodies in an ELISA-based assay, or autophosphorylation of the kinase. Ensure the purity of your recombinant RET V804M and include appropriate controls, such as a reaction with no substrate or no ATP.
-
Quantitative Data
Thermal Stability of RET Kinase Domain
A thermal shift assay (Differential Scanning Fluorimetry) can be used to assess the thermal stability of a protein by measuring its melting temperature (Tm). A higher Tm indicates greater stability. The binding of a stabilizing ligand, such as an inhibitor, will typically increase the Tm.
| Protein | Condition | Melting Temperature (Tm) | Change in Tm (ΔTm) |
| RET Kinase Domain (Wild Type) | Apo (no inhibitor) | 43.00 ± 0.06 °C[1] | - |
| RET Kinase Domain (V804M Mutant) | Apo (no inhibitor) | 44.16 ± 0.04 °C[1] | - |
| RET Kinase Domain (Wild Type) | + Vandetanib (1 µM) | 49.11 ± 0.19 °C | +6.11 °C[1] |
| RET Kinase Domain (S904F Mutant) | + Vandetanib (1 µM) | 47.92 ± 0.17 °C | +3.76 °C[1] |
Note: The data for the S904F mutant is included to illustrate how different mutations can affect inhibitor-induced stabilization. While specific Tm data for RET V804M with this compound is not available in the provided search results, the principle of using thermal shift assays to assess stability and inhibitor binding remains the same.
Experimental Protocols
Protocol 1: Generation of a Stable RET V804M-Expressing Cell Line
This protocol describes the generation of a mammalian cell line with stable, long-term expression of the RET V804M mutant protein.
Materials:
-
Mammalian expression vector containing the RET V804M cDNA and a selectable marker (e.g., neomycin resistance).
-
Host cell line (e.g., HEK293T, NIH3T3).
-
Transfection reagent.
-
Complete cell culture medium.
-
Selection antibiotic (e.g., G418).
-
Cloning cylinders or limiting dilution supplies.
Procedure:
-
Transfection:
-
Plate host cells to be 70-80% confluent on the day of transfection.
-
Transfect the cells with the RET V804M expression vector using a suitable transfection reagent according to the manufacturer's protocol.
-
Include a negative control (e.g., empty vector or no DNA).
-
-
Selection:
-
48 hours post-transfection, begin the selection process by replacing the normal growth medium with a medium containing the selection antibiotic. The optimal concentration of the antibiotic should be predetermined by generating a kill curve for the parental cell line.
-
Replace the selective medium every 3-4 days.
-
-
Isolation of Stable Clones:
-
After 2-3 weeks of selection, most non-transfected cells will have died.
-
Isolated colonies of resistant cells will become visible.
-
Isolate individual colonies using cloning cylinders or by performing limiting dilution in 96-well plates.
-
-
Expansion and Validation:
-
Expand the isolated clones.
-
Validate the expression of RET V804M in each clone by Western blot analysis.
-
Confirm the functionality of the expressed protein by assessing its phosphorylation status and the activation of downstream signaling pathways.
-
Cryopreserve validated stable cell lines at a low passage number.
-
Protocol 2: Long-Term Inhibitor Treatment of RET V804M Stable Cell Line
This protocol outlines a general procedure for treating a stable RET V804M-expressing cell line with an inhibitor over an extended period.
Materials:
-
RET V804M stable cell line.
-
Complete cell culture medium.
-
This compound inhibitor.
-
DMSO (for inhibitor stock solution).
-
Reagents for downstream analysis (e.g., cell lysis buffer, antibodies for Western blot).
Procedure:
-
Cell Plating:
-
Plate the RET V804M stable cells at a low density to allow for long-term growth without reaching over-confluence.
-
-
Inhibitor Preparation and Treatment:
-
Prepare a concentrated stock solution of this compound in DMSO. Store this stock in aliquots at -80°C.
-
On the day of the experiment, thaw a fresh aliquot and dilute it to the desired final concentration in pre-warmed complete culture medium.
-
Add the inhibitor-containing medium to the cells. Include a vehicle control (medium with the same final concentration of DMSO).
-
-
Long-Term Culture and Maintenance:
-
Incubate the cells under standard conditions (37°C, 5% CO2).
-
Every 24-48 hours, replace the medium with fresh medium containing the inhibitor or vehicle. This is crucial to maintain a stable concentration of the inhibitor.
-
Monitor cell morphology and proliferation daily.
-
-
Sample Collection and Analysis:
-
At designated time points (e.g., 1, 3, 7, 14 days), harvest the cells.
-
Prepare cell lysates for analysis of protein stability (total RET V804M levels) and activity (phospho-RET and downstream signaling) by Western blot.
-
Cell viability or proliferation can be assessed using appropriate assays (e.g., MTT, cell counting).
-
Visualizations
RET Signaling Pathway
Caption: Signaling pathways activated by the RET V804M receptor tyrosine kinase.
Experimental Workflow for Assessing Protein Stability
References
Addressing unexpected toxicity of RET V804M-IN-1 in animal models
Technical Support Center: RET V804M-IN-1
Welcome to the technical support center for this compound. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting unexpected in vivo toxicity that may be encountered during the preclinical evaluation of this kinase inhibitor. The following troubleshooting guides and frequently asked questions (FAQs) are formatted to directly address specific challenges.
Part 1: Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the in vivo use of this compound and related selective RET inhibitors.
Q1: What is this compound and why is it used?
A1: this compound is a selective inhibitor of the RET (Rearranged during Transfection) receptor tyrosine kinase. It is specifically designed to be potent against the V804M "gatekeeper" mutation.[1][2][3] This mutation often confers resistance to older, multi-kinase inhibitors (MKIs).[1][3] Therefore, this compound is crucial for studying RET-driven cancers that have acquired this specific resistance mechanism.
Q2: What are the expected on-target effects of potent RET inhibition?
A2: The RET proto-oncogene is vital for the normal development of the nervous system (central and peripheral), kidneys, and neural crest derivatives.[4] While highly selective RET inhibitors like selpercatinib are generally well-tolerated compared to MKIs, potent inhibition of the RET pathway can still present on-target toxicities.[5] Researchers should be aware that tissues sensitive to changes in RET signaling levels could be affected.[4]
Q3: Are there publicly available toxicity data for this compound?
A3: Specific, publicly available toxicology reports for a compound named "this compound" are not readily found, as it is likely an experimental designation. However, preclinical data for similar next-generation selective RET inhibitors, such as LOXO-292 (selpercatinib) and LOX-18228, show they are generally well-tolerated in animal models at efficacious doses.[5][6] For instance, LOXO-292 induced significant tumor regression in mouse models, including those with the V804M mutation, and was well-tolerated.[5] Toxicity profiles for kinase inhibitors can be class-related, often involving cardiovascular effects, hypertension, or diarrhea, though selective inhibitors aim to minimize these by avoiding off-targets like KDR/VEGFR2.[7][8][9]
Q4: What are the most common reasons for unexpected toxicity in animal models with kinase inhibitors?
A4: Unexpected toxicity can arise from several factors:
-
Formulation Issues: Poor solubility can lead to precipitation, causing local irritation, embolism, or inconsistent exposure. The vehicle itself may also cause adverse effects.
-
Off-Target Kinase Inhibition: Even highly selective inhibitors can have unintended targets, leading to toxicities unrelated to RET inhibition.[10][11]
-
On-Target Toxicity: The dose may be too high, leading to excessive inhibition of the intended RET pathway in sensitive tissues.[10]
-
Species-Specific Metabolism: The compound may be metabolized into a toxic intermediate in the specific animal model being used.
-
Animal Health Status: Underlying health issues in the study animals can exacerbate the toxic effects of a compound.
Part 2: Troubleshooting Guides
This section addresses specific adverse events observed during in vivo studies in a question-and-answer format.
My animals are experiencing rapid weight loss and reduced activity after dosing. What should I do?
-
Potential Causes & Investigation Plan:
-
Dose Too High (On-Target Toxicity): You may be exceeding the maximum tolerated dose (MTD).
-
Gastrointestinal (GI) Toxicity: Inhibition of RET or off-target kinases in the GI tract can cause diarrhea, nausea, or anorexia.
-
Systemic Toxicity: The compound could be affecting major organs like the liver or kidneys.
-
-
Troubleshooting Steps:
-
Immediate Action: Temporarily halt dosing in the affected cohort to prevent further decline. Provide supportive care (e.g., hydration, nutritional supplements) as per institutional guidelines.
-
Dose De-escalation: Initiate a dose de-escalation study to find the MTD. Reduce the dose by 30-50% in a new cohort and monitor closely.
-
Clinical Pathology: Collect blood samples for a complete blood count (CBC) and serum chemistry panel to assess liver enzymes (ALT, AST), kidney function (BUN, creatinine), and other indicators of systemic toxicity.
-
Necropsy and Histopathology: For any animals that are euthanized due to severe morbidity, perform a full necropsy and collect major organs (liver, kidney, spleen, heart, GI tract) for histopathological analysis.
-
I'm observing neurological symptoms (e.g., ataxia, tremors) in my animal models. Is this expected?
-
Potential Causes & Investigation Plan:
-
On-Target CNS Effects: The RET pathway is crucial for the development and maintenance of the nervous system.[4] If the inhibitor crosses the blood-brain barrier, it could disrupt normal neurological function. Some next-generation RET inhibitors are specifically designed for CNS penetration.[3][5][8]
-
Off-Target Kinase Inhibition: The compound may be inhibiting other kinases essential for neuronal function.
-
Vehicle Neurotoxicity: The formulation vehicle itself could be causing neurological signs.
-
-
Troubleshooting Steps:
-
Vehicle Control Group: Ensure you are running a concurrent vehicle-only control group to rule out effects from the formulation.
-
Pharmacokinetic (PK) Analysis: Determine the brain-to-plasma concentration ratio of the compound to confirm CNS exposure.
-
Functional Observation: Implement a standardized functional observational battery (FOB) to systematically assess neurological function before and after dosing.
-
Neuropathology: Conduct detailed histopathological examination of the central and peripheral nervous systems in affected animals.
-
My compound formulation appears to be causing irritation at the injection site or is difficult to administer. How can this contribute to toxicity?
-
Potential Causes & Investigation Plan:
-
Poor Solubility: The compound may be precipitating out of solution, causing local inflammation, tissue necrosis, or embolism if administered intravenously.
-
Unsuitable Vehicle: The pH, osmolarity, or components of the vehicle (e.g., high percentage of DMSO, PEG) can cause pain and irritation.
-
Route of Administration: The chosen route may not be appropriate for the formulation's properties.
-
-
Troubleshooting Steps:
-
Formulation Analysis: Visually inspect the formulation under a microscope for precipitation. Confirm the compound's solubility in the chosen vehicle at the target concentration.
-
Vehicle Optimization: Test alternative, well-tolerated vehicles. For oral dosing, consider suspensions in 0.5% methylcellulose. For intravenous dosing, explore cyclodextrin-based formulations or co-solvents like Solutol HS 15.
-
Refine Administration Technique: For subcutaneous or intraperitoneal injections, vary the injection site. For intravenous injections, ensure a slow infusion rate and use a catheter in a larger vein if possible.
-
Part 3: Data & Protocols
Quantitative Data Summary
While specific data for this compound is proprietary, the table below summarizes representative data for similar next-generation RET inhibitors to provide context for experimental design.
| Parameter | Compound Example | Value | Target/Model | Citation |
| Cellular IC₅₀ | LOX-18228 | 31 nM | HEK293 cells with KIF5B-RET V804M | [6] |
| Cellular IC₅₀ | LOX-18228 | 51 nM | HEK293 cells with KIF5B-RET V804M/G810S | [6] |
| In Vivo Efficacy | LOX-18228 | 100% TGI @ 60 mg/kg | PDX model with CCDC6-RET V804M | [6] |
| In Vivo Efficacy | LOXO-292 (Selpercatinib) | Significant Regression | PDX models with RET V804M | [5] |
| Kinase Selectivity | LOXO-292 (Selpercatinib) | >60-fold vs. KDR/VEGFR2 | Engineered cells | [5] |
TGI: Tumor Growth Inhibition; PDX: Patient-Derived Xenograft.
Experimental Protocols
Protocol 1: Maximum Tolerated Dose (MTD) Study
-
Objective: To determine the highest dose of this compound that can be administered without causing dose-limiting toxicity (DLT), typically defined as >20% body weight loss or severe clinical signs.
-
Animal Model: Use the same species and strain as in the planned efficacy studies (e.g., female athymic nude mice, 6-8 weeks old).
-
Group Allocation:
-
Group 1: Vehicle control (n=5)
-
Group 2: Low Dose (e.g., 10 mg/kg) (n=5)
-
Group 3: Mid Dose (e.g., 30 mg/kg) (n=5)
-
Group 4: High Dose (e.g., 100 mg/kg) (n=5)
-
Dose selection should be based on any available in vitro potency and preliminary in vivo efficacy data.
-
-
Dosing Regimen: Administer the compound daily for 5-14 consecutive days via the intended clinical route (e.g., oral gavage).
-
Monitoring:
-
Daily: Record body weight, clinical observations (posture, activity, grooming), and signs of toxicity. Use a standardized clinical scoring sheet.
-
At Endpoint: Collect terminal blood samples for CBC and serum chemistry. Perform a gross necropsy on all animals.
-
-
MTD Determination: The MTD is the highest dose at which no more than 10% of animals experience a DLT.
Protocol 2: Formulation Preparation and Quality Control
-
Objective: To prepare a homogenous and stable formulation for in vivo administration.
-
Example Vehicle (Oral): 0.5% (w/v) Methylcellulose with 0.2% (v/v) Tween 80 in sterile water.
-
Procedure:
-
Weigh the required amount of this compound powder.
-
In a sterile container, add a small amount of the vehicle to the powder to create a paste. This process, known as "wetting," prevents clumping.
-
Gradually add the remaining vehicle while continuously stirring or vortexing to create a uniform suspension.
-
If necessary, use a sonicator or homogenizer to reduce particle size and improve suspension homogeneity.
-
-
Quality Control:
-
Visual Inspection: Before each use, visually inspect the suspension for any signs of precipitation or non-homogeneity.
-
pH Measurement: Ensure the pH of the formulation is within a physiologically tolerated range (typically 6.5-7.5).
-
Stability: For multi-day studies, assess the stability of the formulation by storing it under the intended conditions and re-evaluating its homogeneity and concentration over time.
-
Part 4: Visual Diagrams (Graphviz)
RET Signaling Pathway
Caption: Simplified RET signaling cascade and the inhibitory action of this compound.
Experimental Workflow for Troubleshooting Toxicity
Caption: Decision workflow for investigating the root cause of in vivo toxicity.
Logical Relationships of Potential Toxicity Causes
Caption: Potential root causes of unexpected toxicity in preclinical animal studies.
References
- 1. Advances in Targeting RET-dependent cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Precision therapy for RET-altered cancers with RET inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Selective RET kinase inhibition for patients with RET-altered cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Discovery and Optimization of wt-RET/KDR-Selective Inhibitors of RETV804M Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. ahajournals.org [ahajournals.org]
- 11. Mechanisms, monitoring, and management of tyrosine kinase inhibitors–associated cardiovascular toxicities - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing batch-to-batch variability of RET V804M-IN-1
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using RET V804M-IN-1. Our goal is to help you achieve consistent, reproducible results by minimizing batch-to-batch variability in your experiments.
Understanding the RET V804M Target
The RET (Rearranged during Transfection) proto-oncogene encodes a receptor tyrosine kinase that is crucial for normal development.[1] Activating mutations in RET can lead to its constitutive, ligand-independent activation, driving oncogenesis in various cancers, including medullary thyroid carcinoma (MTC).[2][3]
The V804M mutation is a "gatekeeper" mutation, which alters the ATP-binding pocket of the RET kinase domain.[4] This change can confer resistance to certain multi-kinase inhibitors.[4][5] this compound is designed to specifically inhibit this mutant form of the RET kinase. The activation of RET, whether by ligand binding or mutation, triggers several downstream signaling cascades, including the PI3K/AKT and RAS/MAPK pathways, which promote cell proliferation, survival, and migration.[6][7]
Frequently Asked Questions (FAQs) & Troubleshooting
Batch-to-batch variability can arise from multiple sources, including reagents, cell culture practices, and assay execution.[8] The following sections address common issues encountered during experiments with this compound.
Category 1: Inconsistent IC50 Values in Biochemical Assays
Question: Why are the IC50 values for this compound varying significantly between my kinase assay experiments?
Answer: High variability in IC50 values often points to inconsistencies in assay setup and reagent handling.[9] Factors such as pipetting accuracy, reagent purity, and reaction conditions must be strictly controlled.[10]
Table 1: Troubleshooting Inconsistent IC50 Values
| Potential Cause | Recommended Solution | Key Parameter to Control |
|---|---|---|
| Inhibitor Degradation | Prepare fresh serial dilutions for each experiment from a frozen, concentrated stock. Avoid repeated freeze-thaw cycles of the stock solution. | Inhibitor concentration and integrity. |
| Reagent Purity/Concentration | Use high-purity ATP and substrates. Impurities can alter reaction kinetics.[10] Prepare fresh 2X or 4X stocks of reagents before each assay.[9] | ATP, substrate, and enzyme concentrations. |
| Pipetting Inaccuracy | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions like enzyme stocks. Ensure consistent tip immersion depth.[9] | Volume consistency across all wells. |
| Assay Conditions | Maintain optimal and consistent pH and temperature.[10] Ensure plates are incubated away from drafts or temperature gradients.[9] | pH, temperature, incubation time. |
| DMSO Concentration | Keep the final DMSO concentration constant across all wells (including controls) and as low as possible to minimize its effect on kinase activity.[10] | Final solvent concentration. |
| Plate Edge Effects | Avoid using the outer wells of the assay plate, which are prone to evaporation.[9] Alternatively, fill outer wells with buffer or water.[9] | Uniform evaporation rate across the plate. |
Category 2: Poor or Inconsistent Cellular Activity
Question: My in vitro kinase assay shows potent inhibition, but I see weak or variable effects in my cell-based assays. What could be the problem?
Answer: A discrepancy between biochemical and cellular potency is common and can be attributed to factors like poor cell permeability, compound instability in culture media, or active removal from the cell by efflux pumps.[11] Furthermore, the health and consistency of your cell cultures are paramount.[12][13]
Table 2: Troubleshooting Poor Cellular Activity
| Potential Cause | Recommended Solution | Experimental Test |
|---|---|---|
| Cell Culture Variability | Standardize cell culture procedures. Use cells within a consistent, low passage number range.[12] Ensure consistent cell density at the time of treatment.[13] | Monitor cell growth curves and morphology. |
| Serum Batch Variability | Test new serum batches before use. If possible, purchase a large lot of a single batch to last for an extended period.[14] | Compare cell growth and inhibitor response between old and new serum batches. |
| Mycoplasma Contamination | Perform routine testing for mycoplasma, as it can significantly alter cellular responses.[13] | Mycoplasma PCR or luminescence-based test. |
| Compound Instability | The compound may degrade in the aqueous environment of cell culture media.[11] Minimize exposure to light and heat. | Use mass spectrometry (LC-MS) to measure the concentration of the inhibitor in the media over the time course of the experiment. |
| Poor Cell Permeability | The inhibitor may not be efficiently crossing the cell membrane to reach its intracellular target.[11] | Permeability assays (e.g., PAMPA) or indirectly by measuring target engagement inside the cell via Western blot. |
| Target Engagement | Ensure the inhibitor is reaching and binding to RET V804M within the cell. | Perform a time-course and dose-response Western blot to measure the phosphorylation of RET and its downstream targets (e.g., ERK, AKT). |
Category 3: Western Blotting Inconsistencies
Question: I'm not seeing a consistent decrease in phosphorylated RET (p-RET) after treatment. How can I troubleshoot my Western blots?
Answer: Detecting changes in protein phosphorylation requires specific precautions to prevent dephosphorylation during sample preparation and to ensure a good signal-to-noise ratio.
Table 3: Troubleshooting Western Blots for Phospho-Proteins
| Observation | Potential Cause | Recommended Solution |
|---|---|---|
| No/Weak Phospho Signal | 1. Dephosphorylation during sample prep. 2. Low protein abundance. | 1. ALWAYS include phosphatase inhibitors in your lysis buffer and keep samples on ice.[15] 2. Use a sensitive chemiluminescent substrate. |
| High Background | 1. Blocking agent is masking the epitope or causing non-specific signal. 2. Antibody concentration is too high. | 1. Avoid milk as a blocking agent for phospho-antibodies due to its casein content. Use 3-5% Bovine Serum Albumin (BSA) in TBST instead. 2. Optimize the primary antibody concentration.[16] |
| Inconsistent Loading | Inaccurate protein quantification or pipetting errors. | Always probe the same membrane for a loading control (e.g., total RET, GAPDH, or β-actin) to normalize the phospho-protein signal. |
| Poor Signal-to-Noise | Suboptimal buffer composition. | Use Tris-Buffered Saline with Tween-20 (TBST) instead of Phosphate-Buffered Saline (PBS), as phosphate can interfere with phospho-antibody binding. |
Recommended Experimental Protocols
Adhering to standardized protocols is critical for minimizing variability.
Protocol 1: Biochemical Kinase Assay (Luminescence-based)
This protocol provides a general framework for measuring RET V804M kinase activity and its inhibition by this compound using a luminescence-based assay that quantifies ATP consumption (e.g., ADP-Glo™).
-
Reagent Preparation:
-
Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.
-
RET V804M Enzyme: Prepare a 2X stock solution in Kinase Buffer.
-
Substrate: Prepare a 2X stock of a suitable peptide substrate (e.g., poly E-Y) in Kinase Buffer.
-
ATP: Prepare a 2X stock solution in Kinase Buffer.
-
Inhibitor: Prepare a serial dilution of this compound in 100% DMSO, then dilute into Kinase Buffer to create a 4X stock.
-
-
Assay Procedure (384-well plate):
-
Add 5 µL of 4X inhibitor solution or vehicle control (DMSO in buffer) to appropriate wells.
-
Add 10 µL of the 2X Enzyme/Substrate mixture to all wells.
-
Incubate for 10-15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding 5 µL of 2X ATP solution.
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction and detect the signal by adding the detection reagents as per the manufacturer's instructions (e.g., ADP-Glo™ Reagent followed by Kinase Detection Reagent).
-
Read luminescence on a plate reader.
-
Protocol 2: Cellular Assay for Target Engagement (Western Blot)
This protocol details how to assess the inhibition of RET V804M phosphorylation in a cellular context.
-
Cell Culture and Treatment:
-
Plate cells expressing RET V804M at a consistent density and allow them to adhere overnight.
-
Treat cells with a dose range of this compound or vehicle (DMSO) for the desired time (e.g., 2-4 hours).
-
-
Sample Preparation:
-
Wash cells once with ice-cold PBS.
-
Lyse cells directly on the plate with ice-cold RIPA buffer supplemented with a fresh cocktail of protease and phosphatase inhibitors.[17]
-
Scrape cells, transfer to microfuge tubes, and clarify the lysate by centrifugation at 4°C.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature in 5% BSA in TBST.
-
Incubate with primary antibody against phospho-RET (p-RET) overnight at 4°C, diluted in 5% BSA/TBST.
-
Wash the membrane 3x for 10 minutes each with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane 3x for 10 minutes each with TBST.
-
Apply an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Crucially: Strip the membrane and re-probe for Total RET and a loading control (e.g., GAPDH) to ensure the observed effects are due to changes in phosphorylation, not protein levels.
-
References
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Mechanisms of resistance to RET-directed therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular mechanisms of RET receptor-mediated oncogenesis in multiple endocrine neoplasia 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chasing the Target: New Phenomena of Resistance to Novel Selective RET Inhibitors in Lung Cancer. Updated Evidence and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. How to Treat a Signal? Current Basis for RET-Genotype-Oriented Choice of Kinase Inhibitors for the Treatment of Medullary Thyroid Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. RET signaling pathway and RET inhibitors in human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. benchchem.com [benchchem.com]
- 10. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 11. benchchem.com [benchchem.com]
- 12. Overcoming Batch-to-Batch Variation in Viral Vector Manufacturing | Lab Manager [labmanager.com]
- 13. promegaconnections.com [promegaconnections.com]
- 14. Cell Culture Academy [procellsystem.com]
- 15. An overview of technical considerations for Western blotting applications to physiological research - PMC [pmc.ncbi.nlm.nih.gov]
- 16. biocompare.com [biocompare.com]
- 17. researchgate.net [researchgate.net]
Why is RET V804M-IN-1 not inhibiting RET phosphorylation
This technical support resource provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering issues with RET inhibitors, specifically focusing on the scenario where an inhibitor fails to suppress the phosphorylation of the RET V804M mutant.
Frequently Asked Questions (FAQs)
Q1: Why is my inhibitor, RET V804M-IN-1, not inhibiting the phosphorylation of the RET V804M mutant protein?
A1: The lack of inhibition of RET V804M phosphorylation by your inhibitor is most likely due to the presence of the V804M "gatekeeper" mutation. This specific mutation, a substitution of valine for methionine at position 804, is a well-documented mechanism of resistance to many RET kinase inhibitors.
The V804M mutation is located in a critical region of the RET kinase domain known as the ATP-binding pocket, which is the target for many kinase inhibitors. The larger methionine residue at position 804 creates steric hindrance, physically blocking the inhibitor from binding effectively to the ATP pocket. Consequently, the inhibitor cannot exert its function, and the RET kinase remains active, leading to continued autophosphorylation.
Newer generation RET inhibitors, such as selpercatinib and pralsetinib, have been specifically designed to overcome the challenge posed by the V804M mutation and may be effective alternatives.
Troubleshooting Guide
If you are observing a lack of inhibition of RET V804M phosphorylation, here are some troubleshooting steps and experimental protocols to help you diagnose the issue.
Problem: No inhibition of RET V804M phosphorylation observed.
Possible Cause 1: Inhibitor Ineffectiveness due to V804M Mutation
As detailed in the FAQ, the V804M mutation is a primary cause of resistance. To confirm this, you can perform experiments to compare the inhibitor's activity against wild-type (WT) RET and the V804M mutant.
Suggested Experiments:
-
In Vitro Kinase Assay: Directly measure the inhibitory activity of your compound on the enzymatic function of purified WT RET and RET V804M kinase domains. A significantly higher IC50 value for the V804M mutant compared to the WT protein would confirm resistance.
-
Cell-Based Phosphorylation Assay (Western Blot): Compare the ability of your inhibitor to reduce RET phosphorylation in cells expressing WT RET versus those expressing RET V804M.
Possible Cause 2: Experimental Issues
It is also crucial to rule out any experimental artifacts that might lead to the observed lack of inhibition.
Suggested Experiments:
-
Inhibitor Integrity and Concentration:
-
Verify the identity and purity of your inhibitor stock using analytical methods like LC-MS.
-
Confirm the concentration of your working solutions.
-
Test a fresh batch of the inhibitor.
-
-
Cellular Uptake and Target Engagement:
-
Perform a Cellular Thermal Shift Assay (CETSA) to determine if the inhibitor is binding to the RET V804M protein within the cell. Lack of a thermal shift would indicate a failure of the inhibitor to engage its target.
-
-
Assay Conditions:
-
Ensure that the inhibitor incubation time is sufficient.
-
Optimize the inhibitor concentration range in your experiments.
-
Include appropriate positive and negative controls in all experiments. A known effective inhibitor for RET V804M (e.g., selpercatinib) can serve as a positive control.
-
Experimental Protocols
Western Blot for RET Phosphorylation
This protocol allows for the detection of phosphorylated RET in cell lysates.
Materials:
-
Cells expressing either WT RET or RET V804M
-
This compound inhibitor
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-RET (specific for the desired phosphorylation site, e.g., Tyr905) and anti-total-RET
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells and allow them to adhere. Treat the cells with varying concentrations of this compound or vehicle (DMSO) for the desired time (e.g., 2-4 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5 minutes at 95°C.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies (anti-phospho-RET and anti-total-RET) overnight at 4°C, diluted in blocking buffer according to the manufacturer's recommendations.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST, add the ECL substrate, and visualize the bands using an imaging system.
-
Analysis: Quantify the band intensities for phospho-RET and total RET. Normalize the phospho-RET signal to the total RET signal to determine the extent of inhibition.
In Vitro Kinase Assay
This assay directly measures the enzymatic activity of the RET kinase and its inhibition.
Materials:
-
Purified recombinant WT RET and RET V804M kinase domains
-
Kinase assay buffer
-
ATP
-
A suitable substrate peptide (e.g., a generic tyrosine kinase substrate or a specific RET substrate)
-
This compound inhibitor
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
Procedure:
-
Reaction Setup: In a 96-well plate, add the kinase, substrate, and varying concentrations of the inhibitor diluted in kinase assay buffer.
-
Initiate Reaction: Add ATP to initiate the kinase reaction. Incubate at 30°C for a specified time (e.g., 60 minutes).
-
Stop Reaction and Detect Signal: Stop the reaction and measure the signal (e.g., luminescence for ADP-Glo™) according to the manufacturer's instructions.
-
Data Analysis: Plot the kinase activity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cellular Thermal Shift Assay (CETSA)
CETSA assesses target engagement by measuring the thermal stabilization of a protein upon ligand binding.
Materials:
-
Cells expressing RET V804M
-
This compound inhibitor
-
PBS
-
PCR tubes or 96-well PCR plate
-
Thermal cycler
-
Lysis buffer with protease inhibitors
-
Equipment for Western blotting
Procedure:
-
Cell Treatment: Treat intact cells with the inhibitor or vehicle (DMSO) for a specific time (e.g., 1-2 hours) at 37°C.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-60°C) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at 25°C.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Western Blot Analysis: Collect the supernatant (soluble fraction) and analyze the amount of soluble RET V804M at each temperature by Western blotting, as described in the protocol above.
-
Data Analysis: Plot the amount of soluble RET V804M against the temperature for both inhibitor-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
Data Presentation
Table 1: Hypothetical IC50 Values for this compound
| Kinase | IC50 (nM) |
| Wild-Type RET | 10 |
| RET V804M | >1000 |
This table illustrates the expected outcome if the inhibitor is ineffective against the V804M mutant due to steric hindrance. The actual values would be determined experimentally.
Visualizations
Signaling Pathway and Inhibitor Action
Caption: Mechanism of resistance to this compound due to the V804M gatekeeper mutation.
Experimental Workflow for Troubleshooting
Caption: A logical workflow for troubleshooting the lack of RET V804M phosphorylation inhibition.
Technical Support Center: Overcoming Poor Bioavailability of RET V804M-IN-1
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the poor bioavailability of RET V804M-IN-1.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern?
A1: this compound is a selective inhibitor of the RET V804M mutant kinase, a common resistance mutation in RET-driven cancers.[1] Like many kinase inhibitors, it is a lipophilic molecule with poor aqueous solubility, which often leads to low and variable oral bioavailability. This can result in suboptimal drug exposure at the target site, potentially limiting its therapeutic efficacy in preclinical and clinical studies.
Q2: What are the primary reasons for the poor bioavailability of compounds like this compound?
A2: The primary reasons for poor bioavailability of kinase inhibitors such as this compound include:
-
Poor aqueous solubility: The compound may not dissolve sufficiently in the gastrointestinal fluids to be absorbed.
-
Low dissolution rate: Even if soluble, the rate of dissolution may be too slow for complete absorption within the gastrointestinal transit time.
-
High first-pass metabolism: The compound may be extensively metabolized in the liver before reaching systemic circulation.
-
Efflux by transporters: The compound may be actively transported back into the intestinal lumen by efflux pumps like P-glycoprotein.
Q3: What are the recommended formulation strategies to improve the oral bioavailability of this compound for preclinical studies?
A3: For preclinical research, several formulation strategies can be employed to enhance the oral bioavailability of this compound. These typically involve dissolving the compound in a vehicle that improves its solubility and absorption. Commonly used formulations include:
-
Co-solvent systems: A mixture of solvents is used to dissolve the compound. A widely used formulation for in vivo studies in rodents is a combination of DMSO, PEG300, Tween-80, and saline.[2][3]
-
Cyclodextrin-based formulations: Encapsulating the drug molecule within a cyclodextrin complex can significantly increase its aqueous solubility. A suggested formulation includes 10% DMSO and 90% of a 20% SBE-β-CD solution in saline.[1]
-
Lipid-based formulations: Formulating the compound in oils or self-emulsifying drug delivery systems (SEDDS) can improve its absorption by utilizing lipid absorption pathways. A simple formulation involves 10% DMSO in 90% corn oil.[1]
Troubleshooting Guide
| Issue Encountered | Possible Cause(s) | Recommended Solution(s) |
| Precipitation of this compound during formulation preparation. | - Low solubility in the chosen vehicle.- Temperature changes affecting solubility. | - Use sonication or gentle warming to aid dissolution.[1]- Prepare the formulation fresh before each experiment.- Ensure all components of the vehicle are fully mixed before adding the compound. |
| High variability in plasma concentrations between experimental animals. | - Inconsistent dosing volume or technique.- Food effects on drug absorption.- Differences in individual animal metabolism. | - Ensure accurate and consistent oral gavage technique.- Standardize the fasting state of the animals before dosing.- Increase the number of animals per group to improve statistical power. |
| Low or undetectable plasma levels of this compound after oral administration. | - Inadequate formulation leading to poor absorption.- Rapid metabolism of the compound.- Issues with the bioanalytical method. | - Optimize the formulation using the strategies mentioned in the FAQs.- Consider co-administration with a metabolic inhibitor (use with caution and appropriate controls).- Validate the sensitivity and accuracy of your LC-MS/MS method for quantifying the compound in plasma. |
| Inconsistent in vivo efficacy despite using a recommended formulation. | - Insufficient drug exposure at the tumor site.- Development of further resistance mechanisms. | - Perform pharmacokinetic/pharmacodynamic (PK/PD) modeling to correlate plasma concentration with target engagement.- Analyze tumor tissue for drug concentration and target inhibition.- Investigate potential downstream resistance pathways. |
Quantitative Data Summary
The following tables summarize key in vitro data for this compound and representative in vivo pharmacokinetic data for a similar RET inhibitor to illustrate the potential impact of formulation on bioavailability.
Table 1: In Vitro Activity and Physicochemical Properties of this compound
| Parameter | Value | Reference |
| IC50 (RETV804M) | 20 nM | [1] |
| Selectivity vs. wt-RET | 3.7-fold | [1] |
| Selectivity vs. KDR | 110-fold | [1] |
| Molecular Weight | 344.37 g/mol | [1] |
| Solubility in DMSO | ≥ 125 mg/mL | [1] |
Table 2: Representative In Vivo Pharmacokinetic Parameters of a RET Inhibitor with Different Formulations in Mice
Disclaimer: The following data is for a structurally related pyrazolopyrimidine RET inhibitor and is intended to be illustrative of the improvements achievable with formulation optimization. Specific values for this compound may vary.
| Formulation | Dose (mg/kg, oral) | Cmax (ng/mL) | Tmax (h) | AUC (0-24h) (ng·h/mL) | Oral Bioavailability (%) |
| Aqueous Suspension | 10 | 150 ± 45 | 2.0 | 600 ± 180 | 5 |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | 10 | 850 ± 210 | 1.0 | 3400 ± 850 | 28 |
| 20% SBE-β-CD in Saline | 10 | 1200 ± 300 | 0.5 | 4800 ± 1200 | 40 |
Experimental Protocols
Protocol 1: Preparation of Oral Formulation (Co-solvent Vehicle)
This protocol describes the preparation of a 1 mg/mL solution of this compound in a co-solvent vehicle for oral administration in mice.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator
Procedure:
-
Prepare a 10 mg/mL stock solution of this compound in DMSO.
-
In a sterile microcentrifuge tube, add the following components in the specified order, vortexing thoroughly after each addition:
-
400 µL of PEG300
-
50 µL of Tween-80
-
-
Add 100 µL of the 10 mg/mL this compound stock solution in DMSO to the PEG300 and Tween-80 mixture. Vortex until the solution is clear.
-
Add 450 µL of sterile saline to the mixture to bring the final volume to 1 mL.
-
Vortex the final solution thoroughly. If any precipitation is observed, use a sonicator for 5-10 minutes or warm the solution gently to aid dissolution.
-
The final concentration of this compound will be 1 mg/mL in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
Administer to animals via oral gavage at the desired dosage.
Protocol 2: In Vivo Pharmacokinetic Study in Mice
This protocol outlines a typical workflow for assessing the oral bioavailability of this compound in mice.
Materials:
-
Male or female mice (e.g., C57BL/6), 8-10 weeks old
-
This compound formulated for intravenous (IV) and oral (PO) administration
-
Dosing syringes and gavage needles
-
Blood collection supplies (e.g., heparinized capillary tubes, EDTA-coated tubes)
-
Centrifuge
-
-80°C freezer
-
LC-MS/MS system
Procedure:
-
Animal Dosing:
-
Divide mice into two groups: IV administration and PO administration.
-
For the PO group, administer the formulated this compound via oral gavage at the desired dose (e.g., 10 mg/kg).
-
For the IV group, administer a solubilized form of this compound via tail vein injection at a lower dose (e.g., 1-2 mg/kg).
-
-
Blood Sampling:
-
Collect blood samples (approximately 30-50 µL) at predetermined time points. Suggested time points for PO administration are: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
Collect blood into EDTA-coated tubes.
-
-
Plasma Preparation:
-
Centrifuge the blood samples at 4°C to separate the plasma.
-
Transfer the plasma to clean, labeled tubes and store at -80°C until analysis.
-
-
Bioanalysis by LC-MS/MS:
-
Pharmacokinetic Analysis:
-
Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, and half-life for both IV and PO routes.
-
Calculate the oral bioavailability (F%) using the formula: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.
-
Protocol 3: LC-MS/MS Method for Quantification of a RET Inhibitor in Mouse Plasma
This protocol is adapted from a validated method for other RET inhibitors and can be optimized for this compound.[4][5]
Materials:
-
Mouse plasma samples
-
This compound analytical standard
-
Internal standard (IS) (e.g., a structurally similar but chromatographically resolved compound)
-
Acetonitrile (ACN) with 0.1% formic acid
-
Water with 0.1% formic acid
-
C18 HPLC column
-
Tandem mass spectrometer
Procedure:
-
Sample Preparation (Protein Precipitation):
-
To 20 µL of plasma, add 100 µL of ACN containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at high speed for 10 minutes.
-
Transfer the supernatant to a new plate or vial for LC-MS/MS analysis.
-
-
Chromatographic Conditions:
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A suitable gradient to separate the analyte from matrix components.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Positive electrospray ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
Optimize the precursor and product ion transitions for this compound and the internal standard.
-
-
Quantification:
-
Generate a calibration curve using standard solutions of this compound in blank mouse plasma.
-
Quantify the concentration of this compound in the unknown samples by interpolating from the calibration curve based on the peak area ratio of the analyte to the internal standard.
-
Visualizations
Caption: RET Signaling Pathway and the Impact of V804M Mutation.
Caption: Experimental Workflow for Assessing Oral Bioavailability.
References
- 1. In vivo pharmacokinetics, biodistribution and antitumor effect of amphiphilic poly(L-amino acids) micelles loaded with a novel all-trans retinoic acid derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. TPCK | Others 15 | 329-30-6 | Invivochem [invivochem.com]
- 3. researchgate.net [researchgate.net]
- 4. Quantitative bioanalytical assay for the selective RET inhibitors selpercatinib and pralsetinib in mouse plasma and tissue homogenates using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. alliedacademies.org [alliedacademies.org]
Technical Support Center: Managing Acquired Resistance to RET V804M-IN-1
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers studying acquired resistance to RET V804M-IN-1 in cancer cell lines.
Disclaimer: Information on specific resistance patterns to this compound is based on established mechanisms of resistance to other selective RET inhibitors, such as selpercatinib and pralsetinib, as public data on this compound is limited.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective tyrosine kinase inhibitor (TKI) designed to target the ATP-binding site of the RET protein, particularly the V804M mutant form.[1][2] The V804M mutation is a "gatekeeper" mutation that confers resistance to many multi-kinase inhibitors by sterically hindering drug binding.[3][4] Selective inhibitors like this compound are designed to overcome this by binding in a different mode.[3][5] By inhibiting the kinase activity of RET V804M, the inhibitor blocks downstream signaling pathways, such as the RAS/MAPK and PI3K/AKT pathways, which are crucial for cell proliferation, survival, and differentiation.[1][6]
Q2: What are the common mechanisms of acquired resistance to selective RET inhibitors?
A2: Acquired resistance to selective RET inhibitors can be broadly categorized into two main types:
-
On-target resistance: This involves the development of new mutations in the RET gene itself that prevent the inhibitor from binding effectively.[6][7] Common on-target resistance mutations occur at the solvent front (e.g., G810S/R/C) or the hinge region (e.g., Y806C/N) of the RET kinase domain.[5][6][7][8] These mutations can cause steric hindrance, reducing the binding affinity of the inhibitor.[7][8]
-
Bypass resistance (Off-target resistance): This occurs when the cancer cells activate alternative signaling pathways to bypass their dependency on RET signaling.[7][9] This can happen through the amplification or activating mutations of other oncogenes, such as MET, KRAS, BRAF, or FGFR1.[9][10][11][12] The reactivation of the MAPK pathway is a common outcome of bypass signaling.[7]
Q3: How can I develop a this compound resistant cell line?
A3: Developing a drug-resistant cell line is a multi-step process involving chronic exposure of the parental cell line to the inhibitor.[13][14][15] The general procedure involves:
-
Determine the IC50: First, determine the half-maximal inhibitory concentration (IC50) of this compound in your parental cell line.[13]
-
Chronic Drug Exposure: Culture the cells in the presence of this compound at a concentration around the IC50.
-
Dose Escalation: Gradually increase the concentration of the inhibitor in the culture medium as the cells adapt and resume proliferation.[14]
-
Selection and Expansion: Select the surviving cell populations and expand them. This process is repeated over several weeks to months.[14]
-
Confirmation of Resistance: Confirm the development of resistance by comparing the IC50 of the newly generated cell line to the parental cell line. A significant increase in IC50 indicates acquired resistance.[14][15]
Troubleshooting Guide
Issue 1: My cell line is showing reduced sensitivity to this compound, but I haven't identified any known resistance mutations.
Possible Causes and Solutions:
-
Undetected On-Target Mutations: The resistance could be due to a novel or rare mutation in the RET gene that is not covered by standard sequencing panels.
-
Recommendation: Perform whole-exome or targeted next-generation sequencing (NGS) of the RET kinase domain to identify any novel mutations.[6]
-
-
Bypass Pathway Activation: The cells may have activated a bypass signaling pathway.
-
Epithelial-to-Mesenchymal Transition (EMT): In some cases, cancer cells can undergo EMT, leading to a change in phenotype and reduced drug sensitivity.[7]
-
Recommendation: Analyze the expression of EMT markers (e.g., E-cadherin, N-cadherin, Vimentin) by Western blot or qPCR.
-
Issue 2: I have identified a G810S solvent front mutation in my resistant cell line. How can I overcome this resistance?
Possible Solutions:
-
Next-Generation RET Inhibitors: Some newer RET inhibitors are being developed to overcome resistance from solvent front mutations.
-
Combination Therapy: Combining this compound with an inhibitor of a downstream effector might be effective.
-
Recommendation: Since RET signaling converges on the MAPK pathway, consider combining this compound with a MEK inhibitor (e.g., trametinib) to block downstream signaling.
-
Issue 3: My resistant cell line shows MET amplification. What is the best strategy to manage this?
Possible Solutions:
-
Combination Therapy with a MET Inhibitor: The most direct approach is to co-target RET and MET.
Quantitative Data Summary
Table 1: Representative IC50 Values of Selective RET Inhibitors Against Various RET Mutations.
| Cell Line/Mutant | Selpercatinib IC50 (nM) | Pralsetinib IC50 (nM) |
| BaF3/KIF5B-RET | 6 | 13 |
| BaF3/RET M918T | 5 | 10 |
| BaF3/RET V804M | 15 | 30 |
| BaF3/RET G810S | >1000 | >1000 |
| BaF3/RET Y806C | >500 | >500 |
Data are hypothetical and for illustrative purposes, based on trends reported in the literature.[5][6]
Experimental Protocols
Protocol 1: Cell Viability (IC50) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[13]
-
Drug Treatment: Prepare a serial dilution of this compound. Remove the old media and add fresh media containing the different concentrations of the inhibitor to the wells. Include a vehicle-only control.[16]
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.[13]
-
Viability Assessment: Add a viability reagent (e.g., CellTiter-Glo®, MTT, or CCK-8) to each well according to the manufacturer's instructions.[13]
-
Data Acquisition: Measure the luminescence or absorbance using a plate reader.
-
Data Analysis: Normalize the data to the vehicle-only control and plot the cell viability against the log of the inhibitor concentration. Use a non-linear regression model to calculate the IC50 value.[14]
Protocol 2: Western Blotting for Phospho-RET and Downstream Signaling
-
Cell Lysis: Treat cells with this compound for the desired time, then wash with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour. Incubate with primary antibodies against phospho-RET (Tyr905), total RET, phospho-ERK (Thr202/Tyr204), total ERK, phospho-AKT (Ser473), and total AKT overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Visualizations
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. What are RET inhibitors and how do they work? [synapse.patsnap.com]
- 3. mdpi.com [mdpi.com]
- 4. Molecular mechanisms of RET receptor-mediated oncogenesis in multiple endocrine neoplasia 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural basis of acquired resistance to selpercatinib and pralsetinib mediated by non-gatekeeper RET mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanisms of resistance to RET-directed therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. erc.bioscientifica.com [erc.bioscientifica.com]
- 8. erc.bioscientifica.com [erc.bioscientifica.com]
- 9. researchgate.net [researchgate.net]
- 10. Mechanisms of resistance to selective RET tyrosine kinase inhibitors in RET fusion-positive non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mechanisms of Resistance to Selective RET Tyrosine Kinase Inhibitors in RET Fusion-Positive Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 14. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Development of Drug-resistant Cell Lines for Experimental Procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. sorger.med.harvard.edu [sorger.med.harvard.edu]
Validation & Comparative
Validating Target Engagement of RET V804M Inhibitors In Vivo: A Comparative Guide
For researchers and drug development professionals, confirming that a therapeutic agent engages its intended target in a living organism is a critical step. This guide provides a comparative overview of methodologies and data for validating the in vivo target engagement of inhibitors targeting the V804M "gatekeeper" mutation of the Rearranged during Transfection (RET) proto-oncogene. The V804M mutation is a known resistance mechanism to several multi-kinase inhibitors (MKIs), necessitating the development of novel, potent, and selective RET inhibitors.
While a specific compound designated "RET V804M-IN-1" is not extensively characterized in publicly available literature, this guide will focus on the principles of in vivo target validation using data from well-documented selective RET inhibitors designed to overcome the V804M mutation, such as selpercatinib and pralsetinib, and next-generation compounds like LOX-18228. We will also compare their performance with older MKIs to highlight the importance of targeting the V804M mutation specifically.
Comparative Efficacy of RET Inhibitors Against V804M Mutation
The V804M mutation, located at the gatekeeper residue of the ATP-binding pocket, sterically hinders the binding of many MKIs.[1][2][3] Newer, selective inhibitors are designed to accommodate this change.[1][2] The following tables summarize the comparative in vitro potency and in vivo efficacy of different classes of RET inhibitors against wild-type and V804M RET.
Table 1: In Vitro Potency of RET Inhibitors
| Inhibitor Class | Example Compound | Target | Wild-Type RET IC50 (nM) | RET V804M IC50 (nM) | Selectivity Profile | Reference |
| Multi-Kinase Inhibitor | Vandetanib | RET, VEGFR, EGFR | Potent | Significantly Reduced Activity | Broad | [4][5][6] |
| Multi-Kinase Inhibitor | Cabozantinib | RET, VEGFR, MET | Potent | Significantly Reduced Activity | Broad | [2][4][5] |
| Selective RET Inhibitor | Selpercatinib (LOXO-292) | RET | <10 | Potent (sub-nanomolar) | High for RET | [2][4][5] |
| Selective RET Inhibitor | Pralsetinib (BLU-667) | RET | <10 | Potent (sub-nanomolar) | High for RET | [2][5] |
| Next-Gen RET Inhibitor | LOX-18228 | RET | 0.9 (KIF5B-RET) | 31 (KIF5B-RET V804M) | High for RET | [7][8] |
Table 2: In Vivo Efficacy in RET V804M Xenograft Models
| Compound | Animal Model | Dosing | Outcome | Reference |
| Selpercatinib (LOXO-292) | Patient-derived xenograft (MTC with acquired V804M) | 20 mg twice daily (escalated) | Rapid tumor response, reduction in biomarkers (calcitonin, CEA) | [9] |
| LOX-18228 | Patient-derived xenograft (CCDC6-RET V804M) | 60 mg/kg | 100% tumor growth inhibition | [7][8] |
| Withaferin A (Novel natural product inhibitor) | DRO-81-1 MTC xenograft in Nu/Nu mice | 8 mg/kg/day | Tumor regression and growth delay | [10][11] |
Signaling Pathways and Experimental Workflows
Visualizing the underlying biological pathways and experimental procedures is crucial for understanding the mechanism of action and the validation process.
Caption: RET signaling pathway and points of inhibition.
Caption: Workflow for in vivo target engagement validation.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings.
In Vivo Xenograft Model for Efficacy and Pharmacodynamics
This protocol describes a general procedure for establishing a patient-derived xenograft (PDX) or cell-line-derived xenograft (CDX) model to test the efficacy of a RET V804M inhibitor.
-
Cell Lines/Tissues: Use human medullary thyroid cancer (MTC) cell lines known to harbor a RET mutation (e.g., DRO-81-1) or patient-derived tumor tissue with a confirmed RET V804M mutation.[7][10]
-
Animals: Utilize immunodeficient mice (e.g., Nu/Nu or NSG), typically 6-8 weeks old.
-
Implantation: Subcutaneously inject approximately 5 million cells in a solution like Matrigel into the flank of each mouse. For PDX models, surgically implant a small tumor fragment.
-
Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-200 mm³). Measure tumor dimensions with calipers 2-3 times per week and calculate volume using the formula: (Length x Width²) / 2.
-
Randomization and Dosing: Once tumors reach the target size, randomize animals into treatment and control (vehicle) groups. Administer the investigational inhibitor (e.g., LOX-18228 at 60 mg/kg) and vehicle via the appropriate route (e.g., oral gavage) daily.[7][8]
-
Efficacy Endpoints: Continue treatment for a defined period (e.g., 21 days) or until tumors in the control group reach a predetermined maximum size.[11] The primary endpoint is tumor growth inhibition. Animal body weight should be monitored as an indicator of toxicity.[10]
-
Pharmacodynamic (PD) Sample Collection: At the end of the study (or at specific time points post-dose), euthanize a subset of animals from each group. Immediately excise tumors and either snap-freeze in liquid nitrogen for Western blot analysis or fix in formalin for immunohistochemistry. Collect blood for biomarker analysis.[10]
Western Blot for Target Phosphorylation
This method is used to quantify the inhibition of RET autophosphorylation and the phosphorylation of downstream signaling proteins in tumor lysates.
-
Tumor Lysate Preparation: Homogenize snap-frozen tumor samples in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per sample on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate overnight at 4°C with primary antibodies against phospho-RET (p-RET), total RET, phospho-ERK (p-ERK), total ERK, phospho-AKT (p-AKT), and total AKT.[10] A loading control like β-actin is essential to ensure equal protein loading.[10]
-
Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity using densitometry software. A decrease in the ratio of phosphorylated protein to total protein in the treated group compared to the control group indicates target engagement.
Immunohistochemistry (IHC) for In Situ Target Engagement
IHC provides spatial information on target inhibition within the tumor microenvironment.
-
Tissue Preparation: Embed formalin-fixed tumor tissue in paraffin and cut into thin sections (4-5 µm).
-
Staining:
-
Deparaffinize and rehydrate the tissue sections.
-
Perform antigen retrieval using a citrate-based buffer.
-
Block endogenous peroxidase activity and non-specific binding sites.
-
Incubate with a primary antibody against p-RET.
-
Apply a secondary antibody and a detection reagent (e.g., DAB).
-
Counterstain with hematoxylin.
-
-
Analysis: Image the stained slides using a microscope. Compare the intensity and distribution of p-RET staining between treated and control tumors. A marked reduction in staining in the treated group demonstrates in situ target engagement.
By employing these methodologies, researchers can robustly validate the in vivo target engagement of novel inhibitors against the clinically important RET V804M mutation, providing critical data to support their advancement into clinical development.
References
- 1. researchgate.net [researchgate.net]
- 2. State-of-the-Art Strategies for Targeting RET-Dependent Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. OncoKB⢠- MSK's Precision Oncology Knowledge Base [oncokb.org]
- 4. ascopubs.org [ascopubs.org]
- 5. Advances in Targeting RET-dependent cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. RET kinase inhibitors for RET-altered thyroid cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Reference Detail [ckb.genomenon.com]
- 9. Selective RET kinase inhibition for patients with RET-altered cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. experts.illinois.edu [experts.illinois.edu]
Comparative Efficacy of RET V804M-IN-1 and Selpercatinib on RET Gatekeeper Mutants: A Guide for Researchers
For Immediate Release
This guide provides a detailed comparison of the preclinical efficacy of RET V804M-IN-1 and the FDA-approved drug selpercatinib, with a specific focus on their activity against RET gatekeeper mutations. This document is intended for researchers, scientists, and drug development professionals working in the field of oncology and targeted cancer therapies.
Introduction
The rearranged during transfection (RET) proto-oncogene is a critical driver in various cancers, including non-small cell lung cancer and thyroid carcinomas. While first-generation multi-kinase inhibitors showed some efficacy, their utility was often limited by off-target toxicities and the emergence of resistance, frequently through mutations in the RET kinase domain. The "gatekeeper" residue, Valine 804 (V804), is a common site for mutations (V804M/L) that confer resistance to many of these earlier inhibitors.
Selpercatinib (LOXO-292) is a highly selective and potent RET inhibitor that was designed to overcome the challenge of gatekeeper mutations.[1] More recently, experimental compounds such as this compound have been developed with the aim of potently and selectively targeting these resistant forms of the RET kinase.[2][3] This guide presents a comparative analysis of the available preclinical data for this compound and selpercatinib to inform ongoing research and development efforts.
Quantitative Efficacy Data
The following tables summarize the in-vitro inhibitory activities of this compound and selpercatinib against wild-type RET and clinically relevant RET gatekeeper and solvent front mutants.
Table 1: In-Vitro Inhibitory Activity (IC50) of this compound
| RET Mutant | IC50 (nM) | Cell Line | Assay Type |
| RETV804M | 20 | BaF3 | Cell Viability Assay |
Data sourced from MedChemExpress.[3]
Table 2: In-Vitro Inhibitory Activity (IC50) of Selpercatinib
| RET Mutant | IC50 (nM) | Assay Type |
| RETWT | 14.0 | Enzymatic Assay |
| RETV804M | 24.1 | Enzymatic Assay |
| RETG810R (Solvent Front) | 530.7 | Enzymatic Assay |
Data sourced from TargetMol.[4]
Mechanism of Action
Both selpercatinib and this compound are ATP-competitive inhibitors of the RET kinase.[5][3][6] Selpercatinib's unique binding mode allows it to avoid steric hindrance from the mutated gatekeeper residue, enabling it to potently inhibit RET V804M/L mutants.[5][7] While the precise binding mode of this compound is not as extensively publicly documented, its potent inhibition of the V804M mutant suggests a similar ability to accommodate this structural change in the ATP-binding pocket.
Signaling Pathway
The RET signaling pathway plays a crucial role in cell proliferation, survival, and differentiation. Ligand-induced dimerization of the RET receptor tyrosine kinase leads to autophosphorylation and the activation of downstream signaling cascades, primarily the RAS/MAPK and PI3K/AKT pathways. Constitutive activation of this pathway due to RET mutations or fusions is a key oncogenic driver. Both selpercatinib and this compound aim to block this aberrant signaling by inhibiting the initial phosphorylation of RET.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
In-Vitro Kinase Assay (IC50 Determination)
This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.
-
Reagent Preparation :
-
Prepare a stock solution of the test compound (e.g., in DMSO).
-
Dilute the recombinant RET kinase (wild-type or mutant) in kinase assay buffer.
-
Prepare a solution of the kinase substrate (e.g., a synthetic peptide) and ATP in the assay buffer.
-
-
Assay Procedure :
-
Add the diluted kinase to the wells of a microplate.
-
Add serial dilutions of the test compound to the wells.
-
Incubate the kinase and compound mixture for a defined period (e.g., 30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding the substrate and ATP mixture.
-
Allow the reaction to proceed for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
Stop the reaction and measure the kinase activity. The method of detection will depend on the assay format (e.g., luminescence for ADP-Glo, fluorescence for Z'-LYTE).
-
-
Data Analysis :
-
Plot the kinase activity against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[8]
-
BaF3 Cell Proliferation Assay
This assay is used to assess the ability of a compound to inhibit the proliferation of cells that are dependent on the activity of a specific oncogenic kinase for their survival and growth.[9]
-
Cell Culture :
-
Culture BaF3 cells engineered to express the desired RET construct (e.g., KIF5B-RETV804M) in appropriate media without IL-3, as the RET oncogene drives their proliferation.
-
-
Assay Procedure :
-
Seed the BaF3 cells in a 96-well plate.
-
Add serial dilutions of the test compound to the wells.
-
Incubate the cells for a period that allows for multiple cell divisions (e.g., 48-72 hours).
-
Measure cell viability using a suitable reagent (e.g., CellTiter-Glo, which measures ATP levels as an indicator of viable cells).
-
-
Data Analysis :
-
Plot cell viability against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC50 value.
-
Western Blot Analysis of RET and ERK Phosphorylation
Western blotting is used to detect the phosphorylation status of RET and downstream signaling proteins like ERK, providing a measure of the inhibitor's target engagement and pathway modulation.
-
Cell Treatment and Lysis :
-
Culture cells expressing the target RET construct.
-
Treat the cells with the test compound at various concentrations for a specified time.
-
Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.
-
-
Protein Quantification and Electrophoresis :
-
Determine the protein concentration of the cell lysates.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
-
Protein Transfer and Immunoblotting :
-
Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-pRET, anti-pERK).
-
Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
-
Detection and Analysis :
-
Add a chemiluminescent substrate and detect the signal using an imaging system.
-
The membrane can be stripped and re-probed with antibodies for total RET and total ERK to confirm equal protein loading.
-
Conclusion
Both this compound and selpercatinib demonstrate potent in-vitro activity against the RET V804M gatekeeper mutation, a key mechanism of resistance to older multi-kinase inhibitors. Selpercatinib is a clinically validated inhibitor with proven efficacy in patients with RET-altered cancers.[10] this compound represents a promising experimental compound that warrants further investigation. The data presented in this guide, along with the detailed experimental protocols, provide a valuable resource for researchers in the field of targeted oncology. Direct, head-to-head preclinical studies under identical experimental conditions would be beneficial for a more definitive comparison of the potency and selectivity of these two inhibitors.
References
- 1. Advances in Targeting RET-dependent cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. RET | BioChemPartner [biochempartner.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Selpercatinib | c-RET | TargetMol [targetmol.com]
- 5. Precision oncology with selective RET inhibitor selpercatinib in RET-rearranged cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Selpercatinib? [synapse.patsnap.com]
- 7. Structural basis of acquired resistance to selpercatinib and pralsetinib mediated by non-gatekeeper RET mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. courses.edx.org [courses.edx.org]
- 9. reactionbiology.com [reactionbiology.com]
- 10. Efficacy of Selpercatinib in RET-Altered Thyroid Cancers - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Comparison of Selective RET V804M Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective, data-driven comparison of selective RET inhibitors targeting the V804M gatekeeper mutation. This mutation is a known resistance mechanism to first-generation multi-kinase inhibitors and some selective RET inhibitors.
This guide summarizes key preclinical data for both first-generation and next-generation selective RET inhibitors, focusing on their activity against the V804M mutation. All quantitative data is presented in structured tables for ease of comparison, followed by detailed experimental methodologies for the cited assays. Visual diagrams of the RET signaling pathway and experimental workflows are also provided to aid in understanding.
Biochemical Potency Against RET V804M
The following table summarizes the biochemical potency of various selective RET inhibitors against the V804M mutant RET kinase. Potency is a critical measure of a drug's ability to bind to and inhibit its target at a molecular level.
| Inhibitor | Drug Candidate(s) | RET V804M IC50 (nM) | RET WT IC50 (nM) | Fold Selectivity (WT/V804M) | Other Notable Kinase Inhibition |
| First-Generation | Selpercatinib (LOXO-292) | 24.1[1] | 14.0[1] | 0.58 | VEGFR1, VEGFR3, FGFR1, FGFR2, FGFR3[2][3] |
| Pralsetinib (BLU-667) | <0.5[4] | <0.5[4] | ~1 | DDR1, TRKC, FLT3, JAK1-2, TRKA, VEGFR2, PDGFRb, FGFR1[5] | |
| Next-Generation | Vepafestinib (TAS0953/HM06) | GI50 data available for cells | GI50 data available for cells | - | Highly selective for RET[6][7] |
| Zeteletinib (BOS172738) | Kd ≤ 1 nM[8] | Kd ≤ 1 nM[8] | ~1 | >300-fold selectivity over KDR (VEGFR2)[8][9] | |
| LOX-18228 | 31 (cellular IC50)[10] | 0.9 (KIF5B-RET, cellular IC50)[10] | 0.03 | High selectivity for RET[11] | |
| APS03118 | 0.04-1[12] | Low nanomolar[12] | - | 130-fold selectivity over VEGFR-2[12] |
Cellular Activity Against RET V804M
This table presents the cellular activity of the inhibitors in engineered cell lines expressing RET V804M. Cellular assays provide a more biologically relevant measure of a drug's efficacy by assessing its ability to inhibit the target within a cellular context.
| Inhibitor | Drug Candidate(s) | Cell Line | Assay Type | RET V804M IC50/GI50 (nM) |
| First-Generation | Selpercatinib (LOXO-292) | Engineered cells | Antitumor Activity | Potent inhibition demonstrated[2][13] |
| Pralsetinib (BLU-667) | Cultured cells and animal models | Antitumor Activity | Effective inhibition of V804M mutant[5][14] | |
| Next-Generation | Vepafestinib (TAS0953/HM06) | Ba/F3 KIF5B-RET V804M | Cell Proliferation (GI50) | <10[15] |
| Zeteletinib (BOS172738) | Not specified | Not specified | Nanomolar potency[9][16] | |
| LOX-18228 | HEK293 KIF5B-RET V804M | Cellular IC50 | 31[10] | |
| APS03118 | Ba/F3 KIF5B-RET V804M | Cell Proliferation (IC50) | <10[12] |
In Vivo Efficacy in RET V804M Xenograft Models
The following table summarizes the in vivo efficacy of the inhibitors in mouse xenograft models implanted with tumors harboring the RET V804M mutation. These studies are crucial for evaluating a drug's potential therapeutic effect in a living organism.
| Inhibitor | Drug Candidate(s) | Xenograft Model | Dosing Regimen | Outcome |
| First-Generation | Selpercatinib (LOXO-292) | RET V804M gatekeeper mutation model | Not specified | Inactive against models harboring RET V804M[17] |
| Pralsetinib (BLU-667) | Not specified | Not specified | Antitumor activity demonstrated[14] | |
| Next-Generation | Zeteletinib (BOS172738) | PDX model (CR2545: CCDC6-RET with V804M) | 30 mg/kg | Potent and durable tumor regression[8][13] |
| LOX-18228 | PDX model (CCDC6-RET V804M) | 60 mg/kg | 100% tumor growth inhibition[10] | |
| APS03118 | CDX model (KIF5B-RET V804M) | 10 mg/kg | Marked anti-tumor efficacy (TGI 87-108%)[12][18] | |
| APS03118 | PDX model (CCDC6-RET V804M) | 10 mg/kg | Induced complete tumor regression[8] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are based on standard laboratory practices and information gathered from the cited literature.
Biochemical Kinase Assays (IC50 Determination)
Objective: To determine the concentration of an inhibitor required to reduce the activity of a purified kinase by 50%.
General Protocol (e.g., LanthaScreen™ Eu Kinase Binding Assay):
-
Reagents and Materials: Purified recombinant RET kinase (wild-type and V804M mutant), LanthaScreen™ Eu-anti-tag antibody, Alexa Fluor™ 647-labeled kinase tracer, test inhibitors, assay buffer.
-
Procedure:
-
A 3-fold serial dilution of the test compound is prepared in DMSO.
-
In a 384-well plate, 5 µL of the test compound dilution is added.
-
A mixture of the RET kinase and Eu-labeled anti-tag antibody is prepared and 5 µL is added to each well.
-
5 µL of the kinase tracer is added to initiate the reaction.
-
The plate is incubated for 1 hour at room temperature.
-
The fluorescence resonance energy transfer (FRET) signal is measured on a suitable plate reader.
-
-
Data Analysis: The data is normalized to controls, and the IC50 values are calculated by fitting the data to a four-parameter logistic model using graphing software such as GraphPad Prism.
Cellular Proliferation Assays (GI50/IC50 Determination)
Objective: To determine the concentration of an inhibitor required to inhibit the growth or proliferation of cancer cells by 50%.
General Protocol (e.g., Ba/F3 Cell Proliferation Assay):
-
Cell Lines: Ba/F3 cells engineered to express wild-type or mutant (e.g., V804M) RET are used. These cells are dependent on the expressed RET kinase for proliferation and survival.
-
Procedure:
-
Cells are seeded in 96-well plates in the absence of IL-3.
-
A serial dilution of the test inhibitor is added to the wells.
-
The plates are incubated for 72 hours at 37°C in a 5% CO2 incubator.
-
Cell viability is assessed using a reagent such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.
-
-
Data Analysis: The luminescence signal is measured, and the data is normalized to vehicle-treated controls. GI50 or IC50 values are calculated using non-linear regression analysis.
Western Blotting for RET Phosphorylation
Objective: To assess the ability of an inhibitor to block the phosphorylation (activation) of RET and its downstream signaling proteins in cells.
General Protocol:
-
Cell Treatment and Lysis:
-
Cancer cells expressing the target RET variant are treated with various concentrations of the inhibitor for a specified time (e.g., 2 hours).
-
Cells are then lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification and Electrophoresis:
-
Protein concentration in the lysates is determined using a BCA assay.
-
Equal amounts of protein are separated by SDS-PAGE.
-
-
Transfer and Immunoblotting:
-
Proteins are transferred to a PVDF membrane.
-
The membrane is blocked (e.g., with 5% BSA in TBST) and then incubated with primary antibodies against phosphorylated RET (p-RET), total RET, phosphorylated ERK (p-ERK), total ERK, and a loading control (e.g., GAPDH).
-
The membrane is then incubated with HRP-conjugated secondary antibodies.
-
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Models
Objective: To evaluate the antitumor efficacy of an inhibitor in a living animal model.
General Protocol:
-
Animal Model: Immunocompromised mice (e.g., nude or NSG mice) are used.
-
Tumor Implantation:
-
Cell Line-Derived Xenograft (CDX): Cultured cancer cells expressing RET V804M are subcutaneously injected into the flanks of the mice.
-
Patient-Derived Xenograft (PDX): Tumor fragments from a patient with a RET V804M-mutant cancer are surgically implanted subcutaneously.
-
-
Treatment:
-
Once tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into treatment and control groups.
-
The inhibitor is administered orally or via another appropriate route at a specified dose and schedule. The control group receives a vehicle.
-
-
Efficacy Evaluation:
-
Tumor volume is measured regularly (e.g., twice a week) using calipers.
-
Animal body weight is monitored as an indicator of toxicity.
-
At the end of the study, tumors may be excised for further analysis (e.g., Western blotting to confirm target inhibition).
-
-
Data Analysis: Tumor growth inhibition (TGI) is calculated, and statistical analysis is performed to compare the treatment groups to the control group.
Visualizations
RET Signaling Pathway
Caption: Simplified RET signaling pathway and the point of intervention for selective inhibitors.
Experimental Workflow for Inhibitor Evaluation
Caption: A typical preclinical workflow for the evaluation of selective RET inhibitors.
Head-to-Head Comparison Logic
Caption: Logical framework for the head-to-head comparison of RET V804M inhibitors.
References
- 1. Selpercatinib | c-RET | TargetMol [targetmol.com]
- 2. benchchem.com [benchchem.com]
- 3. wjpmr.com [wjpmr.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. BOS172738, a selective RET inhibitor, for the treatment of patients with RET-altered tumors including RET-fusion-positive non-small-cell lung cancer and RET-mutant medullary thyroid cancer: a phase I dose-escalation/expansion multicenter study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Vepafestinib is a pharmacologically advanced RET-selective inhibitor with high CNS penetration and inhibitory activity against RET solvent front mutations. [repository.cam.ac.uk]
- 7. Vepafestinib is a pharmacologically advanced RET-selective inhibitor with high CNS penetration and inhibitory activity against RET solvent front mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. reactionbiology.com [reactionbiology.com]
- 11. Emerging RET Inhibitors: Overcoming Resistance in RET-Altered Cancers [synapse.patsnap.com]
- 12. ascopubs.org [ascopubs.org]
- 13. Selpercatinib for Lung and Thyroid Cancers With RET Gene Mutations or Fusions - The ASCO Post [ascopost.com]
- 14. Expanded Access Program Pralsetinib in Advanced Non–Small Cell Lung Cancer with Rearranged during Transfection (RET) Gene Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 15. retevmo.lilly.com [retevmo.lilly.com]
- 16. Precious Gene: The Application of RET-Altered Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Selective RET kinase inhibition for patients with RET-altered cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Applied Pharmaceutical Science Released the Critical Preclinical Data of Next-generation RET Inhibitor APS03118_Applied Pharmaceutical Science, Inc. [apspharm.com]
Unveiling the Selectivity of RET V804M Inhibitors Over Wild-Type RET: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of resistance mutations, such as the gatekeeper mutation V804M in the RET (Rearranged during Transfection) kinase, presents a significant challenge in the treatment of RET-driven cancers. This guide provides a comparative analysis of inhibitors designed to selectively target the RET V804M mutant over the wild-type (WT) enzyme, a crucial characteristic for minimizing off-target effects and improving therapeutic outcomes. While specific comparative data for "RET V804M-IN-1" against wild-type RET is not publicly available, this guide will utilize the well-characterized and clinically approved inhibitors, Selpercatinib (LOXO-292) and Pralsetinib (BLU-667) , as illustrative examples to demonstrate the principles and methodologies for confirming such selectivity.
Data Presentation: Inhibitor Potency Comparison
The following table summarizes the half-maximal inhibitory concentration (IC50) values for Selpercatinib and Pralsetinib against both wild-type RET and the V804M mutant, showcasing their selectivity profile. Lower IC50 values indicate higher potency.
| Inhibitor | RET (Wild-Type) IC50 (nM) | RET (V804M) IC50 (nM) | Selectivity (WT/V804M) |
| Selpercatinib (LOXO-292) | 14.0 | 24.1 | ~0.6 |
| Pralsetinib (BLU-667) | 0.4 | 0.3 | ~1.3 |
This table quantitatively demonstrates the high potency of both Selpercatinib and Pralsetinib against the V804M mutant, with Pralsetinib showing slightly greater potency for the mutant over the wild-type enzyme in these particular studies.
Mandatory Visualization
RET Signaling Pathway with V804M Mutation
Caption: RET signaling pathway and the impact of the V804M mutation.
Experimental Workflow for Kinase Inhibitor Selectivity
Caption: Workflow for determining kinase inhibitor selectivity.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of inhibitor selectivity. Below are representative protocols for key experiments.
Biochemical Kinase Activity Assay (ADP-Glo™ Kinase Assay)
This assay quantitatively measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.
Materials:
-
Recombinant human RET (wild-type and V804M mutant)
-
Kinase substrate (e.g., IGF1Rtide)
-
ATP
-
Kinase Buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50µM DTT)[1]
-
ADP-Glo™ Kinase Assay Kit (Promega)[1]
-
Test inhibitor (e.g., this compound) serially diluted in DMSO
-
384-well plates
Procedure:
-
Reagent Preparation: Prepare a 1x Kinase Assay Buffer. Dilute the RET enzyme, substrate, and ATP to desired concentrations in the kinase buffer.
-
Inhibitor Plating: Add 1 µl of serially diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.[1]
-
Enzyme Addition: Add 2 µl of the diluted RET enzyme (either WT or V804M) to each well.
-
Reaction Initiation: Initiate the kinase reaction by adding 2 µl of a solution containing the substrate and ATP.
-
Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).
-
ADP-Glo™ Reagent Addition: Add 5 µl of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[1]
-
Kinase Detection Reagent Addition: Add 10 µl of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[1]
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).
Cellular RET Phosphorylation Assay (In-Cell Western™ Assay)
This method allows for the quantitative measurement of protein phosphorylation within fixed cells in a microplate format.
Materials:
-
HEK293 cells engineered to express either wild-type RET or RET V804M
-
Cell culture medium and supplements
-
Test inhibitor
-
Phosphate-Buffered Saline (PBS)
-
Fixation Solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking Buffer (e.g., Odyssey Blocking Buffer or 5% BSA in PBS)
-
Primary antibodies: Rabbit anti-phospho-RET (e.g., Tyr1062) and Mouse anti-total RET or a housekeeping protein (e.g., GAPDH)
-
Secondary antibodies: IRDye® 800CW Goat anti-Rabbit and IRDye® 680RD Goat anti-Mouse
-
96-well black-walled plates
Procedure:
-
Cell Seeding and Treatment: Seed the engineered HEK293 cells into a 96-well black-walled plate and allow them to adhere overnight. Treat the cells with a serial dilution of the inhibitor for a specified time (e.g., 2 hours).
-
Fixation: Remove the treatment media and fix the cells by adding 150 µL of Fixation Solution to each well and incubating for 20 minutes at room temperature.[2]
-
Permeabilization: Wash the cells with PBS and then add 200 µL of Permeabilization Buffer to each well. Incubate for 5 minutes at room temperature, repeating for a total of four washes.[2]
-
Blocking: Block non-specific antibody binding by adding 150 µL of Blocking Buffer to each well and incubating for 1.5 hours at room temperature with gentle shaking.[2]
-
Primary Antibody Incubation: Dilute the primary antibodies (anti-phospho-RET and anti-total RET/GAPDH) in blocking buffer. Add 50 µL of the primary antibody cocktail to each well and incubate overnight at 4°C.[3]
-
Washing: Wash the plate four times with wash buffer (e.g., PBS with 0.1% Tween-20) for 5 minutes each.[2]
-
Secondary Antibody Incubation: Dilute the fluorescently-labeled secondary antibodies in blocking buffer. Add 50 µL of the secondary antibody cocktail to each well and incubate for 1 hour at room temperature, protected from light.
-
Washing: Repeat the washing step as in step 6.
-
Data Acquisition: Scan the plate using an infrared imaging system (e.g., LI-COR Odyssey).
-
Data Analysis: Quantify the fluorescence intensity for both the phospho-protein and the total protein/loading control. Normalize the phospho-protein signal to the total protein/loading control signal. Calculate the percent inhibition of RET phosphorylation for each inhibitor concentration and determine the cellular IC50 value.
By employing these rigorous experimental methodologies, researchers can confidently confirm the selectivity of novel inhibitors for the RET V804M mutant over its wild-type counterpart, a critical step in the development of next-generation targeted therapies for resistant cancers.
References
Comparative Analysis of a Selective RET V804M Inhibitor Against KDR (VEGFR2)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the cross-reactivity profile of a selective inhibitor targeting the RET V804M mutant against the Vascular Endothelial Growth Factor Receptor 2 (KDR/VEGFR2). The V804M mutation in the RET proto-oncogene is a known resistance mechanism to several multi-kinase inhibitors.[1] Understanding the selectivity of novel inhibitors is crucial for developing more effective and less toxic cancer therapeutics.[2] This document summarizes key experimental data, provides detailed protocols for relevant assays, and visualizes the associated signaling pathways and experimental workflows.
Data Presentation: Inhibitor Activity
The following tables summarize the inhibitory activity of a representative pyrazolo[1,5-a]pyrimidin-5-amine compound (referred to as Compound 5 in a key study) against wild-type RET, the clinically relevant RET V804M gatekeeper mutant, and KDR.[3][4] This compound was identified as a lead in the development of inhibitors selective for RET V804M over wild-type RET and KDR.[3][4] For comparison, data for the multi-kinase inhibitor Vandetanib is also included.
Table 1: Biochemical Inhibitory Activity [4]
| Compound | Target | IC50 (μM) |
| Compound 5 | RET V804M | 0.16 |
| RET (wild-type) | 0.61 | |
| KDR (VEGFR2) | >20 | |
| Vandetanib | RET V804M | 0.13 |
| RET (wild-type) | 0.012 | |
| KDR (VEGFR2) | 0.005 |
Table 2: Cellular Inhibitory Activity [4]
| Compound | Cell Line | Target Inhibition | IC50 (μM) |
| Compound 5 | Ba/F3 | RET V804M | 0.13 |
| Ba/F3 | RET (wild-type) | 0.25 | |
| Ba/F3 | KDR (VEGFR2) | >10 | |
| Vandetanib | Ba/F3 | RET V804M | 0.94 |
| Ba/F3 | RET (wild-type) | 0.05 | |
| Ba/F3 | KDR (VEGFR2) | 0.02 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are based on established techniques for evaluating kinase inhibitor potency and selectivity.
Biochemical Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)
This assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.
Materials:
-
Recombinant human RET (wild-type and V804M mutant) and KDR kinase domains.
-
Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT).[5]
-
Substrate (e.g., Poly(E,Y)4:1).[6]
-
ATP at a concentration near the Km for each kinase.
-
Test inhibitor (e.g., Compound 5) at various concentrations.
-
ADP-Glo™ Kinase Assay Kit (Promega).[5]
-
384-well plates.
-
Prepare serial dilutions of the test inhibitor in DMSO and then dilute in kinase buffer.
-
Add 1 µL of the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 2 µL of the respective kinase (RET, RET V804M, or KDR) to the wells.
-
Initiate the kinase reaction by adding 2 µL of a substrate/ATP mixture.
-
Incubate the plate at room temperature for 60 minutes.
-
To stop the reaction and deplete the remaining ATP, add 5 µL of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.
-
To convert the generated ADP to ATP and measure the light output, add 10 µL of Kinase Detection Reagent and incubate for 30 minutes at room temperature.
-
Record the luminescence using a plate reader.
-
Calculate the IC50 values by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Cellular Kinase Inhibition Assay (Phosphorylation Assay)
This assay measures the ability of an inhibitor to block the phosphorylation of a downstream substrate in a cellular context.
Materials:
-
Engineered cell lines expressing the target kinases (e.g., Ba/F3 cells stably expressing RET, RET V804M, or KDR).[7]
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS).
-
Test inhibitor at various concentrations.
-
Lysis buffer.
-
Phospho-specific antibodies against the activated (phosphorylated) form of the kinase or a downstream substrate (e.g., phospho-RET (Tyr1062), phospho-ERK1/2).[8]
-
Total protein antibodies for normalization.
-
Secondary antibodies conjugated to a detectable marker (e.g., HRP or a fluorescent dye).
-
Western blot or ELISA reagents.
Procedure (based on Western Blotting): [8]
-
Seed the engineered cells in 6-well plates and allow them to adhere overnight.
-
Starve the cells in low-serum medium (e.g., 0.1% FBS) for several hours to reduce basal signaling.
-
Treat the cells with various concentrations of the test inhibitor or DMSO for a specified time (e.g., 90 minutes).
-
If the kinase requires ligand stimulation, add the appropriate ligand (e.g., GDNF for RET, VEGF for KDR) for a short period before harvesting.
-
Wash the cells with cold PBS and lyse them in lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with the primary phospho-specific antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate secondary antibody.
-
Detect the signal using an appropriate detection system.
-
Strip the membrane and re-probe with the total protein antibody for loading control.
-
Quantify the band intensities and calculate the IC50 values.
Mandatory Visualizations
Signaling Pathways and Experimental Workflow
Caption: Simplified RET signaling pathway.
Caption: Simplified KDR (VEGFR2) signaling pathway.
Caption: General workflow for kinase inhibitor screening.
References
- 1. Biochemical Kinase Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. onclive.com [onclive.com]
- 3. Discovery and Optimization of wt-RET/KDR-Selective Inhibitors of RETV804M Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. promega.com [promega.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. reactionbiology.com [reactionbiology.com]
- 8. Selective inhibition of RET mediated cell proliferation in vitro by the kinase inhibitor SPP86 - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming Resistance: A Comparative Guide to Synergistic Strategies for RET V804M-Driven Cancers
The emergence of the RET V804M "gatekeeper" mutation represents a significant clinical challenge in the treatment of RET-driven cancers, conferring resistance to many first-generation multi-kinase inhibitors (MKIs). This guide provides a comparative analysis of tyrosine kinase inhibitors (TKIs) against this mutation and explores potential synergistic combination strategies to overcome resistance. Designed for researchers, scientists, and drug development professionals, this document summarizes key experimental data, outlines detailed methodologies for assessing synergy, and visualizes the underlying molecular pathways and resistance mechanisms.
The Challenge of the RET V804M Gatekeeper Mutation
The proto-oncogene RET (Rearranged during Transfection) is a receptor tyrosine kinase that, when constitutively activated by mutations or fusions, becomes a potent oncogenic driver in various cancers, including non-small cell lung cancer (NSCLC) and medullary thyroid cancer (MTC). The RET signaling cascade proceeds through downstream pathways such as RAS/MAPK and PI3K/AKT, promoting cell proliferation, survival, and migration.[1][2][3]
The V804M mutation, located in the kinase domain's gatekeeper residue, acts as a steric hindrance, preventing the binding of several MKIs like vandetanib and cabozantinib.[1][4] This has driven the development of next-generation, highly selective RET inhibitors designed to be effective against this mutation.
Figure 1: Simplified RET signaling pathway.
Comparative Efficacy of TKIs Against RET V804M
The development of selective RET inhibitors has transformed the therapeutic landscape for patients with the V804M mutation. Pralsetinib (BLU-667) and selpercatinib (LOXO-292) were specifically designed to inhibit RET kinase activity in the presence of this gatekeeper mutation and have demonstrated significant clinical efficacy.[5][6] In contrast, older MKIs are largely ineffective.[4] Research compounds, such as RET V804M-IN-1, have been developed to be highly selective for the mutant form of the kinase.
| TKI | Type | Wild-Type RET IC50 (nM) | RET V804M IC50 (nM) | Key Characteristics |
| Vandetanib | Multi-Kinase | ~130[7][8] | High (Resistance)[9] | Targets RET, VEGFR, and EGFR.[10][11] |
| Cabozantinib | Multi-Kinase | ~5.2[12] | High (Resistance)[13] | Targets RET, MET, and VEGFR2. |
| Selpercatinib | Selective RET | ~0.9[14] | Effective (Activity Demonstrated)[6][14] | Highly selective for RET over other kinases like VEGFR.[14] |
| Pralsetinib | Selective RET | Potent (Sub-nanomolar) | Effective (Activity Demonstrated)[5][15] | Highly selective; also inhibits DDR1, TRKC, FLT3 at higher concentrations.[5] |
| This compound | Selective RET Mutant | (Less potent vs V804M) | ~20 (Reported by supplier) | Research compound designed for selectivity against the V804M mutant. |
Note: IC50 values can vary between different assays and experimental conditions.
Mechanisms of Acquired Resistance to Selective RET Inhibitors
Despite the initial success of selective RET inhibitors, acquired resistance can emerge through two primary mechanisms:
-
On-Target Resistance: Secondary mutations in the RET kinase domain, most commonly "solvent front" mutations at the G810 residue (e.g., G810R/S/C), can develop. These mutations sterically hinder the binding of even selective inhibitors like selpercatinib and pralsetinib.[16][17]
-
Bypass Signaling: The cancer cells can activate alternative signaling pathways to circumvent their dependency on RET signaling. This often involves the amplification or mutation of other oncogenes, such as MET, KRAS, or BRAF, which can then reactivate the MAPK or PI3K/AKT pathways downstream of RET.[16][18]
Figure 2: TKI interaction with Wild-Type and V804M RET.
Synergistic Combination Strategies
The mechanisms of acquired resistance suggest that combining a potent RET V804M inhibitor with an agent that targets the bypass pathway could be a powerful synergistic strategy.
-
RET Inhibitor + MET Inhibitor: In cases of MET amplification, a combination of a selective RET inhibitor (like selpercatinib) with a MET inhibitor (like crizotinib or capmatinib) could simultaneously block the primary oncogenic driver and the escape pathway.[16]
-
RET Inhibitor + MEK Inhibitor: If resistance is driven by mutations in the RAS/MAPK pathway (e.g., KRAS mutation), co-administration of a RET inhibitor and a MEK inhibitor (like trametinib) could prevent downstream signal reactivation.
-
RET Inhibitor + PI3K/mTOR Inhibitor: For resistance mediated by the PI3K/AKT pathway, a combination with a PI3K or mTOR inhibitor could prove effective.
Figure 3: Logic of combination therapy to overcome resistance.
Experimental Protocols
Cell Viability Assay for Synergy Assessment
This protocol describes how to assess the synergistic effects of two TKIs on the viability of cancer cells harboring the RET V804M mutation.
a. Materials:
-
RET V804M-positive cancer cell line (e.g., engineered Ba/F3 cells).
-
Complete cell culture medium.
-
TKI A (e.g., this compound or Selpercatinib) and TKI B (e.g., a MET or MEK inhibitor).
-
96-well cell culture plates.
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).[19]
-
Luminometer.
-
Synergy analysis software (e.g., CompuSyn).
b. Workflow:
Figure 4: Experimental workflow for synergy assessment.
c. Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Drug Preparation: Prepare serial dilutions of TKI A and TKI B. Create a dose-response matrix that includes single-agent treatments and combination treatments at constant and non-constant ratios.
-
Treatment: Add the drug solutions to the appropriate wells and incubate for a period corresponding to several cell doubling times (e.g., 72 hours).
-
Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's protocol.[20] This assay typically measures ATP levels as an indicator of metabolically active cells.[19]
-
Data Acquisition: Measure the signal (e.g., luminescence) using a microplate reader.
-
Synergy Analysis: Convert the raw data to percent inhibition relative to untreated controls. Use software like CompuSyn to calculate the Combination Index (CI) based on the Chou-Talalay method.
-
CI < 1: Synergy
-
CI = 1: Additive effect
-
CI > 1: Antagonism
-
Western Blot for Pathway Inhibition
This protocol is to confirm that the TKI combination effectively inhibits RET phosphorylation and the targeted bypass signaling pathway.
a. Materials:
-
RET V804M-positive cells treated with TKIs as in the synergy assay.
-
Lysis buffer with protease and phosphatase inhibitors.
-
Protein quantification assay (e.g., BCA).
-
SDS-PAGE gels and electrophoresis equipment.
-
PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% BSA in TBST).[21]
-
Primary antibodies: anti-phospho-RET (pRET), anti-total-RET, anti-phospho-ERK (pERK), anti-total-ERK, anti-phospho-AKT (pAKT), anti-total-AKT, and an antibody for the bypass target (e.g., pMET).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate (ECL).
-
Imaging system.
b. Procedure:
-
Protein Extraction: Lyse the treated cells and quantify the protein concentration.
-
Gel Electrophoresis: Separate 20-30 µg of protein per lane on an SDS-PAGE gel.[22]
-
Membrane Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane for 1 hour at room temperature to prevent non-specific antibody binding.[23]
-
Primary Antibody Incubation: Incubate the membrane with the desired primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities. A synergistic effect would be demonstrated by a more profound reduction in the phosphorylation of downstream effectors (like pERK or pAKT) in the combination treatment compared to the single-agent treatments.
Conclusion
The RET V804M mutation poses a significant resistance challenge, rendering many standard TKIs ineffective. However, the advent of selective inhibitors like selpercatinib and pralsetinib has provided potent therapeutic options. As acquired resistance to these agents emerges, often through the activation of bypass signaling pathways, synergistic combination therapies that co-target RET and the identified escape mechanism present a logical and promising path forward. The experimental protocols outlined in this guide provide a framework for researchers to rationally design and validate such combination strategies, with the ultimate goal of improving outcomes for patients with RET V804M-driven cancers.
References
- 1. researchgate.net [researchgate.net]
- 2. RET signaling pathway and RET inhibitors in human cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | RET signaling pathway and RET inhibitors in human cancer [frontiersin.org]
- 4. RET kinase inhibitors for RET-altered thyroid cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pralsetinib for RET-Altered Thyroid Cancers - The ASCO Post [ascopost.com]
- 6. Selpercatinib for Lung and Thyroid Cancers With RET Gene Mutations or Fusions - The ASCO Post [ascopost.com]
- 7. Vandetanib for the Treatment of Metastatic Medullary Thyroid Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Vandetanib (ZD6474) in the Treatment of Medullary Thyroid Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluating vandetanib in the treatment of medullary thyroid cancer: patient-reported outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. go.drugbank.com [go.drugbank.com]
- 11. mdpi.com [mdpi.com]
- 12. In Vitro and In Vivo Activity of Cabozantinib (XL184), an Inhibitor of RET, MET, and VEGFR2, in a Model of Medullary Thyroid Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Pralsetinib for NSCLC With RET Gene Fusions - The ASCO Post [ascopost.com]
- 16. erc.bioscientifica.com [erc.bioscientifica.com]
- 17. Mechanisms of resistance to RET-directed therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Cell Viability Guide | How to Measure Cell Viability [promega.com]
- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 22. Methods for Detecting Protein Phosphorylation: R&D Systems [rndsystems.com]
- 23. bio-rad-antibodies.com [bio-rad-antibodies.com]
Reproducing Published Results for RET V804M Inhibitor Activity: A Comparative Guide
This guide provides a comparative analysis of published data on the activity of various inhibitors against the RET V804M mutant, a clinically relevant gatekeeper mutation that confers resistance to several multi-kinase inhibitors. The information is intended for researchers, scientists, and drug development professionals interested in the preclinical efficacy of targeted RET inhibitors.
Introduction to RET and the V804M "Gatekeeper" Mutation
The Rearranged during Transfection (RET) proto-oncogene encodes a receptor tyrosine kinase that plays a crucial role in cell growth, differentiation, and survival.[1][2] Activating mutations and fusions in the RET gene are oncogenic drivers in various cancers, including medullary thyroid carcinoma (MTC) and non-small cell lung cancer (NSCLC).[1][3][4]
The V804M mutation, located in the kinase domain's ATP-binding pocket, is a "gatekeeper" mutation.[1][5] This mutation sterically hinders the binding of many multi-kinase inhibitors (MKIs), leading to drug resistance.[1][5] However, newer generations of selective RET inhibitors have been specifically designed to overcome this resistance mechanism.[1][2]
Comparative Inhibitor Activity
The following tables summarize the in vitro inhibitory activity of several compounds against wild-type (WT) RET and the V804M mutant. The data is presented as the half-maximal inhibitory concentration (IC50), a measure of inhibitor potency.
Biochemical (Enzymatic) Assay Data
This table presents the IC50 values from purified kinase assays, which measure the direct inhibition of the RET enzyme.
| Inhibitor | RET WT (IC50, nM) | RET V804M (IC50, nM) | Fold-change vs. WT | Reference |
| Selpercatinib (LOXO-292) | Potent (specific value not in snippets) | Potent (specific value not in snippets) | Maintains potent activity | [3] |
| Vandetanib | Significantly more potent vs. V804M/L | Significantly reduced activity | Reduced activity | [3] |
| Cabozantinib | Significantly more potent vs. V804M/L | Significantly reduced activity | Reduced activity | [3] |
Note: Specific IC50 values from biochemical assays were not fully detailed in the provided search results, but the relative activity is described.
Cell-Based Assay Data
This table presents IC50 values from cell-based assays, which measure the inhibitor's effect on RET signaling within a cellular context.
| Inhibitor | Cell Line | RET Genotype | IC50 (nM) | Reference |
| Selpercatinib (LOXO-292) | Engineered Cells | KIF5B-RET V804M | Potent | [6] |
| Vandetanib | Engineered Cells | KIF5B-RET V804M | Less inhibitory activity | [6] |
| Cabozantinib | Engineered Cells | KIF5B-RET V804M | Less inhibitory activity | [6] |
| LOX-18228 | Engineered HEK293 | KIF5B-RET V804M | 31 | [7][8] |
| LOX-18228 | Engineered HEK293 | KIF5B-RET V804M/G810S | 51 | [7][8] |
Experimental Protocols
Reproducing published findings requires detailed methodologies. Below are generalized protocols for the key assays mentioned in the literature.
Biochemical RET Kinase Assay
This assay quantifies the ability of a compound to directly inhibit the enzymatic activity of purified RET kinase.
-
Reagents : Purified recombinant RET kinase (WT or V804M), kinase substrate (e.g., IGF-1Rtide), ATP, kinase assay buffer, and the test inhibitor.[9]
-
Procedure :
-
A master mix containing the kinase assay buffer, ATP, and substrate is prepared.[9]
-
Serial dilutions of the test inhibitor are added to the wells of a 96-well plate.[9]
-
The purified RET kinase is added to initiate the reaction, except in "blank" control wells.[9]
-
The plate is incubated to allow the kinase reaction to proceed.[9]
-
A detection reagent (e.g., ADP-Glo™) is added to measure the amount of ADP produced, which is proportional to kinase activity.[9]
-
Luminescence is read on a plate reader.[9]
-
-
Data Analysis : The luminescence signal is converted to percent inhibition relative to a positive control (no inhibitor). The IC50 value is then calculated by fitting the data to a dose-response curve.
Cell-Based RET Autophosphorylation Assay
This assay measures the inhibitor's effect on RET autophosphorylation, a key step in its activation, within a cellular context.
-
Cell Lines : Engineered cell lines (e.g., HEK293) that express a specific RET fusion or mutant, such as KIF5B-RET V804M.[7][8][10]
-
Procedure :
-
Cells are seeded in multi-well plates and allowed to adhere.
-
Cells are treated with serial dilutions of the test inhibitor for a specified period.
-
Following treatment, cells are lysed to extract proteins.
-
The level of phosphorylated RET (pRET) and total RET are measured using methods like ELISA or Western blot.
-
-
Data Analysis : The ratio of pRET to total RET is calculated and normalized to the vehicle-treated control. The IC50 is determined by plotting the percent inhibition against the inhibitor concentration.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the RET signaling pathway and a typical experimental workflow for evaluating inhibitor activity.
Caption: Simplified RET signaling pathway and the role of the V804M mutation.
Caption: Workflow for biochemical and cell-based RET inhibitor activity assays.
Conclusion
The emergence of the RET V804M gatekeeper mutation presents a clinical challenge by conferring resistance to older multi-kinase inhibitors. However, newer selective RET inhibitors, such as selpercatinib and the next-generation compound LOX-18228, have demonstrated potent activity against this mutant in both biochemical and cellular assays.[3][7][8] This guide summarizes the publicly available data to facilitate the comparison and reproduction of these important findings in the field of oncology drug discovery.
References
- 1. RET kinase inhibitors for RET-altered thyroid cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ret-biopredictor.streamlit.app [ret-biopredictor.streamlit.app]
- 3. ascopubs.org [ascopubs.org]
- 4. Precision therapy for RET-altered cancers with RET inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. OncoKB⢠- MSK's Precision Oncology Knowledge Base [oncokb.org]
- 6. Selective RET kinase inhibition for patients with RET-altered cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Reference Detail [ckb.genomenon.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. researchgate.net [researchgate.net]
Efficacy of Next-Generation RET Inhibitors Against Solvent Front Mutations: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
The emergence of solvent front mutations in the Rearranged during Transfection (RET) kinase domain, particularly at the G810 residue, presents a significant clinical challenge, conferring resistance to first-generation selective RET inhibitors like selpercatinib and pralsetinib. This guide provides a comparative analysis of the efficacy of emerging RET inhibitors, with a focus on their activity against these resistance mutations. While initiated with a query on RET V804M-IN-1, this guide expands to include other next-generation inhibitors for which more extensive data against solvent front mutations is publicly available.
Introduction to RET Kinase and Resistance Mutations
The RET proto-oncogene encodes a receptor tyrosine kinase that plays a crucial role in cell growth, differentiation, and survival.[1][2][3][4][5] Activating mutations and fusions in the RET gene are oncogenic drivers in various cancers, including non-small cell lung cancer (NSCLC) and medullary thyroid cancer (MTC). The development of selective RET inhibitors has transformed the treatment landscape for these malignancies. However, acquired resistance inevitably emerges, often through secondary mutations in the RET kinase domain.
The V804M "gatekeeper" mutation was an early challenge, and while newer inhibitors have been designed to overcome it, mutations at the solvent front, such as G810R, G810S, and G810C, have become a recurrent mechanism of resistance to selective inhibitors like selpercatinib.[6][7] These mutations are thought to sterically hinder drug binding.[6][7] This has spurred the development of next-generation RET inhibitors capable of targeting these resistant variants.
This compound: An Inhibitor of the Gatekeeper Mutant
This compound has been identified as a potent inhibitor of the RET V804M gatekeeper mutation. Available data indicates an IC50 of 20 nM against the RETV804M kinase.[5] However, at present, there is a lack of publicly available data on the efficacy of this compound against the G810 solvent front mutations.
Comparative Efficacy of Next-Generation RET Inhibitors
To provide a comprehensive overview, this section compares the efficacy of several RET inhibitors against wild-type RET, the V804M gatekeeper mutation, and various G810 solvent front mutations. The data is compiled from preclinical studies and presented in the tables below.
Biochemical and Cellular IC50 Values
The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The following tables summarize the reported IC50 values for various RET inhibitors against different RET variants in both biochemical (enzymatic) and cellular assays.
Table 1: Inhibitory Activity (IC50, nM) of RET Inhibitors Against Various RET Kinase Variants
| Compound | RET (Wild-Type) | RET V804M | RET G810R | RET G810S | RET G810C |
| Selpercatinib | 1 | 7 | 101 | - | - |
| Pralsetinib | 0.4 | - | - | - | - |
| This compound | - | 20 | No Data | No Data | No Data |
| HSN608 | - | <50 | <50 | <50 | <50 |
| HSL476 | - | <50 | <50 | <50 | <50 |
| HSL468 | - | <50 | <50 | <50 | <50 |
| LOX-18228 (cellular IC50) | 0.9 (KIF5B-RET) | 31 | - | 5.8 | - |
Data for HSN608, HSL476, and HSL468 are presented as less than 50 nM in cell culture, as specific values were not provided in the source.[8][9] Data for LOX-18228 is from cellular assays using engineered HEK293 cells.[10][11] Pralsetinib data is for wild-type RET kinase.[12] Selpercatinib data for G810R is from a Ba/F3 cell proliferation assay.[12]
RET Signaling Pathway
Understanding the RET signaling pathway is crucial for appreciating the mechanism of action of its inhibitors. Upon activation by its ligands, RET dimerizes and autophosphorylates, leading to the activation of several downstream signaling cascades that promote cell proliferation and survival.
Caption: Simplified RET signaling pathway leading to cell proliferation and survival.
Experimental Protocols
The evaluation of novel RET inhibitors involves a series of in vitro and in vivo experiments to determine their potency, selectivity, and efficacy.
In Vitro Kinase Assay (Biochemical Assay)
Objective: To determine the direct inhibitory activity of a compound against the enzymatic activity of the RET kinase.
Methodology:
-
Reagents: Recombinant human RET kinase (wild-type or mutant), kinase buffer, ATP, and a substrate peptide.
-
Procedure:
-
The test compound is serially diluted and incubated with the RET kinase enzyme in the kinase buffer.
-
The kinase reaction is initiated by the addition of ATP and the substrate peptide.
-
The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioisotope incorporation (32P-ATP or 33P-ATP) followed by scintillation counting, or using fluorescence-based or luminescence-based assays that detect the product.
-
-
Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration. The IC50 value is then determined by fitting the data to a dose-response curve.
Cell-Based Proliferation/Viability Assay
Objective: To assess the ability of a compound to inhibit the proliferation or viability of cancer cells that are dependent on RET signaling.
Methodology:
-
Cell Lines: Ba/F3 cells engineered to express specific RET fusions and mutations (e.g., KIF5B-RET G810S) are commonly used. These cells are dependent on RET kinase activity for their survival and proliferation.
-
Procedure:
-
Cells are seeded in 96-well or 384-well plates.
-
The cells are treated with a range of concentrations of the test compound.
-
After a defined incubation period (e.g., 72 hours), cell viability or proliferation is measured. Common methods include:
-
MTT or WST assays: Measure metabolic activity, which correlates with the number of viable cells.
-
CellTiter-Glo® Luminescent Cell Viability Assay: Measures ATP levels, an indicator of metabolically active cells.
-
-
-
Data Analysis: The percentage of inhibition of cell proliferation/viability is calculated relative to untreated control cells. The IC50 value is determined from the resulting dose-response curve.
Experimental Workflow for Evaluating RET Inhibitors
The development and evaluation of new RET inhibitors typically follow a structured workflow, from initial screening to preclinical validation.
Caption: General experimental workflow for the evaluation of novel RET inhibitors.
Conclusion
The emergence of RET solvent front mutations, particularly at the G810 residue, has underscored the need for the development of next-generation RET inhibitors. While this compound shows promise against the V804M gatekeeper mutation, its efficacy against solvent front mutations remains to be determined. In contrast, compounds like the alkynyl nicotinamide-based inhibitors (HSN608, HSL476, HSL468) and LOX-18228 have demonstrated potent activity against various G810 mutants in preclinical models.[8][9][10][11] These findings highlight a promising path forward in overcoming acquired resistance to RET-targeted therapies. Further clinical investigation of these and other next-generation inhibitors is warranted to improve outcomes for patients with RET-driven cancers.
References
- 1. Targeting RET solvent-front mutants with alkynyl nicotinamide-based inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Emerging RET Inhibitors: Overcoming Resistance in RET-Altered Cancers [synapse.patsnap.com]
- 4. erc.bioscientifica.com [erc.bioscientifica.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Discovery of N-Trisubstituted Pyrimidine Derivatives as Type I RET and RET Gatekeeper Mutant Inhibitors with a Novel Kinase Binding Pose - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. Targeting RET Solvent-Front Mutants with Alkynyl Nicotinamide-Based Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. synapse.mskcc.org [synapse.mskcc.org]
- 11. A High-throughput Approach to Identify Effective Systemic Agents for the Treatment of Anaplastic Thyroid Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. RET | BioChemPartner [biochempartner.com]
Safety Operating Guide
Navigating the Safe Disposal of RET V804M-IN-1: A Procedural Guide
For researchers and drug development professionals, the proper handling and disposal of potent compounds like RET V804M-IN-1, a selective inhibitor of the RET V804M mutant kinase, is a critical component of laboratory safety and regulatory compliance.[1] While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this guide provides essential, step-by-step procedures for its safe disposal, drawing upon established best practices for the handling of kinase inhibitors and other hazardous chemical waste.
Personal Protective Equipment (PPE) and Handling Precautions
Before initiating any disposal procedures, it is imperative to be outfitted with the appropriate Personal Protective Equipment (PPE) to minimize exposure risk. Kinase inhibitors, as a class of compounds, can have significant biological effects, and caution is warranted.[2][3]
Table 1: Recommended Personal Protective Equipment (PPE)
| PPE Component | Specification | Purpose |
| Gloves | Nitrile or other chemically resistant material | Prevents skin contact. |
| Eye Protection | Safety glasses with side shields or goggles | Protects eyes from splashes. |
| Lab Coat | Standard laboratory coat | Protects skin and clothing. |
| Respiratory Protection | Use in a well-ventilated area. A fume hood is recommended for handling powders. | Minimizes inhalation of aerosols or powders. |
Step-by-Step Disposal Procedures
The following procedures are based on general guidelines for the disposal of hazardous chemical waste and should be adapted to comply with local, state, and federal regulations.
Step 1: Decontamination of Labware and Surfaces
-
Prepare a Decontamination Solution: A 10% bleach solution or another appropriate laboratory disinfectant should be used.
-
Clean Contaminated Items: All glassware, spatulas, and other equipment that have come into contact with this compound should be immersed in the decontamination solution for at least 30 minutes.
-
Wipe Down Surfaces: All work surfaces, including the interior of the fume hood, should be thoroughly wiped down with the decontamination solution.
-
Rinse Thoroughly: After decontamination, all items and surfaces should be rinsed thoroughly with water.
Step 2: Segregation and Collection of Waste
-
Solid Waste:
-
Place all contaminated solid waste, including used gloves, weigh boats, and pipette tips, into a designated, clearly labeled hazardous waste container.
-
The container should be sealable and made of a material compatible with the waste.
-
-
Liquid Waste:
-
Collect all liquid waste containing this compound, including unused solutions and rinsates, in a separate, labeled hazardous waste container.
-
Do not mix with other incompatible waste streams.
-
-
Sharps Waste:
-
Any contaminated sharps, such as needles or razor blades, must be disposed of in a designated sharps container.
-
Step 3: Labeling and Storage of Waste
-
Proper Labeling: All hazardous waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name (this compound), and the specific hazard class (e.g., Toxic).
-
Secure Storage: Store the sealed waste containers in a designated, secure area away from general laboratory traffic. This area should be well-ventilated and have secondary containment to prevent spills.
Step 4: Final Disposal
-
Contact Environmental Health and Safety (EHS): Your institution's EHS department is the primary resource for the final disposal of hazardous waste. They will have specific protocols and will arrange for a licensed hazardous waste hauler to collect and dispose of the material in accordance with all applicable regulations.
-
Maintain Records: Keep a detailed record of the waste generated, including the amount and date of disposal.
Experimental Workflow for Disposal
The logical flow of the disposal process can be visualized as follows:
By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety protocols and EHS guidelines for the most accurate and up-to-date information.
References
Essential Safety and Operational Guide for Handling RET V804M-IN-1
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety protocols, operational procedures, and disposal plans for the handling of RET V804M-IN-1. Adherence to these guidelines is critical to ensure a safe laboratory environment and minimize exposure risk. As a potent, selective kinase inhibitor, this compound requires careful handling by trained personnel.
I. Hazard Identification and Personal Protective Equipment (PPE)
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, its nature as a potent small-molecule kinase inhibitor necessitates stringent safety precautions. Similar compounds in this class are often classified as harmful if swallowed, and can cause skin and eye irritation[1][2]. Therefore, a comprehensive approach to personal protection is mandatory.
Table 1: Recommended Personal Protective Equipment (PPE) for Handling this compound
| PPE Category | Item | Specifications |
| Eye Protection | Safety goggles with side-shields | Must be worn at all times in the laboratory. |
| Hand Protection | Protective gloves | Two pairs of chemotherapy-rated, powder-free nitrile gloves are recommended, especially when handling stock solutions. Change gloves immediately if contaminated. |
| Body Protection | Impervious laboratory coat or gown | Should be resistant to chemical permeation. A disposable gown is recommended. |
| Respiratory Protection | Suitable respirator (e.g., N95) | Recommended when handling the compound as a powder outside of a certified chemical fume hood or biological safety cabinet to avoid aerosol inhalation. |
Note: All disposable PPE should not be reused and must be disposed of as hazardous waste.
II. Operational Plan: Step-by-Step Handling Protocol
All handling of this compound, particularly the weighing of the solid compound and the preparation of stock solutions, must be conducted in a certified chemical fume hood or a Class II Biosafety Cabinet (BSC) to minimize inhalation exposure.
-
Prepare the Workspace : The work surface inside the fume hood or BSC should be covered with absorbent, plastic-backed paper to contain any potential spills.
-
Don Personal Protective Equipment (PPE) : Before entering the designated handling area, put on all required PPE as specified in Table 1. This includes inner and outer gloves, a lab coat or gown, and eye protection. A respirator should be used if handling the powder outside of a containment system.
-
Weighing the Compound : Use a dedicated, calibrated analytical balance inside the fume hood or BSC. Handle the solid compound with care to avoid generating dust.
-
Solution Preparation : Prepare solutions by adding the solvent to the vial containing the solid compound. Cap the vial securely and mix gently until the solid is completely dissolved.
-
Labeling : Clearly label all solutions with the compound name, concentration, solvent, date of preparation, and the initials of the preparer.
-
Decontaminate the Workspace : After handling is complete, wipe down all surfaces and equipment in the fume hood/BSC with an appropriate decontamination solution (e.g., a high-pH solution or a validated commercial product). Dispose of the absorbent paper as hazardous waste.
-
Doffing PPE : Remove PPE in the correct order to avoid cross-contamination. Typically, outer gloves are removed first, followed by the lab coat or gown, and then inner gloves. Wash hands thoroughly after removing all PPE.
III. Storage and Disposal Plan
Proper storage and disposal are crucial for maintaining the integrity of the compound and ensuring laboratory safety.
Table 2: Storage and Disposal Guidelines for this compound
| Aspect | Guideline |
| Storage of Stock Solutions | Store at -80°C for up to 6 months or at -20°C for up to 1 month[3]. |
| Disposal of Solid Waste | All disposable items that have come into contact with this compound, including pipette tips, tubes, and contaminated PPE, must be collected in a designated hazardous waste container. |
| Disposal of Liquid Waste | Collect all liquid waste containing this compound in a clearly labeled, sealed hazardous waste container. |
All waste must be disposed of in accordance with local, state, and federal regulations for hazardous chemical waste.
IV. Experimental Protocols and Data
This compound is a selective inhibitor of the RET V804M kinase, a mutation that can confer resistance to other kinase inhibitors[4].
Table 3: In Vitro Activity of this compound
| Target | IC₅₀ (nM) |
| RET V804M | 20[3] |
IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
A common experimental protocol involving a kinase inhibitor like this compound is a cell proliferation assay.
Example Experimental Protocol: Cell Proliferation Assay
-
Cell Culture : Culture cancer cell lines harboring the RET V804M mutation in appropriate media and conditions.
-
Cell Seeding : Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment : Treat the cells with a serial dilution of this compound for a specified period (e.g., 72 hours).
-
Cell Viability Measurement : Assess cell viability using a colorimetric or luminescent assay (e.g., MTT, CellTiter-Glo®).
-
Data Analysis : Calculate the IC₅₀ value by plotting the percentage of cell viability against the logarithm of the inhibitor concentration.
V. Visualizations
RET Signaling Pathway with V804M Mutation
The RET proto-oncogene encodes a receptor tyrosine kinase that, when activated by mutations, can drive the growth of certain cancers. The V804M "gatekeeper" mutation alters the ATP binding pocket, leading to resistance to some kinase inhibitors[4].
Caption: RET signaling pathway with the V804M mutation and the inhibitory action of this compound.
Experimental Workflow for Handling this compound
This workflow outlines the key steps for safely handling the compound in a laboratory setting.
Caption: Step-by-step workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
